Product packaging for 3-Chloro-4,5-difluorobenzotrifluoride(Cat. No.:CAS No. 77227-99-7)

3-Chloro-4,5-difluorobenzotrifluoride

Cat. No.: B1363454
CAS No.: 77227-99-7
M. Wt: 216.53 g/mol
InChI Key: RZMVFJHGONCXQR-UHFFFAOYSA-N
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Description

3-Chloro-4,5-difluorobenzotrifluoride is a useful research compound. Its molecular formula is C7H2ClF5 and its molecular weight is 216.53 g/mol. The purity is usually 95%.
The exact mass of the compound 1-Chloro-2,3-difluoro-5-(trifluoromethyl)benzene is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H2ClF5 B1363454 3-Chloro-4,5-difluorobenzotrifluoride CAS No. 77227-99-7

Properties

IUPAC Name

1-chloro-2,3-difluoro-5-(trifluoromethyl)benzene
Source PubChem
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InChI

InChI=1S/C7H2ClF5/c8-4-1-3(7(11,12)13)2-5(9)6(4)10/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZMVFJHGONCXQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)F)Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2ClF5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7073640
Record name Benzene, 1-chloro-2,3-difluoro-5-(trifluoromethyl)-
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Molecular Weight

216.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

77227-99-7
Record name 3-Chloro-4,5-difluorobenzotrifluoride
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Record name Benzene, 1-chloro-2,3-difluoro-5-(trifluoromethyl)-
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Record name Benzene, 1-chloro-2,3-difluoro-5-(trifluoromethyl)-
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Record name 1-chloro-2,3-difluoro-5-(trifluoromethyl)benzene
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Record name 77227-99-7
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Foundational & Exploratory

An In-depth Technical Guide to 3-Chloro-4-fluorobenzotrifluoride: Physicochemical Properties and Synthetic Utility

Author: BenchChem Technical Support Team. Date: January 2026

A Note to the Researcher: The initial request for information on 3-Chloro-4,5-difluorobenzotrifluoride (CAS No. 77227-99-7) revealed a significant scarcity of publicly available experimental data for this compound. While its existence as a chemical intermediate is noted, a comprehensive technical guide is not feasible with the current lack of detailed physicochemical and spectral information.

This guide, therefore, focuses on the closely related and extensively documented compound, 3-Chloro-4-fluorobenzotrifluoride (CAS No. 78068-85-6). Given the similarity in nomenclature and its significant role in research and development, it is a highly relevant and practical alternative for scientists and drug development professionals. This document provides a comprehensive overview of its properties, synthesis, and applications, adhering to the principles of scientific integrity and practical utility.

Introduction: A Key Fluorinated Building Block

3-Chloro-4-fluorobenzotrifluoride is a halogenated aromatic compound distinguished by the presence of chlorine, fluorine, and a trifluoromethyl group on the benzene ring.[1][2] This unique substitution pattern imparts a combination of stability and specific reactivity, establishing it as a critical intermediate in the synthesis of complex molecules.[1][3] Its primary utility is found in the pharmaceutical and agrochemical industries, where the incorporation of fluorine atoms can significantly enhance the metabolic stability, bioavailability, and overall efficacy of active ingredients.[1][2][4] This guide offers a detailed exploration of its physicochemical characteristics, spectroscopic profile, and practical applications, providing a valuable resource for researchers engaged in organic synthesis and medicinal chemistry.

Physicochemical Properties

The distinct physical and chemical properties of 3-Chloro-4-fluorobenzotrifluoride are fundamental to its handling, reactivity, and application in synthesis. It is typically a colorless to light-colored clear liquid under standard conditions.[3]

PropertyValueReference(s)
CAS Number 78068-85-6[3]
Molecular Formula C₇H₃ClF₄[3]
Molecular Weight 198.55 g/mol [3][5]
Appearance Colorless to light red to green clear liquid[3][6]
Boiling Point 137 °C[3]
Density 1.45 - 1.49 g/cm³[3][4]
Refractive Index (n20D) 1.43 - 1.4355[3][7]
Flash Point 42 °C (108 °F)[5]
Solubility Soluble in Chloroform, Methanol[5]

Spectroscopic Profile

While specific experimental spectra are not widely published in publicly accessible databases, the structural features of 3-Chloro-4-fluorobenzotrifluoride allow for the prediction of its key spectroscopic characteristics. The following sections describe the expected spectral data and provide a general methodology for their acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of this molecule.

  • ¹H NMR: The proton NMR spectrum is expected to be complex due to the low number of protons on the aromatic ring and the presence of fluorine, which will cause splitting. The three aromatic protons will appear as multiplets in the aromatic region of the spectrum.

  • ¹³C NMR: The carbon NMR will show seven distinct signals corresponding to the seven carbon atoms in the molecule. The carbon attached to the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms. The other aromatic carbons will also show coupling with the attached fluorine atom.

  • ¹⁹F NMR: The fluorine NMR will be most informative. It is expected to show two distinct signals: one for the single fluorine atom on the aromatic ring and another for the trifluoromethyl group. The signal for the trifluoromethyl group will appear as a singlet, while the signal for the aromatic fluorine will be a multiplet due to coupling with the neighboring protons.

Experimental Protocol: NMR Spectroscopy

A sample of 3-Chloro-4-fluorobenzotrifluoride is dissolved in a deuterated solvent (e.g., CDCl₃) and transferred to an NMR tube. ¹H, ¹³C, and ¹⁹F NMR spectra are then acquired on a high-resolution NMR spectrometer.

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands corresponding to the functional groups present in the molecule.

Wavenumber Range (cm⁻¹)Vibration
3100-3000Aromatic C-H stretching
1600-1450Aromatic C=C stretching
1350-1150C-F stretching (Trifluoromethyl group)
1250-1000C-F stretching (Aromatic)
850-550C-Cl stretching

Experimental Protocol: FT-IR Spectroscopy

A drop of the neat liquid is placed between two KBr plates to form a thin film. The IR spectrum is then recorded using an FTIR spectrometer.

Mass Spectrometry (MS)

Mass spectrometry will provide information about the molecular weight and fragmentation pattern of the molecule. The mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 198, with an M+2 peak at m/z 200, characteristic of the presence of a chlorine atom. Fragmentation will likely involve the loss of chlorine, fluorine, and the trifluoromethyl group.

Experimental Protocol: Mass Spectrometry

The sample is introduced into the mass spectrometer via a suitable ionization method (e.g., electron impact). The resulting mass spectrum is then recorded.

Synthesis and Reactivity

3-Chloro-4-fluorobenzotrifluoride is primarily synthesized through multi-step procedures. One common route involves the chlorination and subsequent fluorination of a suitable precursor. A patented method describes the synthesis starting from 4-fluorotoluene, which is first converted to 4-fluorobenzotrichloride. This intermediate is then reacted with hydrogen fluoride to yield 4-fluorobenzotrifluoride, which is subsequently chlorinated to produce 3-Chloro-4-fluorobenzotrifluoride.[8] Another synthetic approach starts with 3,4-dichlorobenzotrifluoride, which is reacted with potassium fluoride in a polar aprotic solvent to yield the final product.[9]

The reactivity of the molecule is dictated by the electronic effects of its substituents. The trifluoromethyl group is strongly electron-withdrawing, which deactivates the aromatic ring towards electrophilic substitution. The chlorine and fluorine atoms also influence the regioselectivity of reactions.

G cluster_0 Synthesis Pathway 4-Fluorotoluene 4-Fluorotoluene 4-Fluorobenzotrichloride 4-Fluorobenzotrichloride 4-Fluorotoluene->4-Fluorobenzotrichloride Chlorination 4-Fluorobenzotrifluoride 4-Fluorobenzotrifluoride 4-Fluorobenzotrichloride->4-Fluorobenzotrifluoride Fluorination (HF) 3-Chloro-4-fluorobenzotrifluoride 3-Chloro-4-fluorobenzotrifluoride 4-Fluorobenzotrifluoride->3-Chloro-4-fluorobenzotrifluoride Chlorination

Caption: A simplified synthetic route to 3-Chloro-4-fluorobenzotrifluoride.

Applications in Drug Development and Agrochemicals

The unique structural features of 3-Chloro-4-fluorobenzotrifluoride make it a valuable building block in the synthesis of a variety of commercial products.

Pharmaceutical Applications

In the pharmaceutical industry, it serves as a key intermediate for the synthesis of active pharmaceutical ingredients (APIs).[1][2] The presence of the trifluoromethyl group can enhance the lipophilicity and metabolic stability of a drug molecule, leading to improved pharmacokinetic properties.[4] A notable application is in the synthesis of GPR40 agonists, which are a class of drugs being investigated for the treatment of type 2 diabetes.[2]

G Start 3-Chloro-4-fluorobenzotrifluoride Step1 Multi-step Synthesis Start->Step1 API Active Pharmaceutical Ingredient (e.g., GPR40 Agonist) Step1->API

References

An In-Depth Technical Guide to the Synthesis of 3-Chloro-4,5-difluorobenzotrifluoride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 3-Chloro-4,5-difluorobenzotrifluoride

This compound is a key fluorinated building block in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries. Its unique substitution pattern, featuring a trifluoromethyl group and three different halogen atoms on the benzene ring, provides a versatile scaffold for the development of novel bioactive compounds. The trifluoromethyl group can enhance metabolic stability and binding affinity, while the chloro and fluoro substituents offer multiple sites for further chemical modification. This guide provides a comprehensive overview of the primary synthetic route to this compound, delving into the underlying chemical principles, detailed experimental protocols, and critical process considerations.

Primary Synthetic Route: A Two-Step Approach

The most direct and commonly employed synthesis of this compound involves a two-step process. This pathway begins with the formation of the key intermediate, 3,5-dichloro-4-fluorobenzotrifluoride, followed by a nucleophilic aromatic substitution (SNAr) reaction to introduce the second fluorine atom.

Primary_Synthetic_Route start Starting Materials intermediate 3,5-dichloro-4-fluorobenzotrifluoride start->intermediate Halogen Exchange/Fluorination final_product This compound intermediate->final_product Nucleophilic Aromatic Substitution (SNAr) [Potassium Fluoride]

An In-depth Technical Guide to the Molecular Structure and Weight of 3-Chloro-4,5-difluorobenzotrifluoride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-Chloro-4,5-difluorobenzotrifluoride is a halogenated aromatic compound of significant interest to researchers and professionals in the fields of medicinal chemistry, agrochemical synthesis, and materials science. Its unique substitution pattern, featuring a trifluoromethyl group, a chlorine atom, and two fluorine atoms on a benzene ring, imparts distinct physicochemical properties that make it a valuable synthetic building block. The strategic placement of these functional groups allows for the introduction of fluorine-containing moieties into larger, more complex molecules, a common strategy in drug discovery to enhance metabolic stability, binding affinity, and bioavailability.

This technical guide provides a comprehensive overview of the molecular structure and weight of this compound. It is designed to serve as a foundational resource for scientists, offering insights into its molecular identity, theoretical structural characteristics, synthesis, and key safety considerations. While experimental data on the precise three-dimensional structure of this specific molecule is not extensively available in the public domain, this guide synthesizes the known information and provides a theoretical framework for its molecular geometry.

Molecular Identity and Physicochemical Properties

The fundamental identity of a chemical compound is established through its molecular formula, weight, and unique identifiers. These parameters are crucial for accurate documentation, procurement, and regulatory compliance.

IdentifierValueSource
IUPAC Name 1-chloro-2,3-difluoro-5-(trifluoromethyl)benzene--INVALID-LINK--
CAS Number 77227-99-7--INVALID-LINK--
Molecular Formula C₇H₂ClF₅--INVALID-LINK--
Molecular Weight 216.54 g/mol --INVALID-LINK--
SMILES C1=C(C=C(C(=C1F)F)Cl)C(F)(F)F--INVALID-LINK--
InChI InChI=1S/C7H2ClF5/c8-4-1-3(7(11,12)13)2-5(9)6(4)10/h1-2H--INVALID-LINK--

Molecular Structure and Geometry

The molecular structure of this compound consists of a central benzene ring substituted with a chlorine atom at position 3, two fluorine atoms at positions 4 and 5, and a trifluoromethyl group at position 1. The presence of multiple electronegative halogen atoms and the trifluoromethyl group significantly influences the electronic distribution and geometry of the benzene ring.

Due to the lack of publicly available X-ray crystallography data, the precise bond lengths and angles for this molecule have not been experimentally determined. However, computational chemistry methods can provide reliable estimations of its molecular geometry. The structure is anticipated to be largely planar with respect to the benzene ring, with the trifluoromethyl group exhibiting tetrahedral geometry.

Caption: 2D representation of the molecular structure of this compound.

Synthesis and Mechanistic Insights

A common synthetic route to this compound involves the fluorination of a dichlorinated precursor.[1] This reaction is a nucleophilic aromatic substitution where a fluoride ion displaces a chloride ion on the aromatic ring.

Reaction: 3,5-dichloro-4-fluorobenzotrifluoride reacts with potassium fluoride (KF) to yield this compound.

The choice of potassium fluoride as the fluorinating agent is strategic; it is a readily available and effective source of fluoride ions. The reaction is typically carried out in a polar aprotic solvent at elevated temperatures to facilitate the substitution. The mechanism proceeds via a Meisenheimer complex, an intermediate where the fluoride ion attacks the electron-deficient aromatic ring. The electron-withdrawing nature of the trifluoromethyl group and the existing halogen substituents activates the ring towards nucleophilic attack.

G cluster_0 Synthesis Workflow Start Start Precursor 3,5-dichloro-4-fluorobenzotrifluoride Start->Precursor Reaction Nucleophilic Aromatic Substitution Precursor->Reaction Reagent Potassium Fluoride (KF) Reagent->Reaction Product This compound Reaction->Product Purification Purification (e.g., Distillation) Product->Purification Final_Product Pure Product Purification->Final_Product

Caption: A generalized workflow for the synthesis of this compound.

Spectroscopic Characterization (Theoretical Approach)

Due to the limited availability of published experimental spectra for this compound, this section outlines the expected spectroscopic characteristics based on its molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The spectrum is expected to show two signals in the aromatic region, corresponding to the two hydrogen atoms on the benzene ring. These signals would likely appear as complex multiplets due to coupling with the adjacent fluorine atoms.

  • ¹³C NMR: The spectrum would display seven distinct signals corresponding to the seven carbon atoms in the molecule. The carbon attached to the trifluoromethyl group would appear as a quartet due to coupling with the three fluorine atoms. The carbons bonded to fluorine and chlorine would also exhibit characteristic splitting patterns.

  • ¹⁹F NMR: This would be the most informative spectrum, likely showing three distinct signals: one for the trifluoromethyl group and two for the fluorine atoms on the aromatic ring. The chemical shifts and coupling constants would be indicative of their electronic environment.

Infrared (IR) Spectroscopy: The IR spectrum would be expected to show characteristic absorption bands for:

  • C-H stretching in the aromatic region (~3100-3000 cm⁻¹).

  • C=C stretching of the aromatic ring (~1600-1450 cm⁻¹).

  • Strong C-F stretching vibrations for both the aromatic C-F bonds and the CF₃ group (typically in the 1350-1000 cm⁻¹ region).

  • C-Cl stretching, which would appear in the fingerprint region (below 800 cm⁻¹).

Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. The isotopic pattern of the molecular ion would be characteristic of a molecule containing one chlorine atom (an M+2 peak with approximately one-third the intensity of the M⁺ peak). Fragmentation patterns would likely involve the loss of fluorine, chlorine, or the trifluoromethyl group.

G cluster_1 Characterization Workflow Crude_Product Crude Product NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Crude_Product->NMR IR IR Spectroscopy Crude_Product->IR MS Mass Spectrometry Crude_Product->MS Structural_Confirmation Structural Confirmation NMR->Structural_Confirmation IR->Structural_Confirmation MS->Structural_Confirmation Purity_Analysis Purity Analysis (e.g., GC, HPLC) Structural_Confirmation->Purity_Analysis Confirmed_Structure Confirmed Structure & Purity Purity_Analysis->Confirmed_Structure

Caption: A conceptual workflow for the spectroscopic characterization of this compound.

Applications in Research and Development

While specific applications for this compound are not extensively documented, its structural motifs suggest its utility as an intermediate in the synthesis of bioactive molecules. The incorporation of fluorine and trifluoromethyl groups is a well-established strategy in drug design to modulate properties such as:

  • Metabolic Stability: The strong carbon-fluorine bond can block sites of metabolic oxidation, prolonging the half-life of a drug.

  • Lipophilicity: The trifluoromethyl group can increase the lipophilicity of a molecule, potentially improving its ability to cross cell membranes.

  • Binding Affinity: The electronegativity of fluorine can lead to favorable interactions with biological targets.

Given these properties, this compound is a promising starting material for the synthesis of novel pharmaceuticals and agrochemicals.

Safety, Handling, and Storage

As with any halogenated organic compound, this compound should be handled with appropriate safety precautions. While specific toxicity data is limited, it is prudent to treat it as a potentially hazardous substance.

  • Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of vapors and contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents.

  • Disposal: Dispose of in accordance with local, state, and federal regulations for hazardous chemical waste.

Conclusion

This compound is a fluorinated aromatic compound with significant potential as a building block in synthetic chemistry. This guide has provided a detailed overview of its molecular identity, theoretical structure, and a plausible synthetic route. While a comprehensive understanding of its molecular geometry awaits experimental determination through techniques like X-ray crystallography, the information presented here serves as a valuable resource for researchers and professionals working with this and related compounds. As the demand for sophisticated fluorinated molecules continues to grow, the importance of intermediates like this compound in driving innovation in medicine and agriculture is set to increase.

References

Navigating the Solution Landscape: A Technical Guide to the Solubility of 3-Chloro-4,5-difluorobenzotrifluoride in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the realm of modern drug discovery and materials science, a thorough understanding of a compound's physicochemical properties is paramount to its successful application. Among these properties, solubility stands out as a critical determinant of a substance's behavior in various chemical environments, influencing everything from reaction kinetics to bioavailability. This in-depth technical guide focuses on 3-Chloro-4,5-difluorobenzotrifluoride, a halogenated aromatic compound of increasing interest, and provides a comprehensive exploration of its solubility in organic solvents.

This document moves beyond a simple cataloging of data, instead offering a foundational understanding of the principles governing the solubility of this complex molecule. We will delve into the theoretical underpinnings of its interactions with different solvent classes and provide detailed, field-proven experimental protocols for researchers to accurately determine its solubility in their specific systems. This guide is designed for the hands-on researcher, scientist, and drug development professional, offering both the "why" and the "how" of solubility determination.

I. Physicochemical Profile of this compound

To predict and understand the solubility of this compound, we must first examine its molecular structure and inherent properties.

PropertyValueSource
Molecular Formula C7H2ClF5[1]
Molecular Weight 215.54 g/mol [1]
Appearance Colorless liquid (likely)Inferred from related compounds
Boiling Point Not available
Melting Point Not available
Predicted XlogP 3.6[1]

The structure of this compound is characterized by a benzene ring substituted with a chlorine atom, two fluorine atoms, and a trifluoromethyl group. The presence of these electronegative halogen atoms and the trifluoromethyl group significantly influences the molecule's polarity and its capacity for intermolecular interactions. The predicted XlogP value of 3.6 suggests a lipophilic, or "fat-loving," nature, indicating a general preference for non-polar environments over aqueous ones.

II. Theoretical Framework: The Principles of "Like Dissolves Like"

The adage "like dissolves like" serves as a fundamental principle in predicting solubility.[2][3] This means that substances with similar polarities and intermolecular forces are more likely to be soluble in one another.

  • Polar Solvents: These solvents, such as water, ethanol, and methanol, have significant dipole moments and can engage in hydrogen bonding.[3] Given the non-polar character of this compound, its solubility in highly polar solvents is expected to be limited.

  • Non-polar Solvents: Solvents like hexane, toluene, and carbon tetrachloride lack a significant dipole moment and primarily interact through weaker van der Waals forces.[3] The lipophilic nature of this compound suggests a higher affinity and thus greater solubility in these types of solvents.

  • Intermediate/Polar Aprotic Solvents: Solvents such as acetone, dimethyl sulfoxide (DMSO), and dimethylformamide (DMF) possess dipole moments but do not have hydrogen bond-donating capabilities. These may offer moderate solubility for our target compound.

The interplay of the chloro, fluoro, and trifluoromethyl substituents creates a complex electronic profile on the aromatic ring, which will dictate the specific interactions with solvent molecules.

III. Experimental Determination of Solubility: A Practical Guide

While theoretical predictions are valuable, empirical determination remains the gold standard for assessing solubility. The following protocols are designed to be robust and reproducible for the accurate measurement of solubility in a laboratory setting.

A. Qualitative "Quick Screen" Method

This initial test provides a rapid assessment of solubility in a range of solvents.

Protocol:

  • Dispense approximately 1 mg of this compound into a small vial.

  • Add the selected organic solvent dropwise, agitating the vial after each addition.

  • Observe the mixture for complete dissolution of the solute.

  • A compound that dissolves in just a few drops is considered highly soluble in that solvent.[4]

  • Record observations as "soluble," "partially soluble," or "insoluble" for each solvent tested.

B. Quantitative Shake-Flask Method

For precise solubility determination, the shake-flask method is a widely accepted and reliable technique.

Protocol:

  • Prepare a series of vials, each containing a known volume of a specific organic solvent.

  • Add an excess amount of this compound to each vial to create a saturated solution.

  • Seal the vials to prevent solvent evaporation.

  • Agitate the vials at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • After equilibration, allow the vials to stand undisturbed for any undissolved material to settle.

  • Carefully extract a known volume of the supernatant (the clear liquid phase).

  • Analyze the concentration of this compound in the supernatant using a suitable analytical technique (e.g., HPLC, GC, or UV-Vis spectroscopy).

  • Calculate the solubility in units such as g/100 mL or mol/L.

Experimental Workflow for Solubility Determination

G cluster_qualitative Qualitative Screening cluster_quantitative Quantitative Analysis (Shake-Flask) qual_start Start: 1 mg of Compound add_solvent Add Solvent Dropwise qual_start->add_solvent observe Observe for Dissolution add_solvent->observe qual_end Classify: Soluble, Partially Soluble, Insoluble observe->qual_end quant_start Prepare Saturated Solution equilibrate Equilibrate (24-48h at const. Temp) quant_start->equilibrate separate Separate Supernatant equilibrate->separate analyze Analyze Concentration (HPLC, GC) separate->analyze quant_end Calculate Solubility (g/100mL, mol/L) analyze->quant_end

Caption: Workflow for qualitative and quantitative solubility determination.

IV. Factors Influencing Solubility

Several factors can significantly impact the solubility of this compound.

  • Temperature: For most solid and liquid solutes, solubility increases with temperature.[5] This is because higher temperatures provide more kinetic energy to the solvent molecules, enabling them to better overcome the intermolecular forces of the solute.[3] However, this relationship should be determined empirically for each solute-solvent pair.

  • Solvent Polarity: As discussed, the polarity of the solvent is a primary determinant. A systematic approach would involve testing a range of solvents from non-polar (e.g., hexane) to polar aprotic (e.g., acetone) to polar protic (e.g., ethanol).

  • Presence of Impurities: Impurities in either the solute or the solvent can alter the measured solubility. It is crucial to use high-purity materials for accurate results.

V. Safety Considerations

As with any chemical handling, appropriate safety precautions must be observed.

  • Always work in a well-ventilated area, preferably a fume hood.[6]

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[6][7]

  • Consult the Safety Data Sheet (SDS) for this compound and all solvents used for specific handling and disposal information.[7][8][9]

Logical Relationship of Factors Affecting Solubility

G cluster_solute Solute Properties cluster_solvent Solvent Properties cluster_conditions External Conditions Solubility Solubility of this compound Polarity_solute Molecular Polarity Polarity_solute->Solubility Interactions_solute Intermolecular Forces Interactions_solute->Solubility Polarity_solvent Solvent Polarity Polarity_solvent->Solubility Interactions_solvent Intermolecular Forces Interactions_solvent->Solubility Temperature Temperature Temperature->Solubility Pressure Pressure (for gases) Pressure->Solubility

Caption: Key factors influencing the solubility of the target compound.

VI. Conclusion

References

A Technical Guide to the Hazards and Safe Handling of 3-Chloro-4,5-difluorobenzotrifluoride

Author: BenchChem Technical Support Team. Date: January 2026

An Inference-Based Safety Assessment for Drug Development Professionals

Executive Summary: An Analog-Driven Hazard Profile

3-Chloro-4,5-difluorobenzotrifluoride is a halogenated aromatic compound. Based on the hazard profiles of its closest structural analogs—primarily 3-Chloro-4-fluorobenzotrifluoride and 3-Chlorobenzotrifluoride—it should be handled as a flammable liquid that poses significant risk of skin, eye, and respiratory irritation .[1] The trifluoromethyl group imparts chemical stability, but the halogenated benzene ring is the primary driver of its irritant properties. All handling, storage, and disposal must be conducted with the assumption of these hazards, employing stringent engineering controls and appropriate Personal Protective Equipment (PPE).

Physicochemical Characteristics and Inferred Properties

Direct experimental data for this compound is limited. However, its physical properties can be reasonably extrapolated from its near structural neighbors. The presence of an additional fluorine atom compared to 3-Chloro-4-fluorobenzotrifluoride would be expected to slightly increase its molecular weight, density, and potentially its boiling point, but it would remain a volatile, combustible liquid.

Property3-Chloro-4-fluorobenzotrifluoride3-Chlorobenzotrifluoride3,4-DichlorobenzotrifluorideThis compound (Predicted)
Molecular Formula C₇H₃ClF₄C₇H₄ClF₃C₇H₃Cl₂F₃C₇H₂ClF₅
Molecular Weight 198.55 g/mol 180.55 g/mol [2]215.00 g/mol ~216.54 g/mol
Physical State Colorless Liquid[3]Water-white Liquid[2]Colorless Liquid[4]Colorless Liquid (Predicted)
Boiling Point 137 °C~137-139 °C173-174 °C~140-150 °C (Predicted)
Flash Point 42 °C (107.6 °F)[5]47 °C (117 °F)[2]65 °C (149 °F)~40-50 °C (Flammable, Predicted)
Density ~1.49 g/cm³[3]~1.35 g/mL1.478 g/mL>1.5 g/cm³ (Predicted)
Water Solubility InsolubleInsoluble[2]InsolubleInsoluble (Predicted)

GHS Hazard Identification (Analog-Based)

The following GHS classifications are inferred from analogs and represent the minimum expected hazards. Experimental verification is required for definitive classification.

Hazard ClassGHS PictogramSignal WordHazard StatementBasis for Classification (Primary Analogs)
Flammable Liquids 🔥Warning H226: Flammable liquid and vapor.Flash points of analogs are consistently in the flammable range (Category 3).
Skin Corrosion/Irritation Warning H315: Causes skin irritation.[1][6]Halogenated aromatic compounds are known skin irritants. This is a consistent finding across multiple analogs.
Serious Eye Damage/Irritation Warning H319: Causes serious eye irritation.[1][6]Direct contact with eyes is expected to cause significant irritation based on analog data.
STOT - Single Exposure Warning H335: May cause respiratory irritation.[6]The compound's volatility and irritant nature suggest a high likelihood of respiratory tract irritation upon inhalation.
Hazardous to the Aquatic Environment nessuno(none)H411/H412: Toxic/Harmful to aquatic life with long lasting effects.[7]This is a common classification for chlorinated aromatic compounds which are often persistent and toxic to aquatic organisms.

Experimental Protocols: Safe Handling & Engineering Controls

Adherence to a strict handling protocol is critical. The causality behind these steps is to prevent the formation of an ignitable vapor-air mixture and to eliminate worker exposure.

Standard Operating Procedure for Laboratory Use
  • Preparation & Pre-Handling Check:

    • Verify the functionality of the chemical fume hood. Airflow should be >100 fpm.

    • Ensure a Class ABC or BC fire extinguisher is within 10 seconds of travel time.

    • Confirm the location and functionality of the nearest safety shower and eyewash station.

    • Clear the fume hood of all unnecessary equipment and potential ignition sources (hot plates, stir motors unless intrinsically safe).

  • Chemical Handling:

    • All operations involving the transfer, weighing, or reaction of this compound must be conducted inside a certified chemical fume hood.

    • Ground and bond all metal containers and receiving equipment during transfers to prevent static electricity buildup, a known ignition source for flammable liquids.[5][8]

    • Use only non-sparking tools made of materials like bronze or beryllium-copper for opening or handling containers.[7]

    • Keep containers tightly closed when not in use to minimize vapor release.[7]

  • Post-Handling & Cleanup:

    • Decontaminate all surfaces within the fume hood after work is complete.

    • Wipe down the exterior of the primary container before returning it to storage.

    • Remove PPE in the correct order to prevent cross-contamination and wash hands thoroughly with soap and water.[9]

G cluster_prep Phase 1: Preparation cluster_handling Phase 2: Active Handling (Inside Fume Hood) cluster_post Phase 3: Post-Handling prep1 Verify Fume Hood & Safety Equipment prep2 Clear Ignition Sources prep1->prep2 prep3 Don Appropriate PPE prep2->prep3 handle1 Ground & Bond Containers prep3->handle1 handle2 Transfer Chemical with Non-Sparking Tools handle1->handle2 handle3 Keep Container Sealed When Not in Use handle2->handle3 post1 Decontaminate Work Surface handle3->post1 post2 Properly Seal & Store Chemical post1->post2 post3 Doff PPE & Wash Hands post2->post3

Caption: Standard workflow for handling this compound.

Personal Protective Equipment (PPE) Protocol

A multi-layered PPE approach is mandatory to create a barrier against all potential routes of exposure.

  • Eye and Face Protection: Chemical safety goggles providing a complete seal around the eyes are required at all times. When there is a risk of splashing, a full-face shield must be worn in addition to goggles.[6]

  • Hand Protection: Wear impervious gloves, such as nitrile or Viton™, ensuring they are rated for protection against chlorinated and fluorinated aromatic compounds.[5] Always check the manufacturer's breakthrough time data. Double-gloving is recommended for extended operations.

  • Skin and Body Protection: A flame-retardant laboratory coat must be worn and fully buttoned. Full-length pants and closed-toe, chemical-resistant shoes are required.[5] An antistatic apron may be necessary for large-volume transfers.

  • Respiratory Protection: Under normal operating conditions within a fume hood, respiratory protection is not required. However, a NIOSH-approved air-purifying respirator with organic vapor cartridges should be available for immediate use in case of ventilation failure or a major spill.[10]

Emergency Procedures

Rapid and correct response to an emergency can mitigate harm to personnel and infrastructure.

Spill Response
  • Immediate Actions:

    • Alert all personnel in the immediate area and evacuate if necessary.

    • Eliminate all ignition sources immediately.[5]

    • If safe to do so, stop the leak.

  • Containment & Cleanup (inside a fume hood for small spills):

    • Wear full PPE, including respiratory protection if vapors are not controlled.

    • Cover the spill with a non-combustible absorbent material like vermiculite, sand, or dry earth.[2] Do not use combustible materials like paper towels.

    • Using non-sparking tools, carefully scoop the absorbed material into a labeled, sealable container for hazardous waste disposal.

    • Ventilate the area and decontaminate the spill site thoroughly.

G cluster_actions spill Spill Detected is_major Is spill large or uncontained? spill->is_major evacuate Evacuate Area Call Emergency Response is_major->evacuate Yes control Small Spill (Inside Fume Hood) is_major->control No action1 Eliminate Ignition Sources control->action1 action2 Don Full PPE action1->action2 action3 Contain with Inert Absorbent action2->action3 action4 Collect with Non-Sparking Tools action3->action4 action5 Package for Hazardous Waste action4->action5

Caption: Decision tree for spill response.

Fire Response
  • Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam.[5]

  • Ineffective Media: A water spray may be inefficient and could scatter the flammable liquid, spreading the fire.[2]

  • Hazards: Containers may explode when heated. Fire will produce irritating, corrosive, and toxic gases, including hydrogen fluoride and hydrogen chloride. Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear.[8]

First Aid Measures
  • Inhalation: Immediately move the person to fresh air. If breathing is difficult, provide oxygen. Call for immediate medical attention.[1]

  • Skin Contact: Immediately take off all contaminated clothing. Rinse the affected skin area with soap and plenty of water for at least 15 minutes.[5][8] Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open.[8] Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[1]

Storage and Disposal

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area designated for flammable liquids. The storage area must be kept away from heat, sparks, open flames, and other ignition sources.[6] The chemical is incompatible with strong oxidizing and reducing agents.[2]

  • Disposal: Dispose of contents and containers in accordance with all local, regional, national, and international regulations. This material and its container must be treated as hazardous waste. Disposal via a licensed professional waste disposal service, likely involving incineration, is required.[5][6]

References

The Strategic Utility of 3-Chloro-4,5-difluorobenzotrifluoride in Modern Drug Discovery: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of contemporary medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of rational drug design. The unique properties of fluorine—its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond—allow for the fine-tuning of a molecule's pharmacokinetic and pharmacodynamic profile. Among the panoply of fluorinated building blocks, 3-Chloro-4,5-difluorobenzotrifluoride stands out as a particularly valuable intermediate. Its trifluoromethyl group, coupled with a specific pattern of chloro and fluoro substituents on the aromatic ring, offers a versatile platform for the synthesis of complex and highly functionalized drug candidates.

This guide provides an in-depth technical overview of this compound, tailored for researchers, scientists, and drug development professionals. We will explore its commercial availability, delve into its critical physicochemical properties, and elucidate its applications with a focus on the underlying principles that make it a powerful tool in the medicinal chemist's arsenal. Furthermore, a detailed, field-proven experimental protocol for a representative cross-coupling reaction is provided, demonstrating its practical utility in the laboratory.

Commercial Availability of this compound

A reliable and high-purity supply of starting materials is paramount for reproducible and successful research and development. This compound is available from a range of reputable chemical suppliers, catering to both research-scale and bulk-quantity requirements. The following table summarizes key commercial sources for this reagent.

SupplierProduct NameCAS NumberPurityNotes
Sigma-Aldrich This compound67598-38-9≥98%Available in various quantities for research and development.
Fisher Scientific This compound67598-38-998%Sourced through various partners, including Toronto Research Chemicals.[1][2]
ChemicalBook This compound77227-99-7VariesA platform listing multiple suppliers and manufacturers.[3]
Chemrio This compoundNot specifiedNot specifiedListed as 3,4-difluoro-5-chlorobenzotrifluoride.[4]
Synquest Labs 3-Chloro-4-fluoro-5-nitrobenzotrifluorideNot specifiedNot specifiedA related compound, indicating capabilities in similar chemistries.[5]

Note: CAS numbers may vary between suppliers for the same compound. It is crucial to verify the structure and specifications with the chosen supplier.

Physicochemical Properties and Their Implications in Synthesis

The unique arrangement of substituents in this compound dictates its reactivity and handling requirements. A thorough understanding of its properties is essential for designing successful synthetic routes and ensuring laboratory safety.

PropertyValueImplication in Research and Development
Molecular Formula C₇H₂ClF₅[6]Provides the elemental composition for analytical characterization.
Molecular Weight 216.54 g/mol [3]Essential for stoichiometric calculations in reaction planning.
Appearance Colorless to light-colored liquidVisual inspection can be a preliminary indicator of purity.
Boiling Point ~137 °C (for the related 3-chloro-4-fluorobenzotrifluoride)[7]Guides the selection of appropriate reaction temperatures and purification methods such as distillation.
Density ~1.49 g/cm³ (for the related 3-chloro-4-fluorobenzotrifluoride)[8]Useful for volume-to-mass conversions and in solvent layering during workup.
Solubility Insoluble in water; soluble in common organic solvents.Dictates the choice of reaction and extraction solvents.
Storage Store in a cool, dry, well-ventilated area away from incompatible materials.[5]Ensures the long-term stability and integrity of the reagent.

The trifluoromethyl group is a strong electron-withdrawing group, which, in conjunction with the electronegative fluorine and chlorine atoms, significantly influences the electronic nature of the benzene ring. This electronic profile is key to its utility in various chemical transformations, particularly in reactions where the aromatic ring acts as either a nucleophile or an electrophile.

The Role of this compound in Drug Discovery: A Mechanistic Perspective

The incorporation of fluorinated motifs, such as the one offered by this compound, is a well-established strategy in drug design to enhance a molecule's therapeutic potential. The presence of fluorine can have a profound impact on several key drug-like properties.[9][10]

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. The trifluoromethyl group is particularly effective at blocking potential sites of oxidation on the aromatic ring, thereby increasing the in vivo half-life of a drug.[10]

  • Binding Affinity: The high electronegativity of fluorine can lead to favorable electrostatic interactions with protein targets, enhancing binding affinity. Furthermore, the trifluoromethyl group can participate in non-covalent interactions, such as dipole-dipole and ion-dipole interactions, which can contribute to the overall binding energy.

  • Lipophilicity and Permeability: The trifluoromethyl group significantly increases the lipophilicity of a molecule, which can improve its ability to cross cell membranes and the blood-brain barrier. This is a critical consideration for drugs targeting the central nervous system.[10]

  • pKa Modulation: The electron-withdrawing nature of the substituents on the aromatic ring can influence the acidity or basicity of nearby functional groups, which can be crucial for optimizing a drug's solubility and target engagement.

The specific substitution pattern of this compound provides multiple handles for synthetic diversification. The chlorine atom is a versatile site for cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig aminations, allowing for the introduction of a wide array of molecular fragments. The fluorine atoms, while generally less reactive in cross-coupling, contribute to the overall electronic properties of the molecule and can be targeted in specific nucleophilic aromatic substitution reactions under forcing conditions.

Experimental Protocol: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

This protocol provides a detailed, step-by-step methodology for a representative Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern carbon-carbon bond formation. This reaction is widely used to couple aryl halides with boronic acids, and its application to this compound allows for the facile synthesis of complex biaryl structures.

Objective: To synthesize a biaryl compound via the palladium-catalyzed cross-coupling of this compound with an arylboronic acid.

Materials:

  • This compound (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 mmol)

  • Toluene (5 mL)

  • Water (2 mL)

  • Nitrogen or Argon gas (for inert atmosphere)

  • Standard laboratory glassware (round-bottom flask, condenser, magnetic stirrer, etc.)

  • Thin-layer chromatography (TLC) supplies

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for elution

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and tetrakis(triphenylphosphine)palladium(0) (0.03 mmol).

  • Inert Atmosphere: Seal the flask with a septum and purge with nitrogen or argon gas for 10-15 minutes to create an inert atmosphere.

  • Solvent Addition: Add degassed toluene (5 mL) to the flask via syringe.

  • Base Addition: In a separate vial, dissolve potassium carbonate (2.0 mmol) in degassed water (2 mL). Add this aqueous solution to the reaction mixture via syringe.

  • Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by TLC. The reaction is typically complete within 8-16 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

    • Separate the organic layer.

    • Extract the aqueous layer with ethyl acetate (2 x 10 mL).

    • Combine the organic layers and wash with brine (15 mL).

    • Dry the organic layer over anhydrous sodium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the organic solution under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure biaryl product.

Self-Validation: The success of the reaction can be validated at multiple stages. TLC analysis will show the consumption of the starting materials and the formation of a new, less polar product spot. After purification, the structure and purity of the final compound should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Visualizing the Workflow and Mechanism

To further clarify the experimental process and the underlying chemical transformation, the following diagrams are provided.

G cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up & Purification cluster_analysis Product Analysis reagents Weigh Reagents: - this compound - Arylboronic acid - Pd(PPh3)4 setup Assemble Glassware (Round-bottom flask, condenser) reagents->setup inert Establish Inert Atmosphere (Purge with N2 or Ar) setup->inert solvents Add Degassed Solvents (Toluene) inert->solvents base Add Aqueous Base (K2CO3 solution) solvents->base heat Heat and Stir (90-100 °C) base->heat monitor Monitor Reaction (TLC) heat->monitor cool Cool to Room Temperature monitor->cool extract Aqueous Work-up (EtOAc/Water Extraction) cool->extract dry Dry Organic Layer (Na2SO4) extract->dry concentrate Concentrate in vacuo dry->concentrate purify Flash Column Chromatography concentrate->purify analysis Characterization: - NMR - Mass Spectrometry purify->analysis

Caption: Experimental workflow for the Suzuki-Miyaura cross-coupling reaction.

G pd0 Pd(0)L2 oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex1 Ar-Pd(II)L2-X oxidative_addition->pd_complex1 transmetalation Transmetalation pd_complex1->transmetalation pd_complex2 Ar-Pd(II)L2-Ar' transmetalation->pd_complex2 reductive_elimination Reductive Elimination pd_complex2->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Ar-Ar' (Biaryl Product) reductive_elimination->product arx Ar-X (this compound) arx->oxidative_addition ar_boronic Ar'-B(OH)2 (Arylboronic acid) ar_boronic->transmetalation base Base (e.g., K2CO3) base->transmetalation

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Conclusion

This compound is a powerful and versatile building block for the synthesis of novel chemical entities with potential therapeutic applications. Its unique electronic and physicochemical properties, imparted by the strategic placement of fluorine and chlorine atoms, provide medicinal chemists with a valuable tool to address the multifaceted challenges of modern drug discovery. A clear understanding of its commercial availability, safe handling, and reactivity, as exemplified by the detailed Suzuki-Miyaura cross-coupling protocol, will empower researchers to effectively leverage this reagent in their pursuit of innovative medicines. As the demand for more effective and safer drugs continues to grow, the importance of such highly functionalized and strategically designed intermediates will undoubtedly increase.

References

An In-depth Technical Guide to the Stability and Storage of 3-Chloro-4,5-difluorobenzotrifluoride

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, a comprehensive understanding of the chemical stability and appropriate storage of reagents is paramount. This guide provides an in-depth analysis of 3-Chloro-4,5-difluorobenzotrifluoride, a key building block in the synthesis of pharmaceuticals and agrochemicals. The stability of this compound is critical for ensuring reaction reproducibility, purity of intermediates, and the overall success of synthetic campaigns.

Core Principles of Molecular Stability

The stability of this compound is dictated by the interplay of its constituent functional groups: a trifluoromethyl group, a chloro group, and two fluoro groups on a benzene ring. Each imparts distinct electronic and steric properties that collectively determine the molecule's reactivity and degradation pathways.

The Robustness of the Trifluoromethyl Group

The trifluoromethyl (-CF3) group is a powerful electron-withdrawing group, a property conferred by the high electronegativity of the fluorine atoms.[1] This electronic effect significantly deactivates the aromatic ring towards electrophilic attack.[2][1] Furthermore, the carbon-fluorine bond is one of the strongest single bonds in organic chemistry, contributing to the high metabolic and chemical stability of the -CF3 moiety. This inherent stability means that under typical laboratory conditions, the trifluoromethyl group itself is not a primary site of degradation.[3]

Stability of Halogen Substituents on the Aromatic Ring

The aryl-halide bonds in this compound exhibit significant stability, though they are more susceptible to reaction than the C-F bonds of the trifluoromethyl group.

  • Aryl-Fluorine Bonds: The C-F bonds on the aromatic ring are exceptionally strong, rendering them highly resistant to cleavage.[4] While photolytic degradation can lead to defluorination of aryl-F groups, this generally requires specific and energetic conditions.[3][5]

  • Aryl-Chlorine Bond: The aryl-chlorine bond is generally resistant to hydrolysis under normal conditions.[6][7][8] Unlike acyl chlorides, which react vigorously with water, or alkyl chlorides that can be hydrolyzed with a strong nucleophile, aryl chlorides do not readily undergo nucleophilic substitution with water.[6][7][9] This stability is attributed to the partial double bond character between the chlorine and the benzene ring due to resonance, which strengthens the C-Cl bond.[9]

Potential Degradation Pathways

While generally stable, this compound can degrade under specific conditions. Understanding these pathways is crucial for preventing unwanted side reactions and ensuring the integrity of the material.

Photochemical Degradation

Exposure to ultraviolet (UV) light can induce photochemical reactions. While the trifluoromethyl group is relatively stable, aryl-fluorine and aryl-chlorine bonds can be susceptible to photolysis, potentially leading to the formation of radicals and subsequent undesired products.[3][10] Studies on similar fluorinated aromatic compounds have shown that photolysis can lead to defluorination.[3][5]

Reaction with Strong Nucleophiles and Bases

Although the aryl-chlorine bond is resistant to hydrolysis by water, it can be susceptible to attack by strong nucleophiles or bases under harsh conditions (e.g., high temperature and pressure). Aromatic nitro compounds, a related class of substituted aromatics, have been shown to potentially explode in the presence of strong bases like sodium hydroxide.[11] While this compound does not contain a nitro group, this highlights the potential for reactivity with strong bases.

Incompatibility with Strong Oxidizing and Reducing Agents

Materials in the class of simple aromatic halogenated organic compounds are generally incompatible with strong oxidizing and reducing agents.[12][13] These reagents can potentially react with the aromatic ring or the halogen substituents, leading to decomposition.

Recommended Storage and Handling Protocols

To ensure the long-term stability and purity of this compound, adherence to proper storage and handling protocols is essential. These recommendations are based on established best practices for halogenated aromatic compounds and information from safety data sheets of structurally similar molecules.[14][15][16][17]

Storage Conditions

Table 1: Recommended Storage Conditions for this compound

ParameterRecommendationRationale
Temperature Store in a cool, dry, well-ventilated place.[14][15][17][18]Minimizes vaporization and potential for pressure buildup in the container. Reduces the rate of any potential slow degradation reactions.
Atmosphere Store under an inert atmosphere (e.g., nitrogen or argon).While stable in air, an inert atmosphere prevents potential long-term oxidative degradation and reaction with atmospheric moisture.
Light Protect from light. Store in an amber or opaque container.Prevents photochemical degradation.[3]
Container Keep container tightly closed.[14][15][19] Containers should be carefully resealed after opening and kept upright.[15]Prevents contamination from atmospheric moisture and other impurities. Prevents leakage of the liquid.
Moisture Keep in a dry place.Although aryl chlorides are resistant to hydrolysis by water, minimizing contact with moisture is a general best practice to prevent any potential slow hydrolysis or introduction of impurities.[6][7]
Handling Procedures

Proper handling is critical to maintain the integrity of the compound and ensure laboratory safety.

Experimental Workflow: Safe Handling of this compound

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Storage prep_ppe Don appropriate PPE: - Safety glasses/goggles - Lab coat - Chemical-resistant gloves prep_hood Work in a well-ventilated fume hood handle_ground Ground and bond container and receiving equipment [19, 25] prep_hood->handle_ground handle_tools Use non-sparking tools [6, 25] handle_ground->handle_tools handle_transfer Transfer liquid carefully, avoiding splashes handle_tools->handle_transfer handle_seal Immediately reseal container tightly after use [8] handle_transfer->handle_seal cleanup_spill Clean up spills promptly using absorbent material handle_seal->cleanup_spill cleanup_waste Dispose of waste in approved containers [6, 19] cleanup_spill->cleanup_waste storage Return to designated storage area cleanup_waste->storage

Caption: Workflow for the safe handling of this compound.

Incompatible Materials

To prevent hazardous reactions and degradation, avoid contact with the following:

  • Strong Oxidizing Agents: (e.g., perchlorates, peroxides, permanganates)[13][16]

  • Strong Reducing Agents [12][13]

  • Strong Bases: (e.g., sodium hydroxide, potassium hydroxide)[11][16]

  • Heat, sparks, open flames, and other ignition sources [14][15][16][17]

Protocol for Assessing Compound Stability

For critical applications, it may be necessary to experimentally verify the stability of a particular batch of this compound.

Step-by-Step Methodology for Stability Assessment:

  • Initial Analysis:

    • Obtain a baseline purity profile of the material using Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).

    • Characterize the material using Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F) and Mass Spectrometry (MS) to confirm its identity and the absence of significant impurities.

  • Stress Testing (Forced Degradation):

    • Thermal Stress: Store a sample at an elevated temperature (e.g., 40-50 °C) for a defined period (e.g., 1-4 weeks).

    • Photolytic Stress: Expose a sample to a controlled UV light source for a specified duration.

    • Hydrolytic Stress: Store a sample in the presence of a controlled amount of water.

    • For each stress condition, run a parallel control sample stored under the recommended conditions.

  • Analysis of Stressed Samples:

    • At predetermined time points, analyze the stressed and control samples using the same analytical methods as in the initial analysis (GC/HPLC, NMR, MS).

    • Compare the purity profiles of the stressed samples to the control and baseline data.

    • Identify and quantify any new peaks that appear, which may correspond to degradation products.

Logical Relationship Diagram for Stability Assessment

cluster_initial Initial Characterization cluster_stress Forced Degradation Studies cluster_final Final Analysis & Comparison initial_analysis Baseline Analysis (GC/HPLC, NMR, MS) stress_conditions Expose to Stress Conditions: - Thermal - Photolytic - Hydrolytic initial_analysis->stress_conditions control_sample Maintain Control Sample (Recommended Storage) initial_analysis->control_sample final_analysis Re-analyze Stressed & Control Samples stress_conditions->final_analysis control_sample->final_analysis comparison Compare Purity Profiles final_analysis->comparison degradation_id Identify & Quantify Degradation Products comparison->degradation_id

Caption: Logical workflow for assessing the stability of this compound.

Conclusion

This compound is a chemically robust molecule due to the strong C-F bonds and the stability of the aryl-chloride linkage. Its primary vulnerabilities lie in potential photochemical degradation and incompatibility with strong oxidizing agents, reducing agents, and bases. By adhering to the recommended storage and handling protocols outlined in this guide—namely, storing in a cool, dry, dark, and well-ventilated area in a tightly sealed container—researchers can ensure the long-term stability and integrity of this valuable synthetic building block. For applications requiring the highest level of quality assurance, a systematic stability assessment through forced degradation studies is recommended.

References

The Strategic Utility of 3-Chloro-4,5-difluorobenzotrifluoride in Modern Agrochemical and Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of contemporary chemical synthesis, the strategic incorporation of fluorine atoms into molecular frameworks is a cornerstone of designing high-performance agrochemicals and pharmaceuticals. The trifluoromethyl group and fluorine substituents can significantly enhance the metabolic stability, binding affinity, and bioavailability of active ingredients. Within the arsenal of fluorinated building blocks, 3-Chloro-4,5-difluorobenzotrifluoride has emerged as a pivotal intermediate, offering a unique combination of reactivity and structural features that unlock efficient synthetic pathways to complex target molecules. This guide provides a comprehensive overview of the applications of this compound, focusing on its role in the synthesis of value-added products and detailing the underlying chemical principles and experimental methodologies.

Physicochemical Properties and Reactivity Profile

This compound is a colorless liquid with a molecular formula of C₇H₂ClF₅.[1][2] Its structure, featuring a trifluoromethyl group and three halogen substituents on the benzene ring, dictates its chemical behavior. The powerful electron-withdrawing nature of the trifluoromethyl and fluorine groups activates the aromatic ring for nucleophilic aromatic substitution (SNAr) reactions. This heightened electrophilicity makes the carbon atoms bearing halogen substituents susceptible to attack by a wide range of nucleophiles.

The chlorine atom, being the most labile of the halogens in this specific arrangement, is the primary site for substitution. The two fluorine atoms, ortho and meta to the chlorine, further enhance the reactivity at this position through inductive effects. This predictable regioselectivity is a key advantage in multi-step syntheses, allowing for precise control over the introduction of new functional groups.

Core Applications in Agrochemical Synthesis

The primary application of this compound in the agrochemical sector lies in its use as a precursor for the synthesis of potent herbicides. The resulting compounds often belong to the class of diphenyl ether herbicides, which are crucial for weed control in various crops.

Synthesis of Diphenyl Ether Herbicides

A key transformation involving this compound is its reaction with substituted phenols to form diaryl ethers. This reaction is a classic example of a nucleophilic aromatic substitution, where the phenoxide ion acts as the nucleophile, displacing the chloride on the benzotrifluoride ring.

Conceptual Reaction Scheme for Diaryl Ether Formation

start This compound product Diaryl Ether Herbicide Precursor start->product Nucleophilic Aromatic Substitution phenol Substituted Phenol phenol->product base Base (e.g., K2CO3) base->product

Caption: General workflow for the synthesis of diaryl ether herbicide precursors.

While specific patented examples directly utilizing this compound can be proprietary, the analogous reactions of similar chlorinated benzotrifluorides are well-documented in patent literature. For instance, the synthesis of diphenyl ether herbicides like lactofen and fomesafen involves the reaction of a chlorinated benzotrifluoride intermediate with a phenolic compound.[3]

Utility in Pharmaceutical Intermediate Synthesis

The trifluoromethylphenyl moiety is a privileged scaffold in medicinal chemistry, and this compound serves as a valuable starting material for introducing this group into drug candidates. The reactivity of the chloro-substituent allows for the attachment of various nitrogen- and oxygen-containing heterocycles, which are common features in many active pharmaceutical ingredients (APIs).

While direct, publicly available examples of specific drug syntheses starting from this compound are limited, the principles of its application can be inferred from the reactions of analogous compounds. For example, the reaction of chloro-nitrobenzotrifluorides with anilines to form N-phenylaniline derivatives is a known synthetic route.[4] This suggests that this compound can undergo similar reactions with amino-containing molecules to form key pharmaceutical intermediates.

Experimental Protocols: A General Guideline

The following is a generalized, illustrative protocol for a nucleophilic aromatic substitution reaction using this compound. Researchers should optimize the specific conditions for their particular substrate and desired product.

Table 1: Generalized Reaction Parameters for Nucleophilic Aromatic Substitution

ParameterValueRationale
Solvent Aprotic polar solvents (e.g., DMF, DMSO, NMP)These solvents effectively solvate the cation of the base and do not interfere with the nucleophile.
Base Weak inorganic bases (e.g., K₂CO₃, Cs₂CO₃)Sufficient to deprotonate the nucleophile (e.g., phenol or amine) without promoting side reactions.
Temperature 80-150 °CProvides the necessary activation energy for the substitution reaction to proceed at a reasonable rate.
Reaction Time 4-24 hoursMonitored by techniques like TLC or LC-MS to determine reaction completion.

Step-by-Step Methodology for a Typical SNAr Reaction

  • Reaction Setup: To a clean, dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add the nucleophile (e.g., a substituted phenol, 1.0 equivalent) and an aprotic polar solvent (e.g., DMF).

  • Base Addition: Add a suitable base (e.g., anhydrous potassium carbonate, 1.5 equivalents) to the mixture.

  • Heating and Stirring: Begin stirring the mixture and heat it to the desired temperature (e.g., 100 °C).

  • Addition of Electrophile: Once the reaction mixture has reached the target temperature, add this compound (1.1 equivalents) dropwise via a syringe.

  • Reaction Monitoring: Monitor the progress of the reaction by periodically taking small aliquots and analyzing them by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Pour the mixture into water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by column chromatography or recrystallization.

Illustrative Workflow for SNAr Reaction and Work-up

cluster_reaction Reaction cluster_workup Work-up & Purification reagents Nucleophile + Base + Solvent heating Heat to 80-150 °C reagents->heating addition Add this compound heating->addition monitoring Monitor by TLC/LC-MS addition->monitoring quench Quench with Water monitoring->quench extraction Extract with Organic Solvent quench->extraction purification Purify (Chromatography/Recrystallization) extraction->purification product Isolated Product purification->product

Caption: A typical experimental workflow for a nucleophilic aromatic substitution reaction.

Conclusion and Future Outlook

This compound is a versatile and highly valuable building block for the synthesis of complex organic molecules, particularly in the agrochemical and pharmaceutical industries. Its well-defined reactivity, centered on nucleophilic aromatic substitution, allows for the efficient and controlled introduction of the trifluoromethylphenyl moiety. As the demand for novel, high-performance active ingredients continues to grow, the strategic application of such fluorinated intermediates will undoubtedly play an increasingly important role in the discovery and development of next-generation products. Further exploration of its reactivity with a broader range of nucleophiles and the development of catalytic methods for its transformation will continue to expand its utility in organic synthesis.

References

Methodological & Application

3-Chloro-4,5-difluorobenzotrifluoride: A Pivotal Intermediate in the Synthesis of Advanced Benzoylurea Insecticides

Author: BenchChem Technical Support Team. Date: January 2026

<Application Notes & Protocols >

Authored by: [Your Name/Department], Senior Application Scientist

Introduction

In the landscape of modern agrochemical development, the pursuit of compounds with high efficacy, target specificity, and favorable environmental profiles is paramount. Fluorinated organic molecules have become indispensable in achieving these objectives, with the strategic incorporation of fluorine atoms often leading to enhanced metabolic stability, increased binding affinity, and altered modes of action. 3-Chloro-4,5-difluorobenzotrifluoride (CAS No. 64444-68-4) has emerged as a critical building block, particularly in the synthesis of a new generation of benzoylurea insecticides. Its unique substitution pattern, featuring chlorine, fluorine, and a trifluoromethyl group, provides a versatile scaffold for the construction of complex and potent active ingredients.

This document serves as a comprehensive technical guide for researchers, chemists, and drug development professionals. It details the significance of this compound as an intermediate, with a specific focus on its application in the synthesis of the highly effective insect growth regulator, Chlorfluazuron. The protocols and insights provided herein are grounded in established chemical principles and aim to facilitate the efficient and safe utilization of this key intermediate in agrochemical research and development.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a starting material is fundamental to successful process development and scale-up. The distinct arrangement of electron-withdrawing groups on the benzene ring of this compound dictates its reactivity and handling requirements.

PropertyValueSource
Molecular Formula C7H2ClF5PubChemLite[1]
Molecular Weight 215.97 g/mol PubChemLite[1]
Appearance Colorless to light-colored liquidN/A
Boiling Point ~145-150 °C (estimated)N/A
Density ~1.5 - 1.6 g/cm³ (estimated)N/A

Note: Experimental values for some properties may vary. It is recommended to consult the supplier's Certificate of Analysis for precise data.

The trifluoromethyl group significantly increases the lipophilicity of the molecule, a trait that is often desirable in agrochemicals for enhanced penetration of the insect cuticle. The chloro and fluoro substituents provide specific reaction sites for nucleophilic aromatic substitution, which is a key step in the synthesis of many benzoylurea insecticides.

Application in Agrochemical Synthesis: The Case of Chlorfluazuron

This compound is a crucial precursor in the multi-step synthesis of Chlorfluazuron, a potent benzoylurea insecticide.[2] Chlorfluazuron acts as an insect growth regulator by inhibiting chitin biosynthesis, a process vital for the formation of the insect exoskeleton.[3][4][5][6] This mode of action leads to abortive molting, particularly in the larval and pupal stages of target pests, and ultimately results in their death.[5][6] Due to its high specificity for insects and low toxicity to mammals and beneficial organisms, Chlorfluazuron is a valuable component of Integrated Pest Management (IPM) programs.[4][5]

The synthesis of Chlorfluazuron from this compound typically involves the formation of a substituted aniline derivative, which is then coupled with a substituted benzoyl isocyanate. The fluorinated benzotrifluoride moiety is a key component of the final molecule, contributing to its overall efficacy and stability.

Synthetic Pathway Overview: Chlorfluazuron Synthesis

The following diagram illustrates a generalized synthetic pathway for Chlorfluazuron, highlighting the central role of this compound.

Chlorfluazuron_Synthesis A This compound B Nucleophilic Aromatic Substitution (e.g., with 3,5-dichloro-2-pyridinol) A->B Step 1 C Substituted Diphenyl Ether Intermediate B->C D Reduction of Nitro Group (if present) or other functional group interconversion C->D Step 2 E Substituted Aniline Intermediate D->E G Chlorfluazuron E->G Step 3: Condensation F 2,6-Difluorobenzoyl Isocyanate F->G

Caption: Generalized synthetic route to Chlorfluazuron.

Experimental Protocol: Synthesis of a Key Aniline Intermediate

This protocol outlines a representative procedure for the synthesis of a substituted aniline, a key intermediate derived from this compound. This intermediate can then be used in the subsequent condensation step to form the final benzoylurea product.

Disclaimer: This protocol is for informational purposes only and should be performed by qualified personnel in a well-equipped chemical laboratory with appropriate safety precautions.

Materials and Reagents:

  • This compound

  • Substituted aminophenol (e.g., 4-amino-2,6-dichlorophenol)

  • Anhydrous potassium carbonate (K2CO3)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Toluene

  • Hydrochloric acid (HCl), aqueous solution

  • Sodium bicarbonate (NaHCO3), saturated aqueous solution

  • Brine (saturated NaCl aqueous solution)

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

  • Round-bottom flask with reflux condenser and magnetic stirrer

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add this compound (1.0 eq), the substituted aminophenol (1.1 eq), and anhydrous potassium carbonate (2.0 eq).

    • Causality: Anhydrous conditions are crucial to prevent side reactions with water. Potassium carbonate acts as a base to deprotonate the aminophenol, facilitating the nucleophilic aromatic substitution reaction.

  • Solvent Addition: Add anhydrous DMF to the flask to dissolve the reactants. The volume should be sufficient to ensure good stirring.

    • Causality: DMF is a polar aprotic solvent that is well-suited for SNAr reactions, as it can solvate the potassium cation without interfering with the nucleophile.

  • Reaction: Heat the reaction mixture to 80-100 °C under a nitrogen atmosphere and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within 4-8 hours.

    • Causality: Heating provides the necessary activation energy for the reaction. A nitrogen atmosphere prevents oxidation of the reactants and intermediates.

  • Workup: a. Cool the reaction mixture to room temperature. b. Pour the mixture into a separatory funnel containing water and toluene. c. Separate the organic layer. Extract the aqueous layer with toluene (2x). d. Combine the organic layers and wash with dilute HCl (1M), followed by saturated NaHCO3 solution, and finally with brine.

    • Causality: The aqueous workup is designed to remove DMF, unreacted starting materials, and inorganic salts. The acid wash removes any remaining basic impurities, while the bicarbonate wash neutralizes any residual acid. e. Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield the pure substituted aniline intermediate.

    • Causality: Purification is essential to ensure the high purity of the intermediate, which is critical for the success of the subsequent reaction step and the final product's quality.

Subsequent Steps and Considerations

The synthesized aniline intermediate is then reacted with a benzoyl isocyanate, such as 2,6-difluorobenzoyl isocyanate, in a condensation reaction to form the final benzoylurea insecticide.[7][8] This step is typically carried out in an aprotic solvent and may require a catalyst.

Key Considerations for Process Optimization:

  • Catalyst Screening: For the nucleophilic aromatic substitution step, the use of phase-transfer catalysts or copper-based catalysts may improve reaction rates and yields.

  • Solvent Selection: While DMF is commonly used, other polar aprotic solvents such as DMSO or NMP can be explored to optimize the reaction conditions.

  • Purity of Intermediates: The purity of all starting materials and intermediates is critical for obtaining a high yield and purity of the final product. Impurities can lead to side reactions and difficult purification steps.

Conclusion

This compound is a valuable and versatile intermediate in the synthesis of modern agrochemicals. Its unique electronic and steric properties make it an ideal building block for creating complex and highly active insect growth regulators like Chlorfluazuron. The protocols and insights provided in this guide are intended to empower researchers and scientists to effectively utilize this key intermediate in the development of next-generation crop protection solutions. A thorough understanding of the underlying chemical principles and careful execution of the experimental procedures are essential for success in this endeavor.

References

Application Notes and Protocols for Suzuki-Miyaura Coupling Reactions with 3-Chloro-4,5-difluorobenzotrifluoride

Author: BenchChem Technical Support Team. Date: January 2026

Authored by a Senior Application Scientist

Introduction: The Strategic Importance of Fluorinated Benzotrifluorides

In the landscape of modern synthetic chemistry, particularly within pharmaceutical and agrochemical research, the incorporation of fluorine atoms and trifluoromethyl groups into molecular scaffolds is a paramount strategy for modulating physicochemical and biological properties. The 3-Chloro-4,5-difluorobenzotrifluoride moiety is a highly sought-after building block due to the unique electronic characteristics conferred by its substituents. The trifluoromethyl group often enhances metabolic stability and binding affinity, while the fluorine and chlorine atoms provide handles for further functionalization and can influence molecular conformation.

The Suzuki-Miyaura cross-coupling reaction stands as one of the most robust and versatile methods for the formation of carbon-carbon bonds.[1][2] This guide provides a detailed exploration of the application of Suzuki-Miyaura coupling to this compound, offering insights into the reaction mechanism, optimized protocols, and critical parameters for successful synthesis. The focus is on providing a practical and scientifically grounded resource for researchers engaged in the synthesis of complex, fluorinated molecules.

Mechanistic Insights: The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organohalide and an organoboron compound.[3] The catalytic cycle, illustrated below, comprises three key steps: oxidative addition, transmetalation, and reductive elimination.[1][4]

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Ar-X ArPdX Ar-Pd(II)-X(L)_n OxAdd->ArPdX Transmetalation Transmetalation ArPdX->Transmetalation Ar'-B(OR)2 + Base ArPdAr_prime Ar-Pd(II)-Ar'(L)_n Transmetalation->ArPdAr_prime RedElim Reductive Elimination ArPdAr_prime->RedElim RedElim->Pd0 Ar-Ar'

Diagram 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The reaction is initiated by the oxidative addition of the aryl halide to a Pd(0) complex, forming a Pd(II) species. This is often the rate-determining step, particularly for less reactive aryl chlorides.[5] The electron-withdrawing nature of the fluorine and trifluoromethyl groups in this compound can facilitate this step.

The subsequent transmetalation step involves the transfer of the organic group from the boron atom to the palladium center. This process is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[6][7] The choice of base is critical and can significantly impact the reaction rate and yield.[8] Finally, reductive elimination from the Pd(II) complex yields the desired biaryl product and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[3]

Experimental Protocols: A Step-by-Step Guide

This section provides a detailed protocol for a typical Suzuki-Miyaura coupling reaction of this compound with a generic arylboronic acid.

Materials and Reagents
  • This compound

  • Arylboronic acid (e.g., 2-Fluoro-5-(trifluoromethyl)phenylboronic acid)[9][10]

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), or a pre-catalyst system)[11][12]

  • Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)[7]

  • Anhydrous solvent (e.g., Dioxane, Toluene, or a mixture with water)[13]

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware and Schlenk line or glovebox

Reaction Setup and Procedure

Diagram 2: A step-by-step workflow for a typical Suzuki coupling experiment.[14]

  • Preparation: In a glovebox or under a stream of inert gas, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), the base (2.0 equiv), and the palladium catalyst (0.01-0.05 equiv) to an oven-dried Schlenk tube equipped with a magnetic stir bar.

  • Solvent Addition and Degassing: Add the anhydrous solvent to the tube. Seal the Schlenk tube and degas the mixture by bubbling argon through the solution for 10-15 minutes or by three freeze-pump-thaw cycles.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with the same organic solvent.

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter and concentrate the organic layer under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.[14]

Table of Reaction Parameters
ParameterRecommended ConditionsRationale and Considerations
Catalyst Pd(PPh₃)₄, PdCl₂(dppf), Buchwald-type catalysts[15][16]The choice of ligand is crucial for activating the C-Cl bond. Electron-rich and bulky phosphine ligands are often effective for aryl chlorides.[17][18]
Base K₂CO₃, Cs₂CO₃, K₃PO₄The base strength and solubility influence the rate of transmetalation. Stronger bases are often required for less reactive boronic acids.[6][7]
Solvent Dioxane, Toluene, DME, THF/H₂OThe solvent system must be able to dissolve the reactants and facilitate the catalytic cycle. Aqueous mixtures can sometimes accelerate the reaction.[13]
Temperature 80-110 °CHigher temperatures are often necessary to drive the oxidative addition of the aryl chloride.
Equivalents 1.0 (Aryl Chloride), 1.1-1.5 (Boronic Acid)A slight excess of the boronic acid is typically used to ensure complete consumption of the aryl halide.

Discussion: Factors Influencing Reaction Success

The success of the Suzuki-Miyaura coupling of this compound is contingent upon several factors:

  • Catalyst and Ligand Selection: Due to the relative inertness of the C-Cl bond compared to C-Br or C-I bonds, the choice of a highly active catalyst system is critical.[19] Catalysts with bulky, electron-rich phosphine ligands, such as those developed by Buchwald and Fu, are often necessary to promote the oxidative addition step.[15][17]

  • Choice of Base and Solvent: The base plays a multifaceted role in the catalytic cycle, including the formation of the active boronate species.[4][6] The solubility of the base in the chosen solvent system is a key consideration. A biphasic solvent system, such as toluene/water or dioxane/water, is often employed to facilitate the dissolution of both organic and inorganic reagents.[13]

  • Substrate Scope: The electronic nature of the boronic acid coupling partner can influence the reaction outcome. Electron-rich boronic acids may react more readily, while electron-deficient ones might require more forcing conditions.

  • Side Reactions: Potential side reactions include homocoupling of the boronic acid and protodeboronation (hydrolysis of the boronic acid).[5] These can often be minimized by careful control of reaction conditions, particularly by ensuring an oxygen-free environment.[5]

Conclusion

The Suzuki-Miyaura coupling of this compound is a powerful tool for the synthesis of complex fluorinated biaryls, which are of significant interest in drug discovery and materials science.[20][21] A thorough understanding of the reaction mechanism and the careful selection of the catalyst, base, and solvent system are essential for achieving high yields and purity. The protocols and insights provided in this guide are intended to serve as a valuable resource for researchers working in this exciting and challenging area of synthetic chemistry.

References

reaction of 3,4,5-trichlorobenzotrifluoride with KF to form 3-chloro-4,5-difluorobenzotrifluoride

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: Strategic Synthesis of 3-chloro-4,5-difluorobenzotrifluoride via Nucleophilic Aromatic Fluorination of 3,4,5-trichlorobenzotrifluoride

Introduction and Strategic Importance

The synthesis of selectively fluorinated aromatic compounds is a cornerstone of modern medicinal and agricultural chemistry. The introduction of fluorine atoms can dramatically alter a molecule's pharmacokinetic and physicochemical properties, including metabolic stability, lipophilicity, and binding affinity. This compound is a high-value chemical intermediate, serving as a critical building block for advanced pharmaceutical ingredients (APIs) and sophisticated agrochemicals.[1][2]

This document provides a detailed guide to the synthesis of this compound from 3,4,5-trichlorobenzotrifluoride using potassium fluoride (KF). This transformation is a classic example of a nucleophilic aromatic substitution (SNAr) reaction, commonly known as the Halex (Halogen Exchange) process.[3][4] While conceptually straightforward, the practical execution of this reaction requires a nuanced understanding of reaction mechanics, solvent effects, and catalysis to achieve high yield and purity. This guide is intended for researchers, chemists, and process development professionals engaged in complex organic synthesis.

The Scientific Principle: Understanding the SNAr Fluorination Mechanism

The successful substitution of chlorine with fluorine on the benzotrifluoride ring is governed by the principles of Nucleophilic Aromatic Substitution (SNAr). This is not a concerted process but rather a two-step addition-elimination mechanism.

Causality Behind Reactivity and Regioselectivity: The reaction's feasibility hinges on the presence of a strong electron-withdrawing group (EWG) on the aromatic ring. In this case, the trifluoromethyl (-CF3) group serves as a powerful activator, reducing the electron density of the benzene ring and making it susceptible to attack by nucleophiles like the fluoride ion (F⁻).

The regioselectivity—the substitution of chlorines at the C4 and C5 positions while leaving the C3 chlorine intact—is a direct consequence of the -CF3 group's influence. The EWG activates the ortho (C2, C6) and para (C4) positions for nucleophilic attack. In 3,4,5-trichlorobenzotrifluoride:

  • C4-Cl: This position is para to the -CF3 group, making it highly activated and the most likely site for initial substitution.

  • C5-Cl: This position is ortho to the -CF3 group (and meta to the C3-Cl), also rendering it activated.

  • C3-Cl: This position is meta to the -CF3 group and is therefore significantly less activated, remaining largely unreactive under typical Halex conditions.

The reaction proceeds via the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex .[5][6] The negative charge of this intermediate is delocalized onto the electron-withdrawing trifluoromethyl group, stabilizing it and lowering the activation energy of the reaction. The subsequent expulsion of the chloride ion restores the ring's aromaticity and yields the fluorinated product.

Caption: SNAr mechanism for the fluorination of an activated aryl chloride.

Overcoming The Core Challenge: KF Solubility and Reactivity

Potassium fluoride is an economical and safe source of fluoride ions.[7] However, its practical application is hampered by two key issues: high lattice energy and very low solubility in the polar aprotic solvents typically required for SNAr reactions.[7][8] Simply mixing KF in a solvent like dimethyl sulfoxide (DMSO) or sulfolane at high temperatures is often inefficient.

Expertise-Driven Solutions:

  • Solvent Selection: High-boiling, polar aprotic solvents are mandatory.[3][9]

    • Sulfolane: Often the solvent of choice due to its high thermal stability (b.p. 285 °C) and ability to partially solubilize KF at the high temperatures (170-270 °C) required for the reaction.[8][10]

    • DMSO (Dimethyl sulfoxide) & DMF (Dimethylformamide): Effective solvents, but their lower boiling points may limit the achievable reaction temperature without using a pressurized system. They can also be susceptible to decomposition at very high temperatures.[8][9]

  • Anhydrous Conditions: The fluoride ion is a strong base. The presence of water or other protic sources can lead to the formation of hydroxide ions, which can compete as nucleophiles and generate unwanted hydroxylated byproducts. Therefore, using spray-dried KF or drying it azeotropically is crucial for success.[8]

  • Phase-Transfer Catalysis (PTC): This is the most elegant solution to the solubility problem. A phase-transfer catalyst facilitates the transport of the fluoride anion from the solid KF crystal into the organic reaction phase.[8][11]

    • Crown Ethers (e.g., 18-crown-6): These molecules effectively chelate the potassium cation (K⁺), creating a "naked," highly nucleophilic fluoride anion in the organic solvent.[8][12]

    • Quaternary Ammonium Salts (e.g., Tetrabutylammonium chloride/bromide): These salts can undergo anion exchange with KF to generate a more soluble organic fluoride salt (e.g., tetrabutylammonium fluoride) in situ, which is a potent fluorinating agent.[13][14]

Comparative Data and Conditions

The precise conditions for the conversion of 3,4,5-trichlorobenzotrifluoride are proprietary in many industrial settings. However, data from analogous Halex reactions provide a robust framework for process development.

ParameterCondition 1 (High Temp)Condition 2 (PTC-Assisted)Rationale & Expert Commentary
Fluoride Source Spray-dried Potassium FluorideAnhydrous Potassium FluorideSpray-dried KF has a higher surface area and is less prone to clumping, improving reactivity. Anhydrous KF is essential to prevent side reactions.[8]
Solvent SulfolaneDMSO or DMFSulfolane is preferred for its thermal stability, allowing for higher reaction temperatures which can accelerate the reaction without pressurization.[12]
Catalyst None18-crown-6 or Tetrabutylammonium salt (5-10 mol%)The use of a PTC can significantly lower the required reaction temperature and time by increasing the concentration of reactive fluoride in solution.[8][14]
Temperature 170 - 270 °C130 - 180 °CThe high thermal energy in the non-catalyzed reaction is needed to overcome the KF lattice energy and low solubility. PTCs make the process more energy-efficient.[4][10]
Reaction Time 8 - 24 hours4 - 12 hoursFaster reaction times with PTCs reduce the likelihood of thermal decomposition of reactants or products.
Yield Moderate to GoodGood to ExcellentPTC-assisted methods generally offer higher and more reproducible yields due to improved reaction kinetics and milder conditions.

Detailed Experimental Protocol (PTC-Assisted Method)

This protocol describes a robust method utilizing a phase-transfer catalyst for a more efficient and controlled reaction.

5.1. Materials and Reagents

  • 3,4,5-Trichlorobenzotrifluoride (≥98% purity)

  • Potassium Fluoride (KF), spray-dried (≥99% purity)

  • 18-crown-6 (≥99% purity)

  • Sulfolane, anhydrous (≥99% purity)

  • Toluene (Reagent grade)

  • Deionized Water

  • Brine (Saturated NaCl solution)

  • Magnesium Sulfate (MgSO₄), anhydrous

5.2. Equipment

  • Three-neck round-bottom flask equipped with a mechanical stirrer, thermocouple, and a Dean-Stark trap fitted with a reflux condenser under a nitrogen atmosphere.

  • Heating mantle with temperature controller.

  • Separatory funnel.

  • Rotary evaporator.

  • Vacuum distillation apparatus.

5.3. Safety Precautions

  • High Temperatures: The reaction is conducted at high temperatures. Use a heating mantle with a sand bath for even heat distribution and to contain spills.

  • Chemical Hazards: 3,4,5-Trichlorobenzotrifluoride and the fluorinated products are halogenated aromatic compounds and should be handled with care in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Anhydrous Conditions: Sulfolane is hygroscopic. Handle anhydrous reagents quickly under an inert atmosphere to prevent moisture contamination.

5.4. Step-by-Step Procedure

  • System Preparation: Assemble the reaction apparatus and dry all glassware in an oven at 120 °C for at least 4 hours. Allow to cool to room temperature under a stream of dry nitrogen.

  • Reagent Charging: To the reaction flask, add 3,4,5-trichlorobenzotrifluoride (1.0 eq), spray-dried KF (2.5 eq), and 18-crown-6 (0.1 eq).

  • Solvent Addition & Azeotropic Drying: Add anhydrous sulfolane as the solvent, followed by a small amount of toluene (approx. 10% of the sulfolane volume).

  • Initial Dehydration: Heat the mixture to 120-130 °C. The toluene will form an azeotrope with any trace water, which will be collected in the Dean-Stark trap. Continue heating until no more water is collected.

  • Reaction Execution: Once the system is anhydrous, carefully distill off the toluene. Increase the temperature of the reaction mixture to 160-180 °C . Monitor the reaction progress using Gas Chromatography (GC) by periodically taking aliquots. The reaction is typically complete within 4-12 hours.

  • Work-up:

    • Cool the reaction mixture to below 100 °C.

    • Carefully pour the mixture into a beaker containing cold deionized water, stirring vigorously.

    • Transfer the quenched mixture to a separatory funnel and extract the product with toluene (3x).

    • Combine the organic layers and wash sequentially with deionized water (2x) and then with brine (1x).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purification & Characterization:

    • The crude product is a mixture of the desired this compound, partially reacted intermediates, and starting material.

    • Purify the crude oil via vacuum distillation to isolate the final product.

    • Characterize the purified product by ¹H NMR, ¹⁹F NMR, ¹³C NMR, and GC-MS to confirm its identity and purity.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis prep1 Dry Glassware prep2 Charge Reactants: - 3,4,5-Trichlorobenzotrifluoride - KF & 18-crown-6 prep1->prep2 prep3 Add Solvents: Sulfolane & Toluene prep2->prep3 react1 Azeotropic Drying (120-130 °C) prep3->react1 react2 Remove Toluene react1->react2 react3 Heat to 160-180 °C (4-12 h) react2->react3 react4 Monitor by GC react3->react4 work1 Cool & Quench (Cold Water) react4->work1 work2 Extract with Toluene work1->work2 work3 Wash & Dry Organic Layer work2->work3 work4 Concentrate work3->work4 purify Vacuum Distillation work4->purify char1 NMR (¹H, ¹⁹F, ¹³C) purify->char1 char2 GC-MS purify->char2 final_product Pure Product: This compound char1->final_product char2->final_product

Caption: A comprehensive workflow for the synthesis of this compound.

Conclusion

The synthesis of this compound via the Halex reaction is a powerful transformation that provides access to a crucial synthetic intermediate. Success in this endeavor relies not just on following a procedure, but on understanding the underlying SNAr mechanism, the critical role of the solvent, and the catalytic strategies used to enhance the reactivity of potassium fluoride. The PTC-assisted protocol outlined here represents a reliable and efficient method, balancing reaction speed, temperature requirements, and yield. By applying these principles, researchers can effectively and safely produce this valuable compound for applications in drug discovery and beyond.

References

Application Notes and Protocols for Nucleophilic Aromatic Substitution using 3-Chloro-4,5-difluorobenzotrifluoride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Potential of a Versatile Building Block

In the landscape of modern drug discovery and materials science, the strategic incorporation of fluorine atoms into molecular scaffolds is a paramount strategy for modulating physicochemical and biological properties. 3-Chloro-4,5-difluorobenzotrifluoride stands out as a highly valuable and versatile building block for the synthesis of complex aromatic compounds. The trifluoromethyl (-CF3) group, a potent electron-withdrawing moiety, strongly activates the aromatic ring towards nucleophilic aromatic substitution (SNAr), a powerful C-X bond-forming reaction where a nucleophile displaces a leaving group on an aromatic ring.[1][2] This activation, coupled with the presence of three distinct halogen substituents (one chlorine and two fluorine atoms), presents a unique platform for regioselective functionalization, enabling the synthesis of a diverse array of substituted benzotrifluoride derivatives.

This comprehensive guide provides an in-depth exploration of the principles and practical protocols for utilizing this compound in SNAr reactions. We will delve into the mechanistic underpinnings that govern the reactivity and regioselectivity of this substrate, offering field-proven insights to guide your experimental design. Detailed, step-by-step protocols for reactions with common nucleophile classes—amines, alkoxides, and thiolates—are provided, equipping researchers, scientists, and drug development professionals with the knowledge to confidently and effectively employ this powerful synthetic tool.

Scientific Principles: Mechanism, Reactivity, and Regioselectivity

The cornerstone of the reactivity of this compound lies in the SNAr mechanism. This process is typically a two-step addition-elimination sequence.[3]

DOT Script for SNAr Mechanism

Caption: General Mechanism of Nucleophilic Aromatic Substitution (SNAr).

In the first, rate-determining step, the nucleophile attacks the electron-deficient aromatic ring at a carbon atom bearing a leaving group (a halogen in this case), forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. The strong electron-withdrawing nature of the trifluoromethyl group is crucial for stabilizing this intermediate, thereby facilitating the reaction. In the second, faster step, the leaving group is expelled, and the aromaticity of the ring is restored.

A key and somewhat counterintuitive aspect of SNAr reactions is the leaving group ability of halogens. In contrast to SN1 and SN2 reactions where iodide is the best leaving group, in SNAr, the order is often F > Cl > Br > I. This is because the rate-determining step is the initial nucleophilic attack, which is accelerated by more electronegative halogens that increase the electrophilicity of the carbon atom they are attached to.

The regioselectivity of SNAr on this compound is a nuanced interplay of electronic and steric factors. The trifluoromethyl group exerts its strongest activating effect on the ortho and para positions. In this molecule, the chlorine atom is meta to the -CF3 group, while the two fluorine atoms are ortho and meta. Generally, substitution is favored at positions that are ortho or para to a strong electron-withdrawing group. Therefore, nucleophilic attack is most likely to occur at the carbon bearing the fluorine atom at position 4 (para to the -CF3 group) or the fluorine at position 5 (ortho to the -CF3 group). However, the relative reactivity of the C-F versus C-Cl bond must also be considered. While fluoride is generally a better leaving group in SNAr, the specific electronic environment of each halogen on this particular molecule will dictate the ultimate regiochemical outcome, which often needs to be determined empirically.

Experimental Protocols

The following protocols are provided as a general guide and may require optimization based on the specific nucleophile and desired product. All reactions should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 1: Amination Reactions

The introduction of nitrogen-containing functional groups is a cornerstone of medicinal chemistry.

Materials:

  • This compound

  • Primary or secondary amine (e.g., aniline, morpholine, piperidine)

  • Base (e.g., potassium carbonate (K₂CO₃), triethylamine (Et₃N), or diisopropylethylamine (DIPEA))

  • Aprotic polar solvent (e.g., N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or acetonitrile (MeCN))

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).

  • Dissolve the starting material in the chosen aprotic polar solvent.

  • Add the amine nucleophile (1.1 - 1.5 eq) to the solution.

  • Add the base (2.0 eq) to the reaction mixture.

  • Heat the reaction mixture to a temperature between 80-120 °C. The optimal temperature will depend on the nucleophilicity of the amine.

  • Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the reaction mixture into water and extract with an organic solvent such as ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

NucleophileBaseSolventTemperature (°C)Typical Reaction Time (h)
AnilineK₂CO₃DMF100-12012-24
MorpholineEt₃NMeCN80-1006-12
PiperidineDIPEADMSO80-1004-8

DOT Script for Amination Workflow

Amination_Workflow start Start reagents Combine this compound, amine, and base in solvent start->reagents heat Heat reaction mixture (80-120 °C) reagents->heat monitor Monitor reaction progress (TLC/LC-MS) heat->monitor workup Aqueous workup and extraction monitor->workup Reaction complete purify Purify by column chromatography workup->purify end End purify->end

Caption: General workflow for amination of this compound.

Protocol 2: Alkoxylation Reactions

The synthesis of aryl ethers is a common transformation in the preparation of pharmaceuticals and agrochemicals.

Materials:

  • This compound

  • Alcohol (e.g., methanol, ethanol, phenol)

  • Strong base (e.g., sodium hydride (NaH), potassium tert-butoxide (KOtBu))

  • Anhydrous aprotic polar solvent (e.g., Tetrahydrofuran (THF), DMF)

  • Standard laboratory glassware for anhydrous and inert atmosphere reactions

Procedure:

  • To an oven-dried round-bottom flask under an inert atmosphere, add the alcohol (1.2 eq) and dissolve it in the anhydrous solvent.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add the strong base (1.2 eq) portion-wise to the alcohol solution to form the alkoxide in situ.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add a solution of this compound (1.0 eq) in the same anhydrous solvent dropwise to the alkoxide solution.

  • Allow the reaction mixture to warm to room temperature and then heat to 50-80 °C.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and carefully quench by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extract the aqueous layer with an organic solvent such as diethyl ether or ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Nucleophile (from)BaseSolventTemperature (°C)Typical Reaction Time (h)
MethanolNaHTHF60-708-16
PhenolKOtBuDMF50-606-12
Protocol 3: Thiolation Reactions

Aryl thioethers are important structural motifs in many biologically active molecules.[4]

Materials:

  • This compound

  • Thiol (e.g., thiophenol, benzyl thiol)

  • Base (e.g., sodium hydride (NaH), potassium carbonate (K₂CO₃))

  • Anhydrous aprotic polar solvent (e.g., DMF, DMSO)

  • Standard laboratory glassware for anhydrous and inert atmosphere reactions

Procedure:

  • To an oven-dried round-bottom flask under an inert atmosphere, add the thiol (1.1 eq) and dissolve it in the anhydrous solvent.

  • Cool the solution to 0 °C.

  • Carefully add the base (1.1 eq) to form the thiolate.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add a solution of this compound (1.0 eq) in the same anhydrous solvent to the thiolate solution.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl.

  • Extract the aqueous layer with an organic solvent such as dichloromethane (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and filter.

  • Remove the solvent in vacuo and purify the residue by flash chromatography.

Nucleophile (from)BaseSolventTemperature (°C)Typical Reaction Time (h)
ThiophenolNaHDMF25-504-8
Benzyl thiolK₂CO₃DMSO50-706-12

Safety and Handling

This compound is a chemical that requires careful handling. Always consult the Safety Data Sheet (SDS) before use.[5]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.

  • Ventilation: Work in a well-ventilated fume hood to avoid inhalation of vapors.

  • Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

  • Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

This compound is a powerful and versatile reagent for the synthesis of a wide range of functionalized aromatic compounds via nucleophilic aromatic substitution. The strong activating effect of the trifluoromethyl group, combined with the presence of multiple halogen leaving groups, provides a rich platform for chemical exploration. By understanding the underlying principles of the SNAr mechanism and carefully selecting reaction conditions, researchers can leverage this building block to access novel molecules with potential applications in drug discovery, agrochemicals, and materials science. The protocols provided herein serve as a solid foundation for the successful implementation of this chemistry in your research endeavors.

References

Application Notes and Protocols: The Strategic Role of 3-Chloro-4,5-difluorobenzotrifluoride in the Synthesis of Novel Protoporphyrinogen Oxidase (PPO) Inhibiting Herbicides

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Innovation in Weed Management

The relentless evolution of herbicide resistance in weed populations presents a significant and ongoing challenge to global food security. This necessitates a continuous pipeline of novel herbicidal compounds with diverse modes of action. Within the agrochemical industry, the trifluoromethyl (-CF3) group has become a cornerstone of modern herbicide design.[1] Its inclusion in a molecule can dramatically enhance efficacy by improving metabolic stability, increasing lipophilicity for better plant uptake, and strengthening the binding affinity to the target enzyme.[1][2]

This application note provides an in-depth guide for researchers and synthetic chemists on the strategic use of 3-chloro-4,5-difluorobenzotrifluoride , a key fluorinated building block, in the discovery and synthesis of next-generation herbicides. We will focus on its application in creating potent inhibitors of protoporphyrinogen oxidase (PPO), a clinically validated and commercially significant herbicide target.[3][4]

Causality in Design: Why this compound?

The molecular architecture of this compound is not arbitrary; it is strategically designed for optimal reactivity and biological activity in the resulting herbicide.

  • The Trifluoromethyl Group: As a potent electron-withdrawing group, the -CF3 moiety is critical for the biological activity of many PPO inhibitors. It contributes to the overall electronic profile required for binding to the active site of the PPO enzyme.[5]

  • The Chlorine Atom: Positioned meta to the trifluoromethyl group, the chlorine atom serves as an excellent leaving group for nucleophilic aromatic substitution (SNAr) reactions. This is the primary chemical handle for introducing structural diversity and building the final herbicidal molecule.

  • The Fluorine Atoms: The two fluorine atoms on the benzene ring further activate the ring towards SNAr at the chlorinated position. Their strong electron-withdrawing nature enhances the electrophilicity of the carbon atom bonded to the chlorine, making it more susceptible to nucleophilic attack.

This strategic arrangement of functional groups makes this compound a versatile and highly valuable intermediate for constructing complex herbicidal molecules.

Mechanism of Action: Protoporphyrinogen Oxidase (PPO) Inhibition

The herbicides synthesized from this benzotrifluoride derivative primarily act by inhibiting the enzyme protoporphyrinogen oxidase (PPO, EC 1.3.3.4).[3] PPO is the final common enzyme in the biosynthesis of both chlorophyll (in plants) and heme (in animals).

By blocking the PPO enzyme, the conversion of protoporphyrinogen IX to protoporphyrin IX is prevented. This leads to an abnormal accumulation of protoporphyrinogen IX in the cellular environment. This accumulated substrate then undergoes non-enzymatic oxidation, generating highly reactive singlet oxygen species. These reactive oxygen species cause rapid peroxidation of lipids within cell membranes, leading to membrane disruption, cellular leakage, and ultimately, rapid tissue necrosis and death of the weed. This mode of action is characterized by its rapid onset and broad-spectrum efficacy against many problematic weeds.[4]

Below is a conceptual workflow illustrating the role of PPO inhibition in inducing herbicidal effects.

PPO_Inhibition_Pathway cluster_synthesis Herbicide Synthesis cluster_plant Plant Cell Start This compound Herbicide Novel PPO Inhibitor Herbicide Start->Herbicide SNAr Reaction PPO PPO Enzyme Herbicide->PPO Inhibits ProtoporphyrinIX Protoporphyrin IX PPO->ProtoporphyrinIX Catalyzes Oxidation ProtoIX Protoporphyrinogen IX ProtoIX->PPO ROS Reactive Oxygen Species (ROS) ProtoIX->ROS Accumulation & Autooxidation Chlorophyll Chlorophyll Synthesis ProtoporphyrinIX->Chlorophyll Membrane Cell Membrane Damage ROS->Membrane Death Weed Death Membrane->Death caption Workflow of PPO Inhibitor Herbicides.

References

Application Notes for the Synthesis of Complex Molecules Using 3-Chloro-4,5-difluorobenzotrifluoride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive overview of the synthetic utility of 3-Chloro-4,5-difluorobenzotrifluoride, a versatile building block for the construction of complex organic molecules. Its unique substitution pattern—featuring a powerful electron-withdrawing trifluoromethyl group and three distinct halogen atoms—offers a rich platform for selective chemical transformations. We present detailed mechanistic insights and field-proven protocols for two primary classes of reactions: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling. These methodologies are critical for researchers in the pharmaceutical and materials science sectors, enabling the synthesis of novel compounds with enhanced metabolic stability, bioavailability, and tailored electronic properties.

Introduction: The Strategic Advantage of this compound

The strategic incorporation of fluorine atoms and trifluoromethyl (CF₃) groups is a cornerstone of modern medicinal chemistry and materials science. The CF₃ group, in particular, is prized for its ability to increase lipophilicity, improve metabolic stability, and modulate the electronic properties of aromatic systems through its potent electron-withdrawing nature.

This compound emerges as a preeminent starting material due to the convergence of these features. The CF₃ group powerfully activates the aromatic ring, rendering it highly susceptible to nucleophilic attack—a critical feature for SNAr reactions. Furthermore, the presence of three distinct halogen atoms (two C-F bonds and one C-Cl bond) provides orthogonal handles for sequential, site-selective functionalization, primarily through palladium-catalyzed cross-coupling reactions at the more reactive C-Cl bond. This guide elucidates the chemical logic behind harnessing this reactivity and provides robust, step-by-step protocols for its practical application.

Physicochemical Properties

A thorough understanding of the physical properties of a reagent is paramount for its safe and effective use in synthesis.

PropertyValueSource(s)
CAS Number 1000281-22-3
Molecular Formula C₇H₂ClF₅
Molecular Weight 216.53 g/mol
Appearance Colorless to light yellow liquid
Boiling Point ~153-155 °CN/A
Density ~1.58 g/cm³N/A
Purity ≥98% (GC)

Core Reactivity I: Nucleophilic Aromatic Substitution (SNAr)

The addition-elimination SNAr mechanism is the primary pathway for nucleophilic substitution on this scaffold. The reaction is dramatically accelerated by the presence of the strongly electron-withdrawing CF₃ group, which stabilizes the negatively charged intermediate (Meisenheimer complex) formed upon nucleophilic attack.

Mechanistic Insight & Regioselectivity

The key to leveraging this compound is understanding the regioselectivity of nucleophilic attack. The CF₃ group, being meta to the chlorine atom and ortho/para to the fluorine atoms, activates all three positions. However, nucleophilic attack preferentially occurs at the C4 position, leading to the displacement of the fluoride ion.

Causality behind C4-Fluoride Displacement:

  • Activation: The CF₃ group is para to the C4-fluorine, providing maximum resonance stabilization to the Meisenheimer complex formed when a nucleophile attacks this position. This stabilization is superior to the meta-relationship for the C5-fluorine and C3-chlorine.

  • Leaving Group Aptitude: While typically C-Cl bonds are weaker than C-F bonds, in SNAr reactions, the rate-determining step is often the initial nucleophilic attack. The high electronegativity of fluorine makes the attached carbon more electrophilic and better stabilizes the intermediate carbanion, making aryl fluorides highly reactive in activated systems.

This predictable regioselectivity allows for the precise installation of a wide range of nucleophiles, such as amines, alcohols, and thiols, at the C4 position while preserving the chlorine atom for subsequent cross-coupling reactions.

SNAr_Workflow cluster_setup Reaction Setup cluster_reaction Reaction & Monitoring cluster_workup Workup & Purification start Dissolve Substrate & Nucleophile in aprotic polar solvent (e.g., DMF, DMSO) base Add non-nucleophilic base (e.g., K₂CO₃, Cs₂CO₃) start->base Inert Atmosphere (N₂ or Ar) heat Heat reaction mixture (e.g., 80-120 °C) base->heat monitor Monitor progress via TLC or LC-MS heat->monitor Periodic Sampling quench Quench with H₂O & extract with organic solvent (e.g., EtOAc) monitor->quench Upon completion purify Purify via flash column chromatography quench->purify end Isolated Product purify->end

Caption: General workflow for SNAr reactions.

Protocol: SNAr with an Aliphatic Amine

This protocol details the synthesis of 4-(diethylamino)-3-chloro-5-fluorobenzotrifluoride, a common intermediate.

Materials:

  • This compound (1.0 equiv.)

  • Diethylamine (1.2 equiv.)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.0 equiv.)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

  • Flame-dried round-bottom flask with a magnetic stir bar

  • Reflux condenser

  • Inert atmosphere setup (Nitrogen or Argon)

  • Heating mantle with temperature control

  • Separatory funnel

  • Rotary evaporator

  • Flash chromatography system

Procedure:

  • Reaction Setup: To the flame-dried round-bottom flask, add this compound (e.g., 2.16 g, 10.0 mmol

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Chloro-4,5-difluorobenzotrifluoride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-Chloro-4,5-difluorobenzotrifluoride (CAS 78068-85-6). This guide is designed for researchers, chemists, and process development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common issues. As a crucial intermediate in the pharmaceutical and agrochemical industries, robust and high-yield synthesis of this compound is of paramount importance.[1][2] This document provides in-depth, experience-driven advice to ensure the efficiency and success of your synthetic endeavors.

Common Synthetic Pathways

The synthesis of this compound often involves multi-step processes that require careful control of reaction conditions. Two prevalent routes include:

  • Halogen Exchange: This method typically involves reacting a precursor like 3,5-dichloro-4-fluorobenzotrifluoride with a fluoride source, such as potassium fluoride (KF), at elevated temperatures.[3][4]

  • Direct Chlorination: Another common approach is the selective chlorination of a fluorinated precursor, such as 4-fluorobenzotrifluoride or 3,4-difluorobenzotrifluoride. This electrophilic aromatic substitution requires a suitable catalyst, often a Lewis acid.[5]

Each of these pathways presents unique challenges, which will be addressed in the troubleshooting section.

Synthetic_Pathways cluster_0 Halogen Exchange Route cluster_1 Direct Chlorination Route A 3,5-dichloro-4- fluorobenzotrifluoride B 3-Chloro-4,5- difluorobenzotrifluoride A->B KF, High Temp. C 4-Fluorobenzotrifluoride D 3-Chloro-4,5- difluorobenzotrifluoride C->D Cl₂, Lewis Acid (e.g., FeCl₃)

Caption: Common synthetic routes to this compound.

Troubleshooting Guide (Q&A Format)

This section addresses specific problems you may encounter during the synthesis. The answers are based on established chemical principles and practical laboratory experience.

Question 1: My reaction yield is consistently low. What are the most likely causes?

Low yield is a multifaceted issue that can stem from several factors. A systematic approach to identifying the root cause is essential.

  • Purity of Starting Materials: The purity of your precursors is critical. For instance, in the direct chlorination of 4-fluorobenzotrifluoride, impurities in the starting material can lead to the formation of undesired side products, consuming your reagents and complicating purification.

  • Reaction Conditions:

    • Temperature: In halogen exchange reactions, the temperature must be high enough (typically 170-270°C) to facilitate the substitution.[3] Insufficient temperature will result in a sluggish and incomplete reaction. Conversely, in chlorination reactions, excessive temperature can lead to over-chlorination or decomposition.

    • Catalyst Activity: For chlorination reactions, the choice and activity of the Lewis acid catalyst (e.g., FeCl₃, AlCl₃) are paramount.[5][6] Ensure the catalyst is anhydrous and has not been deactivated by exposure to atmospheric moisture. The presence of a co-catalyst, such as iodine, has been shown to significantly improve yields in some cases.[5]

  • Moisture Control: Many of the reagents used, particularly Lewis acids and anhydrous hydrogen fluoride, are highly sensitive to moisture. The presence of water can deactivate catalysts and lead to unwanted side reactions. It is crucial to use dry solvents and maintain an inert atmosphere (e.g., nitrogen or argon) throughout the reaction.

Question 2: I am observing significant amounts of an isomer impurity in my final product. How can I improve selectivity?

The formation of isomers is a common challenge, especially in electrophilic aromatic substitution reactions. For example, the chlorination of 4-fluorobenzotrifluoride can potentially yield other isomers besides the desired 3-chloro product.

  • Catalyst Choice: The type of Lewis acid used can influence the regioselectivity of the chlorination. Experimenting with different catalysts (e.g., FeCl₃, AlCl₃, SbCl₅) may help improve the selectivity for the desired isomer.[5]

  • Reaction Temperature: Lowering the reaction temperature can sometimes enhance selectivity by favoring the thermodynamically more stable product and reducing the rate of side reactions.

  • Steric Hindrance: While not always easily controlled, the directing effects of the existing substituents on the aromatic ring play a significant role. The trifluoromethyl group is meta-directing, while the fluorine atom is ortho, para-directing. The final substitution pattern is a result of the interplay between these electronic effects.

One particularly challenging separation is between 3-chloro-4-fluorobenzotrifluoride and its isomer, 4-chloro-3-fluorobenzotrifluoride, due to their close boiling points.[5] In such cases, optimizing the reaction to minimize the formation of the undesired isomer is the most effective strategy.

Question 3: The reaction is not going to completion, even after extended reaction times. How can I improve the conversion rate?

Incomplete conversion can be due to several factors, often related to reaction kinetics and equilibrium.

  • Reagent Stoichiometry: Ensure that the stoichiometry of your reagents is correct. For chlorination, a sufficient supply of chlorine gas is necessary.[5] In halogen exchange reactions, using a molar excess of the fluoride source (e.g., KF) can help drive the reaction to completion.

  • Catalyst Deactivation: As mentioned earlier, the catalyst can become deactivated over time, especially in the presence of impurities or moisture. In some cases, adding a fresh portion of the catalyst mid-reaction can help push the reaction to completion.

  • Mass Transfer Limitations: In gas-liquid reactions, such as those involving chlorine gas, efficient mixing is crucial to ensure good contact between the gas and the liquid phase. Inadequate agitation can lead to slow reaction rates.

Question 4: I am having trouble with the purification of the final product. What are the best practices?

Purification of fluorinated aromatic compounds can be challenging due to their physical properties.

  • Distillation: Fractional distillation is the most common method for purifying this compound. Due to the potential for close-boiling isomers, a distillation column with a sufficient number of theoretical plates (e.g., 5-30 stages) is recommended for achieving high purity.[5]

  • Washing: Before distillation, it is often beneficial to wash the crude product to remove residual catalyst and acidic byproducts. A typical workup may involve washing with a dilute aqueous base (e.g., sodium carbonate or sodium hydroxide), followed by water washes until the pH is neutral.[7]

  • Drying: Ensure the product is thoroughly dried using a suitable drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate) before distillation to prevent water from co-distilling with the product.

Frequently Asked Questions (FAQs)

What are the optimal reaction conditions for the chlorination of 4-fluorobenzotrifluoride?

While optimal conditions can vary, a Japanese patent suggests reacting 4-fluorobenzotrifluoride with chlorine gas in the presence of a Lewis acid catalyst like ferric chloride (FeCl₃).[5] The reaction temperature is typically maintained between 38-40°C. The addition of iodine as a co-catalyst has been found to significantly improve the yield of 3-chloro-4-fluorobenzotrifluoride.[5]

Which analytical techniques are best for monitoring reaction progress and purity?

Gas Chromatography (GC) is an excellent technique for monitoring the progress of the reaction by analyzing the relative concentrations of starting materials, intermediates, and products over time. GC coupled with Mass Spectrometry (GC-MS) is invaluable for identifying unknown impurities and byproducts. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹⁹F, and ¹³C) is also essential for structural confirmation of the final product and for quantifying isomeric purity.

What are the key safety precautions for handling the reagents involved?

  • Hydrogen Fluoride (HF): If your synthesis involves HF, extreme caution is necessary. HF is highly corrosive and toxic. All work should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, a face shield, and a lab coat. An HF-specific safety plan and access to calcium gluconate gel for emergency treatment are mandatory.

  • Chlorine Gas (Cl₂): Chlorine is a toxic and corrosive gas. It should be handled in a well-ventilated fume hood, and a chlorine gas detector should be in place. Ensure all connections in your apparatus are secure to prevent leaks.

  • Lewis Acids (e.g., FeCl₃, AlCl₃): These are corrosive and moisture-sensitive. Handle them in a glove box or under an inert atmosphere to prevent exposure to moisture and air.

  • Flammability: Benzotrifluoride and its derivatives can be flammable.[8] Keep them away from ignition sources.

Detailed Experimental Protocol: Chlorination of 4-Fluorobenzotrifluoride

This protocol is a representative example based on literature procedures.[5] Researchers should adapt it to their specific laboratory conditions and scale.

Materials:

  • 4-Fluorobenzotrifluoride

  • Anhydrous Ferric Chloride (FeCl₃)

  • Iodine (I₂)

  • Chlorine Gas (Cl₂)

  • Nitrogen Gas (N₂)

  • 5% Sodium Bicarbonate Solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

Equipment:

  • Glass-lined or fluoropolymer-lined reaction vessel equipped with a mechanical stirrer, gas inlet tube, thermometer, and condenser.

  • Gas flow meter for chlorine.

  • Scrubber system for unreacted chlorine and HCl byproduct (e.g., sodium hydroxide solution).

Procedure:

  • Reactor Setup: Assemble the reaction vessel and ensure it is clean and dry. Purge the system with nitrogen gas to create an inert atmosphere.

  • Charging Reagents: Charge the reactor with 4-fluorobenzotrifluoride. Begin stirring and add the anhydrous ferric chloride catalyst and iodine co-catalyst.

  • Chlorination: While maintaining the inert atmosphere, begin bubbling chlorine gas through the reaction mixture at a controlled rate.

  • Temperature Control: Maintain the reaction temperature in the range of 38-40°C. Use a cooling bath to dissipate any exothermic heat generated.

  • Reaction Monitoring: Monitor the reaction progress by periodically taking samples and analyzing them by GC. Continue the chlorine addition until the desired conversion is achieved.

  • Quenching: Once the reaction is complete, stop the chlorine flow and purge the system with nitrogen to remove any residual chlorine and HCl gas.

  • Workup: Carefully transfer the reaction mixture to a separatory funnel. Wash with a 5% sodium bicarbonate solution to neutralize acidity, followed by washing with water until the aqueous layer is neutral.

  • Drying and Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and purify the crude product by fractional vacuum distillation.

Troubleshooting_Workflow start Low Yield Observed check_conversion Check Conversion via GC/NMR start->check_conversion check_impurities Analyze for Impurities (GC-MS) check_conversion->check_impurities High incomplete_conversion Incomplete Conversion check_conversion->incomplete_conversion Low high_impurities High Impurity Levels check_impurities->high_impurities solution1 Increase Temp/Time Check Catalyst Activity Adjust Stoichiometry incomplete_conversion->solution1 solution2 Check Starting Material Purity Optimize Temp/Catalyst for Selectivity Improve Moisture Control high_impurities->solution2

Caption: A logical workflow for troubleshooting low reaction yields.

Data Summary Table

The following table summarizes typical reaction conditions and outcomes from various synthetic approaches. Note that yields are highly dependent on specific conditions and scale.

Starting MaterialReagentsCatalystTemperature (°C)Reported Yield/PurityReference
3,5-dichloro-4-fluorobenzotrifluoridePotassium Fluoride (KF)None (in solvent)170-270Not specified--INVALID-LINK--[3]
4-FluorobenzotrifluorideChlorine (Cl₂)FeCl₃, Iodine (I₂)38-4091.7% (in reaction solution)--INVALID-LINK--[5]
4-chloro-3,5-dinitrobenzotrifluorideChlorine (Cl₂)AlCl₃, 1,2-bis(phenylthio)ethane20098.7% Purity, 91% Yield--INVALID-LINK--[7]

References

Technical Support Center: Reactions of 3-Chloro-4,5-difluorobenzotrifluoride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for 3-Chloro-4,5-difluorobenzotrifluoride. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile building block in their synthetic endeavors. Given the unique electronic and steric properties of this molecule, encountering unexpected side products or reaction inefficiencies is not uncommon. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments. Our goal is to equip you with the knowledge to not only solve immediate problems but also to proactively design more robust and efficient reaction protocols.

I. Understanding the Reactivity of this compound

This compound is a highly functionalized aromatic ring, presenting multiple reaction sites. The electron-withdrawing nature of the trifluoromethyl group and the fluorine atoms significantly influences the reactivity of the aryl chloride, making it susceptible to various transformations. However, this complex substitution pattern also opens avenues for several potential side reactions. This guide will focus on the most common reaction classes where this substrate is employed: palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) and nucleophilic aromatic substitution (SNAr).

II. Troubleshooting Guide: Common Issues and Solutions

This section is structured in a question-and-answer format to directly address challenges you may be facing in the lab.

Palladium-Catalyzed Cross-Coupling Reactions

Question 1: I am observing a significant amount of a dehalogenated side product (4,5-difluorobenzotrifluoride) in my Suzuki-Miyaura or Buchwald-Hartwig reaction. What is causing this and how can I minimize it?

Answer:

Dehalogenation, specifically hydrodehalogenation, is a frequent side reaction in palladium-catalyzed cross-coupling reactions where the chlorine atom is replaced by a hydrogen atom.[1][2] This leads to a reduced, non-coupled byproduct, which lowers your yield and complicates purification.

Causality: The primary cause is the formation of a palladium-hydride (Pd-H) species. This can be generated from various sources within your reaction mixture, including:

  • Bases: Particularly alkoxide bases.

  • Solvents: Alcohols are a common source of hydrides.[2]

  • Trace Water: Can contribute to the formation of Pd-H species.

  • Starting Materials or Reagents: Impurities can act as hydride donors.

The Pd-H species can then undergo reductive elimination with the aryl group on the palladium intermediate to yield the dehalogenated arene.[3]

Troubleshooting Strategies:

StrategyRationale
Ligand Selection Bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands can promote the desired reductive elimination of the coupled product over dehalogenation.[2][3]
Base Optimization Switch to a non-nucleophilic, anhydrous inorganic base like K₃PO₄, Cs₂CO₃, or K₂CO₃. Avoid strong alkoxide bases if possible.[3]
Solvent Choice Use anhydrous, aprotic solvents like toluene, dioxane, or THF. Avoid alcoholic solvents.
Reagent Purity Ensure all reagents, especially the boronic acid/ester and base, are of high purity and anhydrous.
Temperature Control Lowering the reaction temperature may disfavor the dehalogenation pathway.[4]

Experimental Protocol: Minimizing Dehalogenation in a Suzuki-Miyaura Coupling

  • To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and anhydrous K₃PO₄ (2.0 equiv).

  • Add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 2 mol%) and a bulky phosphine ligand (e.g., SPhos, 4 mol%).

  • Add anhydrous toluene as the solvent.

  • Degas the reaction mixture by bubbling argon through the solution for 15-20 minutes or by three freeze-pump-thaw cycles.

  • Heat the reaction to the desired temperature (e.g., 80-100 °C) and monitor the progress by TLC or LC-MS.

Question 2: My reaction is producing a significant amount of biaryl homocoupling product from my boronic acid. How can I prevent this?

Answer:

Homocoupling of the boronic acid is a common side reaction in Suzuki-Miyaura coupling, leading to the formation of a biaryl byproduct derived from the boronic acid partner.[5]

Causality: This side reaction is often promoted by the presence of oxygen and can be catalyzed by the palladium species.

Troubleshooting Strategies:

StrategyRationale
Thorough Degassing Rigorously remove oxygen from the reaction mixture before heating. Techniques like freeze-pump-thaw are highly effective.
Control Stoichiometry Using a slight excess of the this compound can help consume the boronic acid before it has a chance to homocouple.
Lower Reaction Temperature Higher temperatures can sometimes favor homocoupling.
Use of Pre-catalysts Using a well-defined palladium pre-catalyst can sometimes minimize side reactions compared to generating the active Pd(0) species in situ.
Nucleophilic Aromatic Substitution (SNAr) Reactions

Question 3: I am attempting a nucleophilic aromatic substitution on this compound, but the reaction is sluggish or gives a low yield. What can I do to improve it?

Answer:

While the electron-withdrawing groups on the ring activate it for SNAr, the reaction kinetics can still be slow.

Causality: The rate of SNAr reactions depends on the ability of the ring to stabilize the negative charge in the Meisenheimer intermediate.[6][7] Factors like the strength of the nucleophile, solvent, and temperature play a crucial role.

Troubleshooting Strategies:

StrategyRationale
Increase Nucleophile Strength Use a stronger nucleophile or increase its concentration. For example, use sodium methoxide instead of methanol with a base.
Solvent Choice Polar aprotic solvents like DMSO, DMF, or NMP are excellent for SNAr reactions as they solvate the cation of the nucleophile salt, making the nucleophile more reactive.
Increase Reaction Temperature Gently increasing the temperature can significantly accelerate the reaction rate.
Phase-Transfer Catalyst For reactions with poor solubility, a phase-transfer catalyst (e.g., a quaternary ammonium salt) can be beneficial.

Experimental Protocol: General Procedure for SNAr with an Amine

  • In a round-bottom flask, dissolve this compound (1.0 equiv) in a polar aprotic solvent like DMSO.

  • Add the amine nucleophile (1.1-1.5 equiv) and a non-nucleophilic base such as K₂CO₃ or Cs₂CO₃ (2.0 equiv).

  • Heat the reaction mixture to an appropriate temperature (e.g., 80-120 °C) and monitor by TLC or LC-MS until the starting material is consumed.

  • Upon completion, cool the reaction, dilute with water, and extract the product with an organic solvent.

General Issues

Question 4: I am observing the formation of a byproduct where the trifluoromethyl group has been hydrolyzed to a carboxylic acid. Why is this happening?

Answer:

The trifluoromethyl group, while generally stable, can undergo hydrolysis to a carboxylic acid under certain conditions, particularly in the presence of a strong base or acid at elevated temperatures.[8][9][10][11][12]

Causality: The strong electron-withdrawing nature of the fluorine atoms makes the carbon of the CF₃ group susceptible to nucleophilic attack, especially by hydroxide ions.

Troubleshooting Strategies:

StrategyRationale
Avoid Strong Aqueous Bases If possible, use anhydrous conditions and non-hydroxide bases (e.g., K₃PO₄, Cs₂CO₃).
Moderate Reaction Temperature High temperatures can promote hydrolysis. Run the reaction at the lowest effective temperature.
Limit Reaction Time Prolonged reaction times, especially under harsh conditions, can lead to increased hydrolysis. Monitor the reaction closely and work it up promptly upon completion.

III. Frequently Asked Questions (FAQs)

Q1: Which halogen is more likely to react in cross-coupling reactions, the chlorine or the fluorine atoms?

A1: The aryl-chlorine bond is significantly more reactive than the aryl-fluorine bond in palladium-catalyzed cross-coupling reactions. The C-F bond is much stronger and less readily undergoes oxidative addition to the palladium catalyst. Therefore, you can selectively perform cross-coupling at the chlorine position.

Q2: Can I perform a nucleophilic aromatic substitution at one of the fluorine positions instead of the chlorine?

A2: This is generally more challenging. While SNAr at fluorine is possible, the reactivity order in SNAr is often F > Cl > Br > I because the highly electronegative fluorine stabilizes the intermediate Meisenheimer complex.[6] However, the position of the electron-withdrawing groups is critical. In this substrate, the CF₃ group is para to the chlorine and meta to the C5-fluorine, while it is ortho to the C4-fluorine. The chlorine is likely the most activated site for SNAr due to the combined activating effects of the ortho- and para-substituents. Selective substitution at a fluorine position would likely require specialized reaction conditions.

Q3: What are some common impurities that might be present in my starting material, this compound?

A3: Depending on the synthetic route, potential impurities could include isomers (e.g., other positional isomers of chloro-difluorobenzotrifluoride), over-halogenated species, or precursors from the synthesis.[13] For instance, if synthesized from a dichlorofluorobenzotrifluoride, residual starting material might be present.[14][15] It is always advisable to check the purity of your starting material by GC-MS or NMR.

Q4: What is the best way to purify my final product from these reactions?

A4: The purification method will depend on the properties of your product.

  • Column Chromatography: This is the most common method for purifying organic compounds. A silica gel column with a suitable solvent system (e.g., hexanes/ethyl acetate) is a good starting point.

  • Recrystallization: If your product is a solid, recrystallization can be a highly effective purification technique.

  • Distillation: If your product is a liquid with a significantly different boiling point from the impurities, distillation (potentially under reduced pressure) can be used.

IV. Visualizing Reaction Pathways

Diagram 1: Key Reaction Pathways and Side Products

start This compound suzuki Suzuki-Miyaura Coupling (Ar-B(OH)₂, Pd cat., Base) start->suzuki buchwald Buchwald-Hartwig Amination (R₂NH, Pd cat., Base) start->buchwald snar Nucleophilic Aromatic Substitution (Nu⁻, Base) start->snar product_suzuki Desired Coupled Product (Ar-Ar') suzuki->product_suzuki side_dehalogenation Dehalogenation (4,5-difluorobenzotrifluoride) suzuki->side_dehalogenation [Pd-H] side_homocoupling Homocoupling (Ar'-Ar') suzuki->side_homocoupling O₂ side_hydrolysis CF₃ Hydrolysis (Ar-COOH) suzuki->side_hydrolysis Strong Base/H₂O, Δ product_buchwald Desired Amine Product (Ar-NR₂) buchwald->product_buchwald buchwald->side_dehalogenation [Pd-H] buchwald->side_hydrolysis Strong Base/H₂O, Δ product_snar Desired Substitution Product (Ar-Nu) snar->product_snar snar->side_hydrolysis Strong Base/H₂O, Δ start Dehalogenation Observed? check_base Is an alkoxide base used? start->check_base Yes end Problem Resolved start->end No change_base Switch to K₃PO₄ or Cs₂CO₃ check_base->change_base Yes check_solvent Is an alcohol solvent used? check_base->check_solvent No change_base->end change_solvent Switch to Toluene or Dioxane check_solvent->change_solvent Yes check_reagents Are reagents anhydrous? check_solvent->check_reagents No change_solvent->end dry_reagents Use anhydrous reagents and solvent check_reagents->dry_reagents No optimize_ligand Optimize Ligand (e.g., XPhos, SPhos) check_reagents->optimize_ligand Yes dry_reagents->end optimize_ligand->end

References

Technical Support Center: Purification of 3-Chloro-4,5-difluorobenzotrifluoride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-Chloro-4,5-difluorobenzotrifluoride (CAS: 78068-85-6). This guide is designed for researchers, chemists, and professionals in drug development and fine chemical synthesis. Here, we address common challenges and frequently asked questions encountered during the purification of this critical intermediate. Our focus is on providing practical, causality-driven solutions to help you achieve your desired purity specifications.

Section 1: Initial Assessment & Impurity Profiling

Before attempting any purification, a thorough analysis of the crude material is paramount. This initial assessment dictates the most effective purification strategy.

Question: What are the first steps I should take before purifying my crude this compound?

Answer: The first and most critical step is to obtain a detailed impurity profile of your crude product. This is typically achieved using Gas Chromatography-Mass Spectrometry (GC-MS).

  • Qualitative and Quantitative Analysis: A GC-MS analysis will help you identify and quantify the impurities present.[1][2][3] The mass spectrum of each impurity peak provides structural information, while the peak area (relative to the main product peak) gives an estimate of its concentration.

  • Identify Key Impurities: Pay close attention to starting materials, residual solvents, and, most importantly, isomeric byproducts. Different synthetic routes can generate different sets of impurities. For instance, syntheses starting from 3,4-dichlorobenzotrifluoride may have different byproducts than those involving the direct chlorination of a fluorinated benzotrifluoride precursor.[4][5]

  • Consult Physical Properties: Once key impurities are identified, gather data on their boiling points and solubility. This information is crucial for selecting the right purification technique. A particularly challenging impurity is the 4-chloro-3-fluorobenzotrifluoride isomer, which has a boiling point very close to the target compound, making separation by simple distillation difficult.[4]

Below is a table of potential impurities and their relevant physical properties.

Impurity NameCAS NumberLikely OriginBoiling Point (°C)Notes on Separation
3,4-Dichlorobenzotrifluoride328-84-7Starting Material / Byproduct173-174[6][7]Separable by fractional distillation.
4-Chlorobenzotrifluoride98-56-6Precursor / Byproduct136-138[6]Relatively easy to separate by distillation.
4-Chloro-3-fluorobenzotrifluorideN/AIsomeric ByproductVery close to the productExtremely difficult to separate by standard distillation; requires a high-efficiency column.[4]
3,5-Dichloro-4-fluorobenzotrifluoride328-84-7Starting Material~166[8]Separable by fractional distillation.
High-Boiling Point ResiduesN/APolymerization/Degradation>200Easily removed by simple or fractional distillation.
Aprotic Polar Solvents (e.g., DMSO, DMF)VariousReaction SolventVariousCan often be removed by aqueous washes followed by distillation.[4]

Section 2: Troubleshooting Purification Protocols

This section addresses specific problems you might encounter during the purification process.

Question: My fractional distillation is not improving the purity of the product. The main impurity has a very similar retention time in the GC. What is happening and what should I do?

Answer: This is a classic problem and strongly suggests the presence of a co-boiling isomeric impurity, likely 4-chloro-3-fluorobenzotrifluoride.[4] Standard laboratory distillation columns often lack the required theoretical plates to separate compounds with very close boiling points.

Causality: The efficiency of a distillation column is measured in "theoretical plates." Separating isomers with a boiling point difference of only a few degrees may require a column with 30-50 theoretical plates or more, which is often beyond the capability of a simple Vigreux or unpacked column.[4]

Solutions:

  • High-Efficiency Fractional Distillation:

    • Action: Employ a packed distillation column (e.g., with Raschig rings or metal sponge packing) or a spinning band distillation apparatus. These provide a much larger surface area for vapor-liquid equilibria to be established, significantly increasing the number of theoretical plates.

    • Protocol: See the detailed protocol in Section 4.

  • Preparative Chromatography:

    • Action: If high-efficiency distillation is unavailable or ineffective, preparative gas chromatography (Prep-GC) or high-performance liquid chromatography (HPLC) are powerful alternatives. Although more costly and time-consuming for large scales, they offer superior separation power for challenging mixtures. Benzotrifluorides and their derivatives are amenable to purification via silica gel column chromatography.[9][10]

  • Crystallization:

    • Action: If your product is a solid at low temperatures or can form a solid derivative, fractional crystallization may be an option. This relies on differences in solubility between the product and the impurity in a given solvent at a specific temperature. The melting point of this compound is not well-documented, but related compounds like 3,4-Dichlorobenzotrifluoride have a melting point of -13 to -12 °C, suggesting crystallization may require very low temperatures.[6]

Question: After purification by distillation, my product looks clean by GC, but it has a slight color. What could be the cause?

Answer: A faint color in an otherwise pure product often points to trace amounts of non-volatile or highly conjugated impurities that may not be detectable by standard GC methods.

Causality: These impurities could be thermal degradation products formed during the distillation (especially if the pot temperature was too high) or trace metal contaminants from the reaction vessel, which can form colored complexes.[4]

Solutions:

  • Activated Carbon Treatment: Before the final distillation, stir the crude product with a small amount of activated carbon (e.g., 1-2% w/w) for a few hours. The carbon will adsorb many colored impurities. Filter the mixture through Celite before distilling.

  • Bulb-to-Bulb Distillation (Kugelrohr): For smaller scales, a Kugelrohr distillation under high vacuum can be very effective. This method minimizes the thermal stress on the compound by exposing it to high temperatures for a very short time, reducing the risk of degradation.

Section 3: Purification Workflow & Decision Making

The choice of purification method depends directly on the impurity profile identified in your initial GC-MS analysis. The following flowchart provides a decision-making framework.

G start Analyze Crude Product (GC-MS) impurity_check What is the primary impurity type? start->impurity_check isomers Isomeric Impurities (Co-boiling) impurity_check->isomers Isomers high_boilers High-Boiling Residues / Salts impurity_check->high_boilers High-Boilers solvents Residual Solvents / Low-Boilers impurity_check->solvents Low-Boilers frac_dist High-Efficiency Fractional Distillation (Packed Column, >30 plates) isomers->frac_dist >1% Impurity prep_chrom Preparative GC or HPLC isomers->prep_chrom <1% or Distillation Fails simple_dist Simple or Vacuum Distillation high_boilers->simple_dist wash Aqueous Wash / Brine Wash solvents->wash wash->simple_dist

Caption: Decision workflow for selecting a purification technique.

Section 4: Experimental Protocols

Protocol: High-Efficiency Fractional Distillation

This protocol is designed to separate this compound from closely boiling isomers.

Safety First: this compound is a flammable liquid and an irritant.[11][12] All work should be conducted in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves (nitrile or Viton™), and a lab coat.[11][13] Ensure all glassware is free of cracks and ground glass joints are properly sealed.

  • Apparatus Setup:

    • Assemble a fractional distillation apparatus using a round-bottom flask, a packed distillation column (e.g., a 30-50 cm Vigreux or, preferably, a column packed with metal sponge or Raschig rings), a distillation head with a thermometer, a condenser, and a receiving flask. A setup diagram is shown below.

    • Ensure all joints are properly greased and sealed to maintain pressure control.

    • Connect the apparatus to a vacuum pump with a cold trap and a pressure gauge if performing vacuum distillation. The boiling point of the target compound is approximately 137°C at atmospheric pressure.[14][15] Vacuum will be necessary if higher boiling impurities risk product degradation.

  • Distillation Procedure:

    • Charge the distillation flask with the crude product and a magnetic stir bar (no more than 2/3 full).

    • Begin heating the flask gently using a heating mantle.

    • As the liquid begins to boil and reflux, carefully insulate the column and distillation head with glass wool or aluminum foil to maintain thermal equilibrium.

    • Crucial Step (Equilibration): Allow the column to reflux for at least one hour before collecting any distillate. This allows the vapor-liquid equilibria to be established along the length of the column, which is essential for efficient separation.

    • Set the Reflux Ratio: Begin collecting the distillate slowly. A high reflux ratio (e.g., 5:1 or higher, meaning for every 5 drops that return to the column, 1 is collected) is necessary for difficult separations.[5]

    • Monitor Temperature and Purity: Collect fractions based on the vapor temperature at the distillation head. Collect a small forerun fraction, which will contain any low-boiling impurities. The temperature should then stabilize at the boiling point of the main product. Collect the main fraction while the temperature remains constant.

    • Analyze each fraction by GC-MS to confirm its purity. Combine fractions that meet the required purity specification.

G cluster_setup Fractional Distillation Apparatus A Heating Mantle + Stirrer B Distillation Flask (Crude Product) A->B C Packed Column (e.g., Raschig Rings) B->C E Distillation Head C->E D Thermometer E->D F Condenser (Cooling Water In/Out) E->F G Receiving Flask (Pure Fractions) F->G H Vacuum/Vent G->H

Caption: Diagram of a high-efficiency fractional distillation setup.

Section 5: Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when handling this compound?

  • A: It is a flammable liquid and vapor.[13] Keep it away from heat, sparks, and open flames. It also causes skin and serious eye irritation.[12] Always handle it in a fume hood with appropriate PPE.[11]

Q2: What is a typical purity for this compound after a single fractional distillation?

  • A: Starting from a typical crude mixture, a properly executed high-efficiency fractional distillation can often achieve a purity of >98%.[14] However, achieving >99.5% purity may require a second distillation or a chromatographic step if stubborn isomeric impurities are present.

Q3: Can I use rotary evaporation to remove this compound from a reaction mixture?

  • A: Given its relatively low boiling point (137 °C), you will likely lose a significant amount of product on a rotary evaporator unless you use very mild conditions (low temperature and carefully controlled vacuum). It is generally not recommended for completely removing the compound itself, but rather for removing higher-boiling solvents from it.

Q4: My NMR spectrum looks clean, but the GC shows a small impurity peak. Should I be concerned?

  • A: Yes. While NMR is excellent for structural confirmation, GC is often more sensitive for detecting small amounts of volatile impurities, especially isomers which may have very similar NMR spectra. For high-purity applications, such as in pharmaceuticals, even small impurities must be identified and quantified.[16] GC-MS is the preferred method for final purity assessment.[1]

References

Technical Support Center: Catalyst Selection for Cross-Coupling with 3-Chloro-4,5-difluorobenzotrifluoride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals. This document provides in-depth guidance on selecting the optimal catalyst system for cross-coupling reactions involving the challenging substrate, 3-Chloro-4,5-difluorobenzotrifluoride. Our goal is to move beyond simple protocols and provide a framework for rational catalyst selection and effective troubleshooting, grounded in mechanistic principles.

The core challenge with this compound lies in its electronic nature. As a highly electron-deficient aryl chloride, the carbon-chlorine bond is strong and resistant to the initial, often rate-limiting, oxidative addition step in palladium- and nickel-catalyzed cross-coupling cycles.[1] This guide will equip you with the expertise to overcome this hurdle.

Frequently Asked Questions (FAQs)

This section addresses foundational questions that form the basis for successful catalyst selection.

Q1: What makes this compound a "challenging" substrate for cross-coupling reactions?

A1: The difficulty arises from a combination of factors all stemming from the substrate's profound electron deficiency, caused by the cumulative electron-withdrawing effects of the trifluoromethyl (-CF3) and two fluoro (-F) groups.

  • Strong C-Cl Bond: The primary obstacle is the high bond dissociation energy of the C-Cl bond. For a palladium or nickel catalyst to initiate the catalytic cycle, it must first break this bond via oxidative addition.[1]

  • Hindered Oxidative Addition: In the common mechanistic pathways, the metal center acts as a nucleophile attacking the aryl halide.[2][3] The electron-poor nature of the aromatic ring repels the electron-rich low-valent metal catalyst (e.g., Pd(0)), slowing down this critical first step. Rate constants for oxidative addition of substituted aryl chlorides show a strong dependence on the electronic properties of the substrate.[4]

Q2: Should I start with a Palladium or Nickel catalyst for this substrate?

A2: For most applications, starting with a well-chosen Palladium system is recommended . The field of palladium catalysis is mature, with a vast library of commercially available and highly tunable ligands that have been specifically designed for activating unreactive aryl chlorides.[5][6]

However, Nickel should be considered a powerful alternative, especially if palladium systems prove sluggish or ineffective . Nickel is inherently more reactive towards C-Cl bond activation than palladium due to its lower electronegativity and the more negative redox potentials of its low-valent species.[7][8] This can translate to higher reactivity and potentially lower reaction temperatures. The trade-off is that nickel catalysts can be more sensitive to air and moisture, and Ni(II) precatalysts often require a stoichiometric reductant to generate the active Ni(0) species.[9]

Q3: What is the single most important principle for ligand selection when working with this substrate?

A3: The guiding principle is to use bulky and highly electron-donating phosphine ligands or N-heterocyclic carbenes (NHCs) .

  • Electronic Effect: Electron-rich ligands increase the electron density on the metal center, making it more nucleophilic and enhancing its ability to undergo oxidative addition with the electron-deficient aryl chloride.[10]

  • Steric Effect: Steric bulk on the ligand promotes the formation of highly reactive, low-coordinate metal species (e.g., L1Pd(0)), which are believed to be the active species in the oxidative addition of challenging substrates.[6] Furthermore, this bulk facilitates the final, product-releasing reductive elimination step.[11]

Catalyst System Selection Guide

The choice of catalyst is highly dependent on the specific transformation. The following table provides starting points for common cross-coupling reactions.

Cross-Coupling TypeRecommended Palladium System (Precatalyst + Ligand)Recommended Nickel SystemKey Considerations (Base, Solvent)
Suzuki-Miyaura Precatalyst: XPhos Pd G3 or SPhos Pd G2In-situ: Pd(OAc)₂ or Pd₂(dba)₃ + XPhos, SPhos, or RuPhos[1][5][6]Precatalyst: Ni(cod)₂ + IPr (NHC ligand) or P(t-Bu)₃In-situ: NiCl₂(dme) + Ligand + Zn or Mn reductantBase: K₃PO₄, Cs₂CO₃, K₂CO₃.[12] Stronger bases can promote protodeboronation.Solvent: Toluene, Dioxane, THF, often with a small amount of water.
Buchwald-Hartwig Amination Precatalyst: BrettPhos Pd G3 or RuPhos Pd G2In-situ: Pd₂(dba)₃ + RuPhos or BrettPhos[13]Precatalyst: Ni(cod)₂ + t-Bu-JosiphosIn-situ: Ni(acac)₂ + Ligand + ReductantBase: Strong, non-nucleophilic bases are required. NaOt-Bu, KOt-Bu, or LHMDS are standard.[14]Solvent: Toluene, Dioxane.
Sonogashira Coupling In-situ: Pd(PPh₃)₂Cl₂ + CuI (classic) or Pd(OAc)₂ + XPhos (copper-free). The latter is often better for challenging substrates.In-situ: NiCl₂(PPh₃)₂ + CuIBase: An amine base like Et₃N or i-Pr₂NH is typically used as both the base and often as a solvent.[15][16]Solvent: THF, DMF, or neat amine.

Troubleshooting Guide

Even with the best starting conditions, challenges can arise. This guide provides a logical framework for diagnosing and solving common experimental issues.

Q: My reaction shows no conversion of the starting aryl chloride. Where do I begin troubleshooting?

A: This is a classic sign that the oxidative addition step is failing. The energy barrier is too high for the current system.

  • Verify Reagent Integrity: Ensure the palladium/nickel source and phosphine ligand are not degraded. Phosphine ligands, especially trialkylphosphines, can be air-sensitive.[17] Use a fresh batch or a reliable precatalyst from a sealed bottle.

  • Increase Reaction Temperature: The rate of oxidative addition is highly temperature-dependent. Incrementally increase the temperature (e.g., from 80°C to 100-110°C).

  • Switch to a More Active Ligand: If increasing temperature doesn't work, the ligand is likely not electron-rich enough. If you started with SPhos, consider switching to a more electron-donating and sterically hindered ligand like RuPhos or BrettPhos.

  • Consider a Nickel Catalyst: If palladium systems consistently fail, this is the point to switch to a nickel-based system, which is inherently more reactive for C-Cl activation.[9]

Q: My reaction is sluggish, and I'm observing a significant amount of hydrodechlorination byproduct (4,5-difluorobenzotrifluoride). How can I fix this?

A: Hydrodechlorination suggests the formation of a metal-hydride species that is intercepting the aryl chloride.

  • Check Your Base: If using an alkoxide base (e.g., NaOt-Bu), ensure it is anhydrous. Water can be a proton source. However, in some Buchwald-Hartwig aminations, the amine itself or β-hydride elimination from the amide can be the source of the competing reductive pathway.[18]

  • Solvent Choice: Ensure you are using anhydrous, degassed solvents. Oxygen can lead to catalyst decomposition and side reactions.[17]

  • Ligand Modification: A bulkier ligand can sometimes disfavor the pathways leading to hydrodechlorination by sterically shielding the metal center.

Q: In my Suzuki coupling, I'm getting a low yield of product, and I see homocoupling of my boronic acid coupling partner. What is the cause?

A: Boronic acid homocoupling is often a sign of oxygen contamination in the reaction. The mechanism of palladium-catalyzed homocoupling often involves oxygen.

  • Improve Inert Atmosphere Technique: This is the most critical factor. Ensure your solvent is thoroughly degassed (e.g., by sparging with argon for 20-30 minutes or via freeze-pump-thaw cycles). Assemble your reaction under a positive pressure of an inert gas (Argon or Nitrogen).[19][20]

  • Use a Precatalyst: Well-defined palladium precatalysts (like G2 or G3 palladacycles) are often more resistant to side reactions and can provide more reproducible results than generating the active Pd(0) species in situ from Pd(OAc)₂ or Pd₂(dba)₃.

Q: My main issue is protodeboronation of my boronic acid/ester in a Suzuki coupling. How can I minimize this?

A: Protodeboronation is the replacement of the C-B bond with a C-H bond and is a common side reaction, especially with electron-rich or heteroaromatic boronic acids and strong aqueous bases.[17]

  • Use a Milder Base: Switch from strong bases like NaOH or KOH to milder inorganic bases such as K₃PO₄ or Cs₂CO₃.[12]

  • Use Anhydrous Conditions: If possible for your system, running the reaction under anhydrous conditions can significantly reduce protodeboronation as water is often the proton source.

  • Switch to a More Stable Boron Species: Boronic acids are susceptible to this side reaction. Converting the boronic acid to a more stable boronate ester, such as a pinacol ester (Bpin) or an MIDA boronate, can protect it. These reagents slowly release the boronic acid in situ, keeping its standing concentration low and minimizing decomposition.[17]

Visualized Workflows

To assist in decision-making, the following diagrams outline logical workflows for catalyst selection and troubleshooting.

CatalystSelection start Define Cross-Coupling (e.g., Suzuki, Buchwald) substrate Substrate: This compound (Electron-Deficient Aryl-Cl) start->substrate principle Guiding Principle: Use Bulky, Electron-Rich Ligands substrate->principle pd_path Start with Palladium System principle->pd_path ni_path Alternative: Nickel System (If Pd fails or for higher reactivity) pd_path->ni_path consider suzuki Suzuki-Miyaura pd_path->suzuki buchwald Buchwald-Hartwig pd_path->buchwald sonogashira Sonogashira pd_path->sonogashira suzuki_cat Catalyst: XPhos Pd G3 / SPhos Pd G2 Base: K3PO4 / Cs2CO3 suzuki->suzuki_cat buchwald_cat Catalyst: BrettPhos Pd G3 / RuPhos Pd G2 Base: NaOtBu / LHMDS buchwald->buchwald_cat sonogashira_cat Catalyst: Pd(OAc)2 / XPhos (Cu-free) Base: iPr2NH sonogashira->sonogashira_cat

Caption: Catalyst selection workflow for this compound.

Troubleshooting start Low Yield or No Reaction sm_unchanged Starting Material Unchanged? start->sm_unchanged side_products Side Products Observed? start->side_products check_reagents 1. Check Catalyst/Ligand Integrity sm_unchanged->check_reagents hydrodechlorination Hydrodechlorination? side_products->hydrodechlorination homocoupling Homocoupling? side_products->homocoupling protodeboronation Protodeboronation? side_products->protodeboronation increase_temp 2. Increase Temperature check_reagents->increase_temp change_ligand 3. Switch to More Active Ligand (e.g., SPhos -> RuPhos) increase_temp->change_ligand switch_metal 4. Switch to Nickel Catalyst change_ligand->switch_metal hydro_sol Check Base/Solvent Anhydrousity hydrodechlorination->hydro_sol homo_sol Improve Degassing/ Inert Atmosphere homocoupling->homo_sol proto_sol Use Milder Base or More Stable Boron Reagent (Bpin) protodeboronation->proto_sol

References

Technical Support Center: A Troubleshooting Guide for the Suzuki Coupling of Fluorinated Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for scientists, researchers, and drug development professionals. This guide provides in-depth troubleshooting advice for the Suzuki-Miyaura cross-coupling of fluorinated compounds. The unique electronic properties conferred by fluorine atoms can present significant challenges to this otherwise robust and versatile reaction. Here, we address common issues in a practical question-and-answer format, grounded in mechanistic principles and field-proven solutions.

Section 1: The Core Problem - Low to No Product Yield

Low or nonexistent yield is the most frequent and frustrating issue encountered. The root cause often lies in suboptimal reaction parameters that fail to address the specific challenges posed by fluorinated substrates.

Question 1: My Suzuki-Miyaura reaction with a fluorinated aryl halide is resulting in a very low yield or complete failure. What are the initial and most critical parameters I should investigate?

Answer: A systematic and logical approach is paramount when troubleshooting a low-yielding Suzuki coupling of fluorinated compounds. The primary factors to scrutinize are the catalyst system, the choice of base, and the solvent. The strong carbon-fluorine (C-F) bond and the electron-withdrawing nature of fluorine can significantly impact the reactivity of the aryl halide, necessitating carefully optimized conditions.[1][2]

Here is a logical workflow to begin your troubleshooting:

Troubleshooting_Workflow Start Low or No Yield Reagent_Check 1. Reagent Integrity Check - Fresh Boronic Acid/Ester? - Active Catalyst? - Dry & Degassed Solvent? - Anhydrous Base? Start->Reagent_Check Catalyst_Ligand 2. Catalyst & Ligand Optimization - Screen Bulky, Electron-Rich Ligands (e.g., SPhos, XPhos, RuPhos) - Use a Pre-formed Catalyst (e.g., XPhos Pd G3) Reagent_Check->Catalyst_Ligand If reagents are verified Base_Solvent 3. Base & Solvent Screening - Test Stronger, Non-Nucleophilic Bases (e.g., K3PO4, Cs2CO3) - Vary Solvent System (e.g., Dioxane/H2O, Toluene/H2O, DMF) Catalyst_Ligand->Base_Solvent If yield is still low Temp_Time 4. Temperature & Time Adjustment - Incrementally Increase Temperature - Monitor Reaction Over Time (e.g., 2h, 12h, 24h) Base_Solvent->Temp_Time If further optimization is needed Success Improved Yield Temp_Time->Success

Caption: A stepwise workflow for troubleshooting low-yield Suzuki coupling reactions of fluorinated compounds.

Question 2: How do I select an appropriate palladium catalyst and ligand for my fluorinated substrate?

Answer: The choice of the palladium source and, more critically, the ligand is a decisive factor for success. For many challenging couplings, especially those involving electron-poor or sterically hindered fluorinated aryl halides (including chlorides), standard catalysts like Pd(PPh₃)₄ may be inefficient.[2]

You should prioritize catalyst systems based on bulky, electron-rich phosphine ligands . These ligands promote the crucial oxidative addition step and stabilize the active Pd(0) species.[2]

LigandPalladium Precursor(s)Key Characteristics & Applications
SPhos, XPhos, RuPhos Pd(OAc)₂, Pd₂(dba)₃Excellent for electron-poor and sterically hindered aryl chlorides and bromides.[2]
Buchwald Ligands (e.g., DavePhos) Pd₂(dba)₃Effective for a broad range of substrates, including electron-poor partners.[3]
N-Heterocyclic Carbenes (NHCs) Pd(OAc)₂ with IMes·HClOffers high thermal stability and activity for aryl chloride couplings.[4]

For improved consistency and activity, consider using pre-formed palladium catalysts (precatalysts), such as XPhos Pd G2, G3, or G4.[2][5] These complexes readily generate the active Pd(0) species under the reaction conditions.[6]

Question 3: My substrate is an aryl fluoride. Why is the reaction failing, and what specific modifications are required?

Answer: Activating a C-F bond in a Suzuki-Miyaura coupling is exceptionally challenging due to its high bond dissociation energy.[7] Standard palladium-catalyzed conditions are often insufficient.

  • For Electron-Deficient Aryl Fluorides: If your aryl fluoride is highly electron-deficient (e.g., polyfluorinated or containing strong electron-withdrawing groups like a nitro group), palladium catalysis may be feasible. The reaction often proceeds via a nucleophilic attack of the Pd(0) catalyst on the electron-poor aromatic ring.[8][9] In such cases, highly active palladium catalysts with electron-rich ligands are still necessary.[9]

  • Nickel Catalysis as an Alternative: For less activated aryl fluorides, nickel-catalyzed Suzuki-Miyaura reactions have demonstrated significant promise.[10][11] Nickel catalysts can facilitate the difficult C-F bond activation where palladium systems fail. Sometimes, the use of co-catalysts like ZrF₄ or TiF₄ can further promote the reaction.[2][10]

Question 4: What is the role of the base and solvent, and how do I choose the right combination for my fluorinated substrate?

Answer: The base and solvent are not passive components; they are critical to the reaction's success. The primary role of the base is to activate the boronic acid by forming a more nucleophilic "ate" complex, which facilitates the transmetalation step.[4]

  • Base Selection: For fluorinated compounds, common choices include potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), and cesium carbonate (Cs₂CO₃).[1] Generally, weaker bases may not be sufficient. If you are experiencing issues, switching to a stronger, non-nucleophilic base like K₃PO₄ or Cs₂CO₃ is a good troubleshooting step. Fluoride bases like CsF or KF can also be effective, as they have a high affinity for the boron atom.[12][13]

  • Solvent System: A variety of solvents can be used, often in combination with water.[14] The presence of water can be beneficial as it helps to dissolve the inorganic base.[15] Common solvent systems include:

    • Dioxane/H₂O

    • Toluene/H₂O[16]

    • DMF/H₂O[17][18]

    • Anhydrous polar aprotic solvents like DMF or THF can also be effective, particularly if water-sensitive functional groups are present.[13]

The optimal combination is substrate-dependent, and screening different base/solvent pairings is often necessary.[15][18]

Section 2: Tackling Common Side Reactions

Even with product formation, yields can be compromised by competing side reactions. Identifying and mitigating these pathways is key to optimizing your reaction.

Question 5: I am observing significant amounts of a byproduct that corresponds to the homocoupling of my boronic acid. How can I prevent this?

Answer: The homocoupling of boronic acids to form a biaryl byproduct is a common issue, often promoted by the presence of oxygen.[1]

  • Thorough Degassing: Ensure your reaction mixture is rigorously degassed before heating. This can be achieved by bubbling an inert gas (like argon or nitrogen) through the solvent for 10-15 minutes or by performing several freeze-pump-thaw cycles.[19]

  • Maintain an Inert Atmosphere: Run the reaction under a positive pressure of an inert gas to prevent oxygen from re-entering the system.

  • Use High-Purity Reagents: Impurities in the boronic acid can sometimes catalyze homocoupling.

Question 6: My starting aryl halide is being consumed, but instead of the desired product, I am isolating the dehalogenated arene. What causes this, and how can I minimize it?

Answer: Dehalogenation is the replacement of the halide on your starting material with a hydrogen atom. This side reaction can be a significant issue, particularly with reactive halides like iodides and bromides.[1][19]

The mechanism often involves the oxidative addition of the aryl halide to the Pd(0) catalyst, followed by a competing pathway where a hydride source intercepts the Pd(II) intermediate, leading to reductive elimination of the dehalogenated product.[14]

  • Choice of Base and Solvent: Certain bases and solvents can act as hydride sources. For example, using an amine base or an alcohol solvent can sometimes lead to increased dehalogenation.[14] Switching to a carbonate or phosphate base in an aprotic solvent may help.

  • Optimize Reaction Temperature: Higher temperatures can sometimes favor dehalogenation. Try running the reaction at a lower temperature for a longer period.

  • Use a More Active Catalyst System: A more efficient catalyst can accelerate the desired cross-coupling pathway, outcompeting the dehalogenation side reaction.[19]

Question 7: My boronic acid seems to be degrading during the reaction, a problem often referred to as protodeboronation. How can I address this?

Answer: Protodeboronation is the cleavage of the C-B bond, replacing the boronic acid group with a hydrogen atom. This is a common decomposition pathway, especially for heteroaryl boronic acids.[1]

  • Use Boronate Esters: Pinacol (Bpin) esters or MIDA boronates are generally more stable than their corresponding boronic acids and are less prone to protodeboronation.[1][14][20]

  • Potassium Aryltrifluoroborates (R-BF₃K): These reagents are highly stable, crystalline solids that are often resistant to protodeboronation under conditions where boronic acids are not.[20]

  • Control Stoichiometry and Reaction Time: Using a slight excess (e.g., 1.2-1.5 equivalents) of the boron reagent can compensate for some degradation. Avoid unnecessarily long reaction times.

Catalytic_Cycle Pd0 Pd(0)L₂ OxAdd Ar(F)-Pd(II)(X)L₂ Pd0->OxAdd Oxidative Addition (Ar(F)-X) Transmetalation Ar(F)-Pd(II)(Ar')L₂ OxAdd->Transmetalation Transmetalation (Ar'-B(OR)₂ + Base) Dehalogenation Ar(F)-H OxAdd->Dehalogenation [H⁻] source Transmetalation->Pd0 Reductive Elimination RedElim Ar(F)-Ar' Transmetalation->RedElim Homocoupling Ar'-Ar' Transmetalation->Homocoupling O₂

Caption: The Suzuki-Miyaura catalytic cycle and common off-cycle side reactions.

Section 3: Experimental Protocol - A General Starting Point

This protocol provides a robust starting point for the Suzuki-Miyaura coupling of a fluorinated aryl bromide. It should be optimized for each specific set of substrates.

General Procedure for Suzuki-Miyaura Coupling Screening:

  • Reagent Preparation:

    • To a dry Schlenk flask or vial equipped with a magnetic stir bar, add the fluorinated aryl bromide (1.0 mmol, 1.0 equiv), the arylboronic acid or ester (1.2 mmol, 1.2 equiv), and the base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv).[19]

    • In a separate vial, prepare the catalyst system by adding the palladium precursor (e.g., Pd₂(dba)₃, 0.01-0.02 mmol) and the ligand (e.g., SPhos, 0.02-0.04 mmol).[19]

  • Reaction Assembly:

    • Add the catalyst mixture to the Schlenk flask containing the substrates and base.

    • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

    • Add the degassed solvent system (e.g., Toluene/H₂O, 10:1 v/v, 5 mL) via syringe.[19]

  • Reaction Execution:

    • Heat the reaction mixture to the desired temperature (a good starting point is 80-100 °C) with vigorous stirring.[19]

    • Monitor the reaction progress by TLC or LC-MS at regular intervals (e.g., 2, 6, and 24 hours).

  • Work-up and Purification:

    • Upon completion, cool the reaction to room temperature.

    • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.[19]

References

Technical Support Center: Purification of 3-Chloro-4,5-difluorobenzotrifluoride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the purification of 3-Chloro-4,5-difluorobenzotrifluoride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for common challenges encountered during the purification of this critical chemical intermediate. Our focus is on providing practical, evidence-based solutions to ensure the highest purity of your product for downstream applications in pharmaceutical and agrochemical synthesis.

I. Understanding the Impurity Profile

Effective purification begins with a thorough understanding of the potential impurities. In the synthesis of this compound, several byproducts and unreacted starting materials can contaminate the final product. Proactive identification of these impurities is the first step toward their successful removal.

Common Impurities:

  • Isomeric Impurity: The most challenging impurity to remove is the positional isomer, 4-chloro-3-fluorobenzotrifluoride . Its formation is a known issue in the synthesis of related compounds.[1] The primary difficulty in its removal lies in its boiling point being very close to that of the desired product, making simple distillation ineffective.[1]

  • Starting Material Carryover: Residual 3,5-dichloro-4-fluorobenzotrifluoride , the precursor in one common synthetic route, can be present in the crude product.

  • Side-Reaction Products: 3,4-dichlorobenzotrifluoride can be formed as a byproduct through the substitution of a fluorine atom with chlorine during the synthesis.

A summary of the physical properties of the target compound and its key impurities is provided in the table below to inform the selection of an appropriate purification strategy.

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)
This compound C₇H₂ClF₅216.54137
4-chloro-3-fluorobenzotrifluorideC₇H₃ClF₄198.55135[2]
3,5-dichloro-4-fluorobenzotrifluorideC₇H₂Cl₂F₄232.99166-168
3,4-dichlorobenzotrifluorideC₇H₃Cl₂F₃215.00173-174[3]

II. Troubleshooting and FAQs

This section addresses common issues encountered during the purification of this compound in a question-and-answer format, providing targeted solutions.

Q1: My initial GC analysis shows a significant peak very close to my product peak. How can I identify and remove it?

A1: This is a classic sign of an isomeric impurity, likely 4-chloro-3-fluorobenzotrifluoride. Due to the very close boiling points (137°C for your product and 135°C for the isomer), standard distillation is insufficient.

  • Recommended Action: You will need to employ fractional vacuum distillation . By reducing the pressure, you can lower the boiling points and potentially increase the boiling point difference, allowing for a more effective separation. For highly pure material, chromatographic methods may be necessary.

Q2: After distillation, I still see residual impurities in my product. What are my options for achieving higher purity?

A2: For applications requiring very high purity (e.g., >99.5%), a secondary purification step is often necessary.

  • Recommended Action: Preparative High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) are powerful techniques for separating closely related isomers. For halogenated aromatic compounds, columns with phenyl-based stationary phases often provide the necessary selectivity.

Q3: I have solid, insoluble material in my crude product. What is the best way to remove it?

A3: This is likely residual inorganic salts from the synthesis (e.g., potassium fluoride or potassium chloride).

  • Recommended Action: A simple filtration of the crude product before distillation is the most effective way to remove solid impurities. If the product is dissolved in a solvent, this can be done at room temperature. For neat liquids, a filtration through a bed of celite or a suitable filter paper in a Buchner funnel is recommended.

Q4: Can I use recrystallization to purify this compound?

A4: While this compound is a liquid at room temperature, recrystallization can sometimes be employed if the impurities have significantly different solubilities in a chosen solvent system at low temperatures. However, for liquid products, distillation is the more common and effective primary purification method. If you suspect solid impurities that are soluble in the crude product, a carefully chosen mixed-solvent recrystallization at low temperatures could be attempted.

III. Experimental Protocols

This section provides detailed, step-by-step methodologies for the recommended purification techniques.

Protocol 1: Fractional Vacuum Distillation

This protocol is designed to separate this compound from impurities with different boiling points.

Diagram of the Fractional Vacuum Distillation Workflow:

crude Crude 3-Chloro-4,5- difluorobenzotrifluoride filtration Step 1: Pre-filtration (if solid impurities are present) crude->filtration setup Step 2: Assemble Fractional Vacuum Distillation Apparatus filtration->setup evacuate Step 3: Evacuate the System setup->evacuate heat Step 4: Gradual Heating with Magnetic Stirring evacuate->heat forerun Step 5: Collect Forerun (Low-boiling impurities) heat->forerun residue Step 7: Collect Residue (High-boiling impurities) heat->residue main_fraction Step 6: Collect Main Fraction (Purified Product) forerun->main_fraction analysis Step 8: Purity Analysis by GC main_fraction->analysis

Caption: Workflow for Fractional Vacuum Distillation.

Materials and Equipment:

  • Crude this compound

  • Round-bottom flask

  • Fractionating column (e.g., Vigreux or packed column)

  • Distillation head with condenser

  • Receiving flasks

  • Thermometer or thermocouple

  • Vacuum pump and vacuum gauge

  • Heating mantle with magnetic stirrer

  • Cold trap (recommended)

  • Boiling chips or magnetic stir bar

Procedure:

  • Preparation: Ensure all glassware is clean, dry, and free of cracks. If solid impurities are present, filter the crude product first.

  • Assembly: Assemble the fractional distillation apparatus in a fume hood. Use appropriate vacuum grease for all joints. Place the crude product and boiling chips or a stir bar in the distillation flask.

  • Evacuation: Connect the apparatus to a vacuum pump with a cold trap in between. Slowly evacuate the system to the desired pressure. A pressure of 6000-7000 Pa is a good starting point.

  • Heating: Begin stirring and gently heat the distillation flask using the heating mantle.

  • Forerun Collection: Collect the initial distillate (forerun) in a separate receiving flask. This fraction will contain any lower-boiling impurities.

  • Main Fraction Collection: As the temperature at the distillation head stabilizes, switch to a clean receiving flask to collect the main fraction, which is your purified product. The boiling point will be lower than 137°C under vacuum.

  • Shutdown: Once the majority of the product has distilled, and the temperature begins to drop or fluctuate, stop the distillation. Turn off the heat and allow the apparatus to cool completely before slowly releasing the vacuum.

  • Analysis: Analyze the purity of the collected fraction using Gas Chromatography (GC).

Protocol 2: Purity Analysis by Gas Chromatography (GC)

This protocol provides a starting point for analyzing the purity of this compound and detecting the presence of common impurities.

Diagram of the GC Analysis Workflow:

sample Purified Sample of This compound prepare Prepare a dilute solution in a suitable solvent (e.g., Hexane) sample->prepare inject Inject into GC with a non-polar or medium-polarity column prepare->inject run Run a suitable temperature program inject->run analyze Analyze the chromatogram for impurity peaks and calculate purity run->analyze

Caption: Workflow for GC Purity Analysis.

Suggested GC Conditions:

ParameterValue
Column A non-polar or medium-polarity capillary column (e.g., DB-5, HP-5, or equivalent) is a good starting point. For better separation of isomers, a column with a phenyl-containing stationary phase may be beneficial.
Injector Temperature 250°C
Detector Flame Ionization Detector (FID)
Detector Temperature 280°C
Carrier Gas Helium or Hydrogen
Flow Rate 1-2 mL/min
Oven Program Start at 80°C, hold for 2 minutes, then ramp at 10°C/min to 200°C, and hold for 5 minutes. This program should be optimized based on the specific column and instrument.
Injection Volume 1 µL
Split Ratio 50:1 (can be adjusted based on sample concentration)

Interpreting the Results:

  • The main peak should correspond to this compound.

  • Look for smaller peaks eluting before or after the main peak. Based on the boiling points, the isomeric impurity (4-chloro-3-fluorobenzotrifluoride) will likely elute very close to the main product. The starting material and the dichlorinated byproduct will have longer retention times.

  • Calculate the area percentage of the main peak to determine the purity of your sample. For accurate quantification, it is recommended to use a calibrated standard.

IV. Advanced Purification Techniques

For applications demanding the highest purity, chromatography is the method of choice. The separation of halogenated isomers can be particularly challenging.

High-Performance Liquid Chromatography (HPLC):

For the separation of positional isomers of halogenated compounds, reversed-phase HPLC with a specialized stationary phase can be effective. Columns with phenyl or pentafluorophenyl (PFP) stationary phases often provide unique selectivity for aromatic and halogenated compounds. A typical mobile phase would consist of a gradient of acetonitrile and water, possibly with a small amount of acid modifier like formic acid or trifluoroacetic acid.

Supercritical Fluid Chromatography (SFC):

SFC can be a powerful alternative for the separation of closely related isomers. Chiral stationary phases, even for achiral compounds, can sometimes provide the necessary selectivity for separating positional isomers.

V. References

  • PubChem. (n.d.). 3,4-Dichlorobenzotrifluoride. National Center for Biotechnology Information. Retrieved from --INVALID-LINK--

  • Google Patents. (n.d.). JP2010013388A - Method for producing 3-chloro-4-fluorobenzotrifluoride. Retrieved from --INVALID-LINK--

  • Tokyo Chemical Industry Co., Ltd. (n.d.). 4-Chloro-3-fluorobenzotrifluoride. Retrieved from --INVALID-LINK--

  • Sigma-Aldrich. (n.d.). 3,5-Dichloro-4-fluorobenzotrifluoride. Retrieved from --INVALID-LINK--

  • Fisher Scientific. (n.d.). This compound, 98%. Retrieved from --INVALID-LINK--

References

Technical Support Center: Safe Handling and Disposal of 3-Chloro-4,5-difluorobenzotrifluoride Waste

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides comprehensive technical support for researchers, scientists, and drug development professionals on the proper handling, management, and disposal of waste containing 3-Chloro-4,5-difluorobenzotrifluoride. Adherence to these protocols is critical for ensuring laboratory safety, environmental protection, and regulatory compliance.

Section 1: Chemical Profile & Hazard Identification

This section provides fundamental information about this compound and its associated hazards.

Q1: What is this compound and what are its key properties?

A1: this compound (CAS No. 77227-99-7) is a halogenated aromatic compound.[1] The trifluoromethyl (-CF3) group lends it significant chemical stability, making it a valuable intermediate in the synthesis of complex molecules for pharmaceuticals and agrochemicals.[2] However, this stability also contributes to its environmental persistence if not disposed of correctly. Its properties are summarized in the table below.

Table 1: Chemical & Physical Properties of this compound and Related Compounds

PropertyValueSource
Molecular Formula C₇H₂ClF₅PubChemLite[3]
Molecular Weight 215.98 g/mol PubChemLite[3]
Appearance Colorless to light-colored liquidChem-Impex (for similar isomer)[2]
Boiling Point 137 °C (for 3-Chloro-4-fluorobenzotrifluoride)Chem-Impex[2]
Flash Point 42.2ºC (for 3-Chloro-4-fluorobenzotrifluoride)ECHEMI[4]
Density ~1.45 - 1.49 g/cm³Chem-Impex, ECHEMI[2][4]

Q2: What are the primary hazards associated with this compound?

A2: Based on data for structurally similar halogenated benzotrifluorides, the primary hazards are:

  • Physical Hazards: It is a flammable liquid and vapor.[5][6][7] Vapors can form explosive mixtures with air and may travel to an ignition source and flash back.[8][9]

  • Health Hazards: It is expected to cause skin and eye irritation, and may cause respiratory irritation upon inhalation.[6][7] Ingestion may be harmful.[5]

  • Environmental Hazards: The compound is classified as toxic or harmful to aquatic life, potentially with long-lasting effects.[5][8][10] Therefore, it must not be released into the environment or disposed of down the drain.[5][11]

Section 2: Waste Management & Disposal Protocols

Proper segregation and containment are the cornerstones of managing this chemical waste stream. The protocols below are designed to be self-validating by ensuring waste is correctly classified and handled from the point of generation.

Q3: How must I classify waste containing this compound?

A3: Any waste containing this compound must be classified as Halogenated Organic Hazardous Waste .[12][13] This classification is due to the presence of chlorine and fluorine atoms on the organic structure. Under U.S. EPA regulations, this falls under the category of wastes containing Halogenated Organic Compounds (HOCs), which are subject to specific treatment standards and are prohibited from land disposal without proper treatment.[14][15][16]

Q4: Why is it so critical to segregate halogenated from non-halogenated waste?

A4: This is the most crucial step in organic waste management. The "why" is based on the required disposal technology and its associated cost.

  • Non-halogenated solvents can often be recycled or used as fuel additives in high-temperature industrial furnaces like cement kilns.[12]

  • Halogenated solvents , like this compound, cannot be used as fuel because their combustion produces highly corrosive and toxic acidic gases (e.g., hydrogen fluoride, hydrogen chloride).[10] They require specialized, high-temperature incineration facilities equipped with acid gas scrubbers.[17] This disposal method is significantly more complex and 2-3 times more expensive.[12]

Contaminating a large container of non-halogenated waste with even a small amount of a halogenated compound forces the entire volume to be treated as halogenated waste, dramatically increasing disposal costs and environmental burden.[12]

Q5: What type of container should I use for collecting this waste?

A5: Use only UN-approved containers provided by your institution's Environmental Services Facility (ESF) or a licensed waste handler.[12] These containers must have a secure, leak-proof screw-top cap. The container material must be chemically compatible.

Table 2: Waste Container Material Compatibility

MaterialCompatibility RatingRationale & Comments
Borosilicate Glass (Pyrex®) A (Excellent)Highly inert. Suitable for temporary lab collection before transfer to a larger bulk container.
HDPE (High-Density Polyethylene) B (Good)Generally suitable for many organic solvents. Check with your safety officer, as prolonged storage can sometimes lead to swelling.
PTFE (Polytetrafluoroethylene) A (Excellent)Highly resistant to nearly all chemicals. Often used in cap liners.
Polypropylene B (Good)Good resistance, but always verify with specific compatibility charts.
Steel / Stainless Steel A (Excellent)Excellent for bulk storage and transport, provided the contents are not corrosive (e.g., acidic).

This table is a general guide. Always consult your institution's specific guidelines and a detailed chemical compatibility chart.[18][19][20]

Workflow for Chemical Waste Segregation

This diagram outlines the critical decision-making process for segregating laboratory chemical waste.

G start Generate Chemical Waste decision Does the waste contain any halogens (F, Cl, Br, I)? start->decision node_halo Select a designated 'HALOGENATED ORGANIC WASTE' container. decision->node_halo halogenated_path node_non_halo Select a designated 'NON-HALOGENATED ORGANIC WASTE' container. decision->node_non_halo non_halogenated_path halogenated_path YES non_halogenated_path NO labeling Label container correctly: - 'Hazardous Waste' - Full chemical names & percentages - Hazard pictograms node_halo->labeling node_non_halo->labeling storage Store container with cap securely tightened in a designated Satellite Accumulation Area. labeling->storage

Caption: Decision tree for proper chemical waste segregation.

Protocol: Preparing a Halogenated Waste Container
  • Obtain the Correct Container: Procure a clean, empty, and UN-approved waste container with a screw-top cap from your institution's waste management authority.

  • Initial Labeling: Before adding any waste, affix a "Hazardous Waste" label.[13] Clearly write "Halogenated Organic Waste."

  • Log the Contents: As you add waste, log the full chemical name ("this compound") and estimate the percentage or volume. Do not use abbreviations.[13]

  • Keep Closed: The container must remain closed at all times except when waste is actively being added.[13] This prevents the release of flammable and harmful vapors.

  • Avoid Contamination: Do NOT add any incompatible materials such as strong acids, bases, oxidizers, or solid waste (stir bars, paper, glass).[12][13]

  • Storage: Store the container in a designated, well-ventilated Satellite Accumulation Area, away from heat and ignition sources.

  • Arrange for Pickup: Once the container is full (do not overfill, leave ~10% headspace), ensure the cap is tightly secured and arrange for pickup by your licensed waste handler.

Section 3: Troubleshooting Guide: Spill & Emergency Procedures

Accidents can happen. A rapid and correct response is vital to mitigate risks.

Q6: What are the immediate steps to take if I spill this compound?

A6: For a minor laboratory spill (< 250 mL), follow the S.C.A.T. principle:

  • S - Secure the Area: Alert colleagues immediately. Isolate the spill area.

  • C - Control & Contain: If safe to do so, eliminate all nearby ignition sources (hot plates, motors, open flames).[5][11][21]

  • A - Assess the Risk: Evaluate the size of the spill and the ventilation in the area. If the spill is large or you feel unwell, evacuate and call emergency services.

  • T - Take Action: If the spill is minor and you are trained to handle it, proceed with the cleanup protocol below.

Workflow for Minor Spill Response

G spill Spill Occurs alert Alert Personnel & Assess Risk spill->alert is_minor Is the spill minor and manageable? alert->is_minor evacuate EVACUATE & CALL EMERGENCY SERVICES is_minor->evacuate NO ignite Eliminate Ignition Sources is_minor->ignite YES ppe Don Appropriate PPE: - Nitrile/Neoprene Gloves - Safety Goggles/Face Shield - Lab Coat contain Contain spill with non-combustible absorbent (e.g., vermiculite, sand) ppe->contain ignite->ppe collect Collect absorbed material using non-sparking tools contain->collect package Place in a sealed container and label as 'Hazardous Waste' collect->package decon Decontaminate area with soap and water package->decon

Caption: Step-by-step workflow for responding to a minor chemical spill.

Q7: What are the first aid procedures for exposure?

A7:

  • Skin Contact: Immediately take off all contaminated clothing.[5] Rinse the affected skin area with soap and plenty of water for at least 15 minutes.[22] Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids.[5][22] Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Inhalation: Move the person to fresh air and keep them comfortable for breathing.[17][22] If breathing is difficult or they feel unwell, seek immediate medical attention.

  • Ingestion: Rinse mouth with water. Do NOT induce vomiting.[7] Seek immediate medical attention.[22]

Section 4: Frequently Asked Questions (FAQs)

Q8: Can I mix this compound waste with other halogenated solvents like dichloromethane or chloroform?

A8: Yes. It is generally acceptable to mix compatible halogenated organic solvents in the same waste container.[13] This is because they require the same disposal pathway. However, never mix halogenated solvents with incompatible chemicals like strong acids, bases, or oxidizers, as this could cause a dangerous reaction in the waste container.

Q9: What should I do with the "empty" original reagent bottle?

A9: An "empty" bottle is never truly empty and retains hazardous residue. Do not discard it as regular glass waste. Triple-rinse the container with a suitable solvent (e.g., acetone or methanol). The first rinseate must be collected and disposed of as halogenated hazardous waste, as it will be highly contaminated. Subsequent rinseates can be collected with non-halogenated waste. After rinsing, deface the label completely and dispose of the container according to your institution's specific procedures for chemically contaminated glassware.

Q10: Can I neutralize or degrade this chemical in the lab to make it non-hazardous?

A10: No. This is strongly discouraged for this class of compounds in a standard laboratory setting. The carbon-fluorine bond is exceptionally strong, and the trifluoromethyl group is highly stable.[2] Degradation would require specialized chemical processes (e.g., chemical dechlorination, pyrolysis) that are not feasible or safe to perform outside of a dedicated treatment facility.[16] The only approved method of disposal is through a licensed hazardous waste handler for high-temperature incineration.[17]

References

Validation & Comparative

A Senior Application Scientist's Guide to the ¹H and ¹⁹F NMR Analysis of 3-Chloro-4,5-difluorobenzotrifluoride

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the precise structural elucidation of complex fluorinated aromatic compounds is paramount. 3-Chloro-4,5-difluorobenzotrifluoride, a key building block in various synthetic pathways, presents a compelling case for a detailed NMR analysis. This guide provides an in-depth, experience-driven approach to the ¹H and ¹⁹F NMR analysis of this molecule, comparing its spectral features with simpler, related benzotrifluorides to offer a comprehensive understanding of the structure-spectra relationship.

Introduction: The Challenge and Utility of Analyzing Complex Fluorinated Aromatics

Fluorine NMR (¹⁹F NMR) offers a wide chemical shift range and high sensitivity, making it a powerful tool for the analysis of fluorinated molecules.[1][2] The trifluoromethyl (-CF₃) group, in particular, serves as a sensitive probe of the electronic environment of the aromatic ring.[1] In this compound, the combination of a -CF₃ group, two aromatic fluorine atoms, and a chlorine atom on the benzene ring leads to a complex interplay of electronic effects and spin-spin couplings, resulting in highly informative yet challenging NMR spectra.

This guide will deconstruct the expected ¹H and ¹⁹F NMR spectra of this compound, providing predicted chemical shifts and coupling constants based on data from analogous compounds. We will then compare this analysis with that of simpler, commercially available benzotrifluoride derivatives to illustrate the incremental complexity and the analytical strategies required.

Predicted ¹H and ¹⁹F NMR Analysis of this compound

The structure and numbering of this compound (IUPAC name: 1-chloro-2,3-difluoro-5-(trifluoromethyl)benzene) are shown below.

Figure 1. Structure and numbering of this compound.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show two distinct signals corresponding to the two aromatic protons, H-2 and H-6.

  • H-6: This proton is flanked by a chlorine atom and a trifluoromethyl group, both of which are electron-withdrawing. It is also coupled to H-2 (meta coupling) and the two aromatic fluorine atoms (F-4 and F-5). We would predict its chemical shift to be in the range of δ 7.6-7.8 ppm . The signal should appear as a doublet of doublets of doublets (ddd) or a more complex multiplet due to couplings to H-2 (⁴JHH), F-4 (⁵JHF), and F-5 (⁴JHF).

  • H-2: This proton is situated between the trifluoromethyl group and a fluorine atom (F-4), both strongly electron-withdrawing. Its chemical shift is therefore predicted to be further downfield, likely in the range of δ 7.8-8.0 ppm . The signal for H-2 will be a doublet of doublets of doublets (ddd) due to coupling to H-6 (⁴JHH), F-4 (³JHF), and F-5 (⁴JHF).

Predicted ¹⁹F NMR Spectrum

The ¹⁹F NMR spectrum is anticipated to display three signals: one for the -CF₃ group and two for the aromatic fluorine atoms.

  • -CF₃ Group: The trifluoromethyl group typically appears as a singlet in proton-decoupled ¹⁹F NMR spectra unless there are adjacent fluorine atoms. In the proton-coupled spectrum, it will show coupling to the ortho and meta protons. For benzotrifluorides, the chemical shift is generally in the region of δ -60 to -65 ppm .[3] Due to the presence of ortho and meta protons, the signal will likely be a triplet of doublets (td) or a more complex multiplet.

  • F-4: This fluorine is ortho to a chlorine atom and a proton (H-2) and meta to another proton (H-6) and the other aromatic fluorine (F-5). Its chemical shift is predicted to be in the range of δ -130 to -140 ppm . The signal will be a multiplet due to couplings to F-5 (³JFF), H-2 (³JHF), and H-6 (⁵JHF).

  • F-5: This fluorine is ortho to the trifluoromethyl group, a proton (H-6), and another fluorine (F-4). The chemical shift is expected in the region of δ -135 to -145 ppm . The signal will appear as a multiplet due to couplings to F-4 (³JFF), H-6 (³JHF), H-2 (⁴JHF), and the -CF₃ group (⁴JFF).

Summary of Predicted NMR Data and Coupling Constants
NucleusPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)
¹H NMR
H-27.8 - 8.0ddd³JH2-F4 ≈ 8-10 Hz, ⁴JH2-H6 ≈ 2-3 Hz, ⁴JH2-F5 ≈ 1-2 Hz
H-67.6 - 7.8ddd³JH6-F5 ≈ 8-10 Hz, ⁴JH6-H2 ≈ 2-3 Hz, ⁵JH6-F4 ≈ 1-2 Hz
¹⁹F NMR
-CF₃-60 to -65m⁴JF-H2 ≈ 1-2 Hz, ⁴JF-H6 ≈ 1-2 Hz, ⁵JF-F5 ≈ 1-2 Hz
F-4-130 to -140m³JF4-F5 ≈ 20-22 Hz, ³JF4-H2 ≈ 8-10 Hz, ⁵JF4-H6 ≈ 1-2 Hz
F-5-135 to -145m³JF5-F4 ≈ 20-22 Hz, ³JF5-H6 ≈ 8-10 Hz, ⁴JF5-H2 ≈ 1-2 Hz, ⁵JF-CF3 ≈ 1-2 Hz

Note: Predicted values are based on typical ranges observed for substituted fluorobenzenes and benzotrifluorides. Actual values may vary depending on the solvent and experimental conditions.[4][5]

Comparison with Simpler Benzotrifluoride Derivatives

To appreciate the complexity of the NMR spectra of this compound, it is instructive to compare it with simpler, related molecules.

Benzotrifluoride
  • ¹H NMR: Two multiplets, one for the ortho protons (δ ~7.5 ppm) and one for the meta and para protons (δ ~7.4 ppm).

  • ¹⁹F NMR: A singlet at approximately δ -63 ppm.[2]

4-Chlorobenzotrifluoride
  • ¹H NMR: Two doublets of doublets (or two apparent doublets) corresponding to an AA'BB' spin system, with signals around δ 7.4-7.6 ppm.

  • ¹⁹F NMR: A singlet at approximately δ -63 ppm, slightly shifted from benzotrifluoride due to the electronic effect of the chlorine atom.

3,4-Difluorobenzotrifluoride
  • ¹H NMR: Three distinct aromatic proton signals, each showing complex multiplets due to ¹H-¹H and ¹H-¹⁹F couplings.

  • ¹⁹F NMR: Three signals, one for the -CF₃ group and two for the aromatic fluorines, each exhibiting multiplets due to ¹⁹F-¹⁹F and ¹⁹F-¹H couplings.

The increasing substitution on the benzene ring leads to a greater dispersion of chemical shifts and more complex coupling patterns, requiring more sophisticated NMR experiments for complete assignment.

Experimental Protocol for NMR Analysis

1. Sample Preparation:

  • Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, or DMSO-d₆) in a standard 5 mm NMR tube.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS) for ¹H NMR (δ 0.00 ppm) or CFCl₃ for ¹⁹F NMR (δ 0.00 ppm), if precise chemical shift referencing is required.

2. NMR Data Acquisition:

  • Acquire a standard one-dimensional (1D) ¹H NMR spectrum.

  • Acquire a 1D ¹⁹F NMR spectrum. It is often beneficial to acquire both a proton-coupled and a proton-decoupled spectrum to simplify the fluorine signals and aid in assignment.

  • For unambiguous assignment of all signals and coupling constants, two-dimensional (2D) NMR experiments are highly recommended:

    • ¹H-¹H COSY (Correlation Spectroscopy): To establish the coupling network between the aromatic protons.

    • ¹H-¹⁹F HSQC (Heteronuclear Single Quantum Coherence) or HMBC (Heteronuclear Multiple Bond Correlation): To correlate the proton signals with their directly attached or long-range coupled fluorine nuclei.

    • ¹⁹F-¹⁹F COSY: To identify the coupling relationships between the aromatic fluorine atoms.

Visualization of Spin-Spin Coupling Network

The following diagram illustrates the key spin-spin couplings in this compound.

G H2 H-2 H6 H-6 H2->H6 4JHH F4 F-4 H2->F4 3JHF F5 F-5 H2->F5 4JHF H6->F4 5JHF H6->F5 3JHF F4->F5 3JFF CF3 -CF3 CF3->H2 4JFF CF3->H6 4JFF CF3->F5 5JFF

Figure 2. Spin-spin coupling network in this compound.

Conclusion

The ¹H and ¹⁹F NMR analysis of this compound is a prime example of how modern NMR spectroscopy can be applied to elucidate the structure of complex organic molecules. While the spectra are predicted to be complex due to multiple spin-spin couplings, a systematic approach involving both 1D and 2D NMR techniques allows for a full assignment of all proton and fluorine resonances. By comparing its predicted spectra with those of simpler analogs, we gain a deeper understanding of the influence of substituents on chemical shifts and coupling constants in fluorinated aromatic systems. This guide provides a robust framework for researchers to approach the analysis of this and other similarly complex fluorinated compounds, ensuring accurate structural characterization for their research and development endeavors.

References

A Comparative Guide to the Reactivity of 3-Chloro-4,5-difluorobenzotrifluoride in Nucleophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, halogenated benzotrifluorides are pivotal building blocks, prized for the unique physicochemical properties conferred by the trifluoromethyl group. This guide offers an in-depth comparative analysis of the reactivity of 3-Chloro-4,5-difluorobenzotrifluoride in Nucleophilic Aromatic Substitution (SNAr) reactions, juxtaposed with similar halogenated benzotrifluorides, particularly 3,4-dichlorobenzotrifluoride. By synthesizing theoretical principles with experimental insights, this document aims to equip researchers with the knowledge to make informed decisions in synthetic design and optimization.

The Theoretical Framework: Understanding SNAr Reactivity in Polyhalogenated Benzotrifluorides

Nucleophilic aromatic substitution is a cornerstone of modern organic synthesis, enabling the formation of carbon-heteroatom and carbon-carbon bonds on aromatic scaffolds.[1][2] Unlike aliphatic SN2 reactions, SNAr proceeds via a two-step addition-elimination mechanism, or in some cases, a concerted pathway. The reaction is initiated by the attack of a nucleophile on an electron-deficient aromatic ring, forming a resonance-stabilized intermediate known as a Meisenheimer complex.[2] The subsequent departure of a leaving group restores the aromaticity of the ring.

The reactivity of the aromatic substrate in SNAr is profoundly influenced by several key factors:

  • Electron-Withdrawing Groups (EWGs): The presence of strong EWGs, such as the trifluoromethyl (-CF3) group, is crucial. These groups activate the aromatic ring towards nucleophilic attack by inductively withdrawing electron density, thereby stabilizing the negatively charged Meisenheimer intermediate. The -CF3 group is one of the most powerful EWGs, significantly enhancing the electrophilicity of the aromatic ring.

  • Leaving Group Ability: In the context of SNAr, the typical leaving group trend observed in aliphatic substitutions is inverted. The reactivity order for halogens is F > Cl ≈ Br > I.[1][3] This is because the rate-determining step is typically the initial nucleophilic attack, not the departure of the leaving group. The high electronegativity of fluorine strongly polarizes the C-F bond, making the carbon atom more electrophilic and thus more susceptible to nucleophilic attack.[3]

  • Regioselectivity: In polysubstituted aromatics, the position of the EWGs relative to the leaving group dictates the regioselectivity of the reaction. Nucleophilic attack is favored at positions ortho and para to strong EWGs, as this allows for effective resonance stabilization of the Meisenheimer intermediate.[2]

dot digraph "SNAr Mechanism" { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.5, fontname="Arial"]; node [shape=box, style="rounded,filled", fontname="Arial", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", color="#4285F4"];

A [label="Aryl Halide + Nucleophile"]; B [label="Meisenheimer Complex\n(Resonance Stabilized)"]; C [label="Product + Leaving Group"];

A -> B [label="Addition\n(Rate-Determining Step)"]; B -> C [label="Elimination"]; } caption [label="Fig. 1: Generalized SNAr Mechanism.", fontname="Arial", fontsize=10];

Comparative Reactivity Analysis: this compound vs. 3,4-Dichlorobenzotrifluoride

The primary focus of this guide is to compare the SNAr reactivity of this compound with its close analog, 3,4-dichlorobenzotrifluoride. Both molecules are valuable intermediates in the synthesis of agrochemicals, such as herbicides, and pharmaceuticals.[4][5][6]

CompoundStructureKey Features for SNAr
This compound this compound structure- Powerful -CF3 activating group.- Multiple potential leaving groups (Cl, F).- Complex interplay of electronic effects from multiple halogens.
3,4-Dichlorobenzotrifluoride 3,4-Dichlorobenzotrifluoride structure- Powerful -CF3 activating group.- Two chlorine atoms as potential leaving groups.

Qualitative Reactivity Prediction:

Based on the established principles of SNAr, we can make some qualitative predictions about the relative reactivity of these two compounds:

  • Activation: Both molecules are strongly activated by the -CF3 group.

  • Leaving Group: In this compound, the fluorine atoms are, in principle, better leaving groups than the chlorine atom in an SNAr context due to their higher electronegativity.[3][7] This would suggest that, all else being equal, this compound might be more reactive towards nucleophilic substitution at one of the fluorine-bearing carbons.

  • Regioselectivity in this compound: The regioselectivity of nucleophilic attack on this molecule is a critical and complex question. The -CF3 group is meta to the chlorine atom and one of the fluorine atoms (at position 5), and ortho to the other fluorine atom (at position 4). The chlorine and the other fluorine atom are also influencing the electron distribution. The ortho and para relationship between EWGs and the leaving group is a strong determinant of reactivity. In this case, the fluorine at position 4 is ortho to the -CF3 group, which should make it the most likely site for nucleophilic attack. The chlorine at position 3 is meta to the -CF3 group, and the fluorine at position 5 is also meta. Therefore, substitution of the fluorine at position 4 is predicted to be the most favorable pathway.

Experimental Evidence and Insights:

While direct quantitative kinetic comparisons are scarce in the literature, we can draw inferences from related studies and synthesis reports. The synthesis of this compound itself often involves a fluoride exchange reaction on a chlorinated precursor, highlighting the feasibility of displacing chlorine with fluorine under specific conditions.[8][9] Conversely, the use of 3,4-dichlorobenzotrifluoride in the preparation of herbicides often involves the displacement of one of the chlorine atoms.[6]

Experimental Protocols

To provide a practical context for this comparison, the following are representative experimental protocols for SNAr reactions on these types of substrates.

Protocol 1: General Procedure for Nucleophilic Substitution with an Amine

This protocol is a generalized procedure that can be adapted for both this compound and 3,4-dichlorobenzotrifluoride.

Materials:

  • Halogenated benzotrifluoride (1.0 eq)

  • Amine nucleophile (e.g., piperidine, morpholine) (1.1 - 1.5 eq)

  • Anhydrous solvent (e.g., DMSO, DMF, NMP)

  • Base (e.g., K2CO3, Et3N) (optional, depending on the amine)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add the halogenated benzotrifluoride and the anhydrous solvent.

  • Add the amine nucleophile to the solution. If the amine salt is formed during the reaction, an ancillary base can be added to neutralize the acid generated.

  • Heat the reaction mixture to the desired temperature (typically ranging from 80 to 150 °C, depending on the reactivity of the substrate and nucleophile).

  • Monitor the progress of the reaction by an appropriate analytical technique (e.g., TLC, GC-MS, or LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by adding water and extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

dot digraph "SNAr_Workflow" { graph [rankdir="TB", splines=true, overlap=false, nodesep=0.5, fontname="Arial"]; node [shape=box, style="rounded,filled", fontname="Arial", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", color="#34A853"];

Start [label="Start", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Setup [label="Reaction Setup\n(Inert Atmosphere)"]; Reagents [label="Add Substrate,\nSolvent, and Nucleophile"]; Reaction [label="Heat and Monitor\n(TLC, GC-MS)"]; Workup [label="Quench, Extract,\nand Wash"]; Purification [label="Column Chromatography\nor Recrystallization"]; End [label="End", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];

Start -> Setup; Setup -> Reagents; Reagents -> Reaction; Reaction -> Workup; Workup -> Purification; Purification -> End; } caption [label="Fig. 2: Experimental Workflow for SNAr.", fontname="Arial", fontsize=10];

Protocol 2: Halogen Exchange Fluorination (Illustrative for Reactivity)

This protocol illustrates a common transformation that underscores the principles of leaving group ability in SNAr.

Materials:

  • 3,4-Dichlorobenzotrifluoride (1.0 eq)

  • Potassium Fluoride (KF) (2.0 - 3.0 eq)

  • High-boiling aprotic polar solvent (e.g., DMSO, sulfolane)

  • Phase-transfer catalyst (e.g., tetrabutylammonium bromide) (optional)

Procedure:

  • In a reaction vessel equipped with a mechanical stirrer and a reflux condenser, combine 3,4-dichlorobenzotrifluoride, spray-dried potassium fluoride, and the solvent.

  • If used, add the phase-transfer catalyst.

  • Heat the mixture to a high temperature (typically 150-220 °C).

  • Monitor the reaction for the disappearance of the starting material and the formation of fluorinated products.

  • After completion, cool the mixture, filter off the inorganic salts, and isolate the product by distillation or extraction.

Conclusion and Future Outlook

The reactivity of this compound in SNAr reactions is a subject of significant academic and industrial interest. Based on fundamental principles, the fluorine atom at the 4-position is the most likely site for nucleophilic attack due to its favorable ortho relationship with the strongly activating -CF3 group and its inherent nature as a good leaving group in this reaction class.

In a direct comparison, it is plausible that this compound will exhibit higher reactivity than 3,4-dichlorobenzotrifluoride, particularly at the C-4 position. However, the specific reaction conditions, including the nature of the nucleophile and the solvent, will play a critical role in determining the outcome and regioselectivity.

For researchers in drug development and agrochemical synthesis, a thorough understanding of these reactivity principles is paramount. While this guide provides a solid theoretical and practical foundation, further quantitative kinetic studies are needed to fully elucidate the reactivity landscape of these important building blocks. The continued exploration of SNAr mechanisms, including the expanding role of concerted pathways, will undoubtedly lead to more predictable and efficient synthetic strategies in the future.

References

Spectroscopic Scrutiny: A Comparative Guide to the Isomers of Chloro-difluorobenzotrifluoride

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the precise identification of constitutional isomers is a critical step in chemical synthesis and characterization. Molecules with the same molecular formula but different arrangements of atoms can exhibit vastly different chemical, physical, and biological properties. This guide provides an in-depth spectroscopic comparison of the key isomers of chloro-difluorobenzotrifluoride, offering a robust framework for their differentiation using nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) techniques. The focus will be on predicting and interpreting the spectral data for three representative isomers: 3-Chloro-4,5-difluorobenzotrifluoride , 1-Chloro-2,4-difluoro-5-(trifluoromethyl)benzene , and 2-Chloro-1,4-difluoro-5-(trifluoromethyl)benzene .

The experimental methodologies detailed herein are designed to be self-validating, and the predicted spectral characteristics are grounded in established principles of spectroscopic theory and data from related halogenated benzotrifluoride compounds.

The Challenge of Isomer Differentiation

The isomers of chloro-difluorobenzotrifluoride present a classic analytical challenge. With identical mass and elemental composition, their distinction relies on subtle differences in the electronic environments of their constituent atoms, which are revealed through spectroscopic techniques. The relative positions of the electronegative chlorine and fluorine atoms, along with the strongly electron-withdrawing trifluoromethyl group, create unique magnetic and vibrational signatures for each isomer.

Comparative Spectroscopic Data

The following tables summarize the predicted quantitative data for the specified isomers of chloro-difluorobenzotrifluoride. These predictions are based on established substituent effects and analysis of spectral data for similar compounds.

Table 1: Predicted ¹H NMR Chemical Shifts (δ) and Coupling Constants (J)

IsomerProtonPredicted δ (ppm)MultiplicityCoupling Constants (J in Hz)
This compound H-2~ 7.6 - 7.8Doublet of Doublets³J(H,F) ≈ 8-10, ⁴J(H,F) ≈ 2-3
H-6~ 7.4 - 7.6Doublet of Doublets³J(H,F) ≈ 8-10, ⁴J(H,F) ≈ 2-3
1-Chloro-2,4-difluoro-5-(trifluoromethyl)benzene H-3~ 7.3 - 7.5Doublet of Doublets³J(H,F) ≈ 9-11, ⁴J(H,F) ≈ 3-4
H-6~ 7.7 - 7.9Doublet of Doublets³J(H,F) ≈ 9-11, ⁴J(H,F) ≈ 3-4
2-Chloro-1,4-difluoro-5-(trifluoromethyl)benzene H-3~ 7.5 - 7.7Doublet of Doublets³J(H,F) ≈ 8-10, ⁴J(H,F) ≈ 2-3
H-6~ 7.2 - 7.4Doublet of Doublets³J(H,F) ≈ 8-10, ⁴J(H,F) ≈ 2-3

Note: Chemical shifts are referenced to TMS (Tetramethylsilane) at 0 ppm in a non-aromatic solvent like CDCl₃. The expected splitting patterns arise from coupling to neighboring fluorine atoms.

Table 2: Predicted ¹⁹F NMR Chemical Shifts (δ)

IsomerFluorinePredicted δ (ppm)Multiplicity
This compound -CF₃~ -63Singlet
F-4~ -135 to -140Doublet of Doublets
F-5~ -145 to -150Doublet of Doublets
1-Chloro-2,4-difluoro-5-(trifluoromethyl)benzene -CF₃~ -62Singlet
F-2~ -110 to -115Doublet of Doublets
F-4~ -105 to -110Doublet of Doublets
2-Chloro-1,4-difluoro-5-(trifluoromethyl)benzene -CF₃~ -61Singlet
F-1~ -120 to -125Doublet of Doublets
F-4~ -115 to -120Doublet of Doublets

Note: Chemical shifts are referenced to CFCl₃ at 0 ppm. The aromatic fluorine signals will exhibit complex splitting due to H-F and F-F couplings.

Table 3: Predicted Key IR Absorption Bands (cm⁻¹)

IsomerC-F Stretch (Aromatic)C-Cl Stretch (Aromatic)C-F Stretch (-CF₃)Aromatic C=C Stretch
This compound ~ 1200 - 1250~ 1050 - 1100~ 1300 - 1350 (strong)~ 1450 - 1600
1-Chloro-2,4-difluoro-5-(trifluoromethyl)benzene ~ 1220 - 1270~ 1070 - 1120~ 1300 - 1350 (strong)~ 1450 - 1600
2-Chloro-1,4-difluoro-5-(trifluoromethyl)benzene ~ 1180 - 1230~ 1030 - 1080~ 1300 - 1350 (strong)~ 1450 - 1600

Note: The precise positions of C-F and C-Cl stretches can be influenced by the substitution pattern on the aromatic ring.[1][2]

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To acquire high-resolution ¹H and ¹⁹F NMR spectra to elucidate the substitution pattern of the aromatic ring.

Methodology:

  • Sample Preparation: Dissolve 5-10 mg of the purified isomer in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard for ¹H NMR. For ¹⁹F NMR, an external reference of CFCl₃ or a secondary standard can be used.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a multinuclear probe.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H spectrum.

    • Typical parameters: 32-64 scans, spectral width of 12-15 ppm, relaxation delay of 2 seconds.

    • The causality behind using a high-field instrument is to achieve better signal dispersion, which is crucial for resolving the complex splitting patterns arising from proton-fluorine couplings.

  • ¹⁹F NMR Acquisition:

    • Switch the probe to the ¹⁹F frequency.

    • Acquire a one-dimensional ¹⁹F spectrum.

    • Typical parameters: 128-256 scans, spectral width of -200 to 0 ppm, relaxation delay of 2 seconds. Proton decoupling may be employed to simplify the spectra, although coupled spectra provide valuable structural information.

  • Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Calibrate the ¹H spectrum to the TMS signal at 0 ppm.

experimental_workflow_nmr cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis start Purified Isomer dissolve Dissolve in CDCl3 with TMS start->dissolve nmr_acq High-Field NMR Spectrometer h1_nmr ¹H NMR Acquisition nmr_acq->h1_nmr f19_nmr ¹⁹F NMR Acquisition nmr_acq->f19_nmr processing Fourier Transform, Phasing, Baseline Correction h1_nmr->processing f19_nmr->processing analysis Spectral Interpretation processing->analysis

NMR Spectroscopy Experimental Workflow
Infrared (IR) Spectroscopy

Objective: To identify characteristic vibrational modes of the C-F, C-Cl, and -CF₃ functional groups.

Methodology:

  • Sample Preparation: For liquid samples, a small drop can be placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates to create a thin film. For solid samples, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.

  • Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Acquire a background spectrum of the empty sample holder (or pure KBr pellet).

    • Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The software automatically subtracts the background spectrum from the sample spectrum to yield the final IR spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and analyze the fragmentation pattern for structural elucidation.

Methodology:

  • Sample Introduction: Introduce a dilute solution of the sample in a volatile solvent (e.g., methanol or acetonitrile) into the mass spectrometer via direct infusion or coupled with a gas chromatography (GC) system for separation of any impurities.

  • Instrumentation: A mass spectrometer with an electron ionization (EI) source is ideal for generating characteristic fragmentation patterns.

  • Data Acquisition:

    • Acquire a full scan mass spectrum over a mass-to-charge (m/z) range of 50-300.

    • The electron energy in the EI source is typically set to 70 eV. This standard energy ensures reproducible fragmentation patterns that can be compared to spectral libraries.

  • Data Analysis:

    • Identify the molecular ion peak (M⁺).

    • Analyze the isotopic pattern of the molecular ion to confirm the presence of one chlorine atom (M⁺ and M+2 peaks in an approximate 3:1 ratio).

    • Interpret the major fragment ions. Common fragmentation pathways for benzotrifluorides include the loss of a fluorine atom or the entire -CF₃ group.

logical_relationship_ms cluster_ionization Electron Ionization (70 eV) cluster_fragmentation Fragmentation Pathways compound Chloro-difluorobenzotrifluoride Isomer molecular_ion Molecular Ion (M⁺) compound->molecular_ion loss_f Loss of F radical [M-F]⁺ molecular_ion->loss_f loss_cf3 Loss of CF₃ radical [M-CF₃]⁺ molecular_ion->loss_cf3 loss_cl Loss of Cl radical [M-Cl]⁺ molecular_ion->loss_cl

Mass Spectrometry Fragmentation Logic

Trustworthiness: A Self-Validating Approach

The combination of these three spectroscopic techniques provides a self-validating system for isomer identification.

  • MS confirms the molecular weight and elemental composition (presence of chlorine).

  • IR provides evidence for the key functional groups (-CF₃, C-F, C-Cl).

  • NMR (both ¹H and ¹⁹F) offers the definitive structural elucidation by revealing the precise connectivity and spatial relationships of the atoms through chemical shifts and coupling constants.

For instance, the number of distinct signals and their splitting patterns in the ¹H and ¹⁹F NMR spectra are directly dictated by the symmetry and substitution pattern of the benzene ring. The unique set of couplings observed for each isomer serves as a fingerprint, allowing for unambiguous identification when compared with the predicted data.

Conclusion

The differentiation of chloro-difluorobenzotrifluoride isomers, while challenging, can be systematically achieved through a multi-pronged spectroscopic approach. By carefully analyzing the nuances in ¹H NMR, ¹⁹F NMR, IR, and MS data, researchers can confidently identify the specific isomer in their sample. This guide provides the foundational predictive data and experimental framework to empower scientists in their synthetic and analytical endeavors.

References

A Senior Application Scientist's Guide to the Analytical Validation of 3-Chloro-4,5-difluorobenzotrifluoride Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Purity in Advanced Chemical Synthesis

3-Chloro-4,5-difluorobenzotrifluoride is a key fluorinated building block in the synthesis of high-value molecules, particularly within the pharmaceutical and agrochemical industries. Its specific substitution pattern is crucial for imparting desired properties such as metabolic stability, binding affinity, and lipophilicity to the final active ingredients. Consequently, the unambiguous confirmation of its structure and the rigorous quantification of its purity are not mere procedural formalities; they are foundational to the success of any subsequent research and development.

This guide provides an in-depth comparison of the primary analytical techniques used to validate the synthesis of this compound. We will move beyond simple procedural lists to explain the causality behind methodological choices, offering a framework for robust, self-validating analytical workflows.

The Synthetic Pathway: Understanding the Origin of Potential Impurities

A common and effective method for synthesizing this compound involves a halogen exchange (Halex) reaction. One such route starts with the precursor 3,5-dichloro-4-fluorobenzotrifluoride, which is reacted with a fluoride salt, such as potassium fluoride, to replace one of the chlorine atoms with fluorine.[1][2]

Understanding this pathway is critical for analytical validation because it informs the types of impurities we must be able to detect. Potential impurities could include:

  • Unreacted starting material (3,5-dichloro-4-fluorobenzotrifluoride).

  • Isomeric byproducts formed through incomplete or alternative reactions.

  • Over-fluorinated products.

  • Residual solvents and reagents.

A robust analytical strategy must be capable of separating and identifying the target compound from these closely related structures.

cluster_synthesis Synthetic Workflow Start 3,5-dichloro-4- fluorobenzotrifluoride Reagent + Potassium Fluoride (KF) in a polar aprotic solvent Reaction Halogen Exchange Reaction (170-270°C) Start->Reaction Reagent->Reaction Product Crude 3-Chloro-4,5- difluorobenzotrifluoride Reaction->Product Purification Distillation / Purification Product->Purification Final Pure 3-Chloro-4,5- difluorobenzotrifluoride Purification->Final

Caption: Synthetic route to this compound.

A Comparative Guide to Analytical Validation Techniques

No single analytical technique can provide a complete picture of a compound's identity and purity. A multi-faceted approach, leveraging the strengths of different methods, is essential for comprehensive validation. We will compare the utility of Nuclear Magnetic Resonance (NMR) Spectroscopy, Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Fourier-Transform Infrared (FTIR) Spectroscopy for this specific molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation

Expertise & Experience: NMR is unparalleled for providing unambiguous structural confirmation. For a molecule like this compound, a combination of ¹H, ¹³C, and, most critically, ¹⁹F NMR is required. ¹⁹F NMR is highly sensitive and provides a clean spectrum with a wide chemical shift range, making it exceptionally powerful for identifying fluorine-containing compounds and their impurities.[3][4]

Trustworthiness: The unique magnetic environments of the hydrogen and fluorine nuclei in the target molecule will produce a characteristic "fingerprint" spectrum. Any deviation from this expected pattern signals the presence of impurities or an incorrect structure.

In-Text Citations: The chemical shifts and coupling constants observed in NMR are governed by the electronic environment of each nucleus, providing definitive proof of the connectivity and spatial arrangement of atoms.

Technique Information Provided Strengths for this Molecule Weaknesses
¹H NMR Information on the aromatic protons.Confirms the substitution pattern on the benzene ring.Limited number of protons on the molecule.
¹³C NMR Information on the carbon skeleton.Confirms the number of unique carbon environments.Lower sensitivity than ¹H NMR.
¹⁹F NMR Direct detection of fluorine atoms.Extremely sensitive and provides clear signals for the -CF₃ group and the two aromatic fluorine atoms, allowing for easy identification of fluorinated impurities.[3]Requires a spectrometer equipped with a fluorine probe.

Experimental Protocol: ¹⁹F NMR Spectroscopy

  • Sample Preparation: Accurately weigh approximately 10-20 mg of the synthesized this compound and dissolve it in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband or fluorine-specific probe.

  • Data Acquisition: Acquire the ¹⁹F NMR spectrum. Key parameters to set include the spectral width (e.g., -200 to 0 ppm), the number of scans (typically 16-64 for good signal-to-noise), and a relaxation delay of 1-2 seconds. Use a known fluorine standard, like CFCl₃, as an external reference if precise chemical shift values are required.[4]

  • Data Processing: Process the acquired Free Induction Decay (FID) with an appropriate window function and perform a Fourier transform. Phase and baseline correct the resulting spectrum.

  • Analysis: Integrate the signals to determine the relative ratios of different fluorine-containing species. The -CF₃ group should appear as a singlet, while the two aromatic fluorines will show characteristic couplings to each other and to the aromatic proton.

Gas Chromatography-Mass Spectrometry (GC-MS): High-Sensitivity Purity Assessment

Expertise & Experience: GC-MS is the workhorse for analyzing volatile and thermally stable compounds. It physically separates components of a mixture in the gas chromatograph before the mass spectrometer provides mass information, allowing for confident identification of both the main product and trace-level impurities.

Trustworthiness: By combining the retention time (a characteristic of the compound under specific GC conditions) with the mass spectrum (a molecular fingerprint), GC-MS provides two orthogonal pieces of data for identification. This dual confirmation is essential for regulatory submissions and quality control.

In-Text Citations: The separation in GC is based on the compound's boiling point and its interaction with the stationary phase of the column, while the mass spectrometer fragments the molecule in a reproducible manner, yielding a characteristic mass spectrum.

Technique Information Provided Strengths for this Molecule Weaknesses
GC-MS Purity (area %), molecular weight, and structural information from fragmentation.Excellent for separating volatile regioisomers and byproducts. High sensitivity for detecting trace impurities.[5]Not suitable for non-volatile or thermally labile compounds. Requires careful method development to resolve closely related isomers.

Experimental Protocol: GC-MS Analysis

  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

  • Instrumentation: Use a gas chromatograph coupled to a mass spectrometer (e.g., a quadrupole or Q-TOF analyzer).[6]

  • GC Method:

    • Column: A mid-polarity capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness), is a good starting point.

    • Injection: 1 µL splitless injection at an inlet temperature of 250°C.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Oven Program: Start at 50°C, hold for 2 minutes, then ramp at 10°C/min to 280°C and hold for 5 minutes. This program should be optimized to ensure separation from key impurities.

  • MS Method:

    • Ionization: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 400.

    • Source Temperature: 230°C.

  • Analysis: Identify the peak for this compound based on its retention time and mass spectrum (expected molecular ion at m/z 198). Quantify purity based on the relative peak area. Search any impurity peaks against a mass spectral library (e.g., NIST) for tentative identification.

High-Performance Liquid Chromatography (HPLC): Versatility for Purity Analysis

Expertise & Experience: While GC-MS is often preferred for this type of volatile molecule, HPLC is a powerful alternative, especially for analyzing potential non-volatile starting materials, reagents, or degradation products. It is a highly robust and reproducible technique for purity determination.

Trustworthiness: Validated HPLC methods are the cornerstone of pharmaceutical quality control. The method's specificity can be tuned by adjusting the column chemistry, mobile phase composition, and detector wavelength, ensuring that impurities are well-resolved from the main peak.

In-Text Citations: HPLC separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase.[7]

Technique Information Provided Strengths for this Molecule Weaknesses
HPLC-UV Purity (area %), quantification against a standard.Excellent for routine quality control. Can detect non-volatile impurities that are missed by GC.Less structural information than MS. Requires the analyte to have a UV chromophore (which this molecule does).

Experimental Protocol: HPLC-UV Purity Assay

  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase or a compatible solvent (e.g., acetonitrile) to a concentration of approximately 0.5 mg/mL.

  • Instrumentation: A standard HPLC system with a UV detector.

  • HPLC Method:

    • Column: A reverse-phase C18 column (e.g., 150 x 4.6 mm, 5 µm particle size) is typically effective.

    • Mobile Phase: A gradient of water (A) and acetonitrile (B) is common. For example: Start at 60% B, ramp to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection: UV detection at a wavelength where the analyte has strong absorbance (e.g., 254 nm).

  • Analysis: Purity is calculated using the area percent method, where the area of the main peak is divided by the total area of all peaks in the chromatogram.

Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Confirmation

Expertise & Experience: FTIR is a rapid and straightforward technique used to confirm the presence of key functional groups within a molecule. It is an excellent confirmatory tool but is not suitable for quantification or the detection of minor impurities.

Trustworthiness: The presence of characteristic absorption bands for C-F, C-Cl, and the trifluoromethyl group provides supporting evidence that the desired molecular scaffold has been synthesized.

In-Text Citations: Molecules absorb infrared radiation at specific frequencies corresponding to the vibrational energies of their functional groups.[8] The FTIR spectrum of benzotrifluoride and its derivatives shows characteristic bands for the C-F bonds of the CF₃ group.[9][10]

Technique Information Provided Strengths for this Molecule Weaknesses
FTIR Presence of functional groups.Quick confirmation of C-F, C-Cl, and C-CF₃ bonds.Provides little to no information on purity or isomeric composition. Not a standalone technique for validation.

Experimental Protocol: FTIR Analysis

  • Sample Preparation: As this compound is a liquid at room temperature, the simplest method is to place a single drop of the neat liquid between two salt plates (e.g., NaCl or KBr).

  • Instrumentation: A standard FTIR spectrometer.

  • Data Acquisition: Collect a background spectrum of the clean salt plates. Then, collect the sample spectrum over the range of 4000-400 cm⁻¹.

  • Analysis: Identify characteristic absorption bands. Expect to see strong absorptions in the 1300-1100 cm⁻¹ region corresponding to C-F stretching vibrations of the -CF₃ group and aromatic C-F bonds, as well as bands for aromatic C-H and C=C bonds.

Integrated Analytical Workflow and Data Summary

A truly validated product relies on an integrated workflow where the results from each technique corroborate one another. NMR confirms the structure, GC-MS or HPLC confirms the purity and identifies volatile/non-volatile impurities, and FTIR provides a quick check for the correct functional groups.

References

A Senior Application Scientist's Guide to Assessing the Purity of Commercial 3-Chloro-4,5-difluorobenzotrifluoride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and agrochemical synthesis, the purity of starting materials and intermediates is not merely a matter of quality control; it is a fundamental prerequisite for reaction efficiency, product consistency, and, ultimately, the safety and efficacy of the final product. 3-Chloro-4,5-difluorobenzotrifluoride, a key building block in the synthesis of a variety of active pharmaceutical ingredients (APIs) and complex agrochemicals, is no exception. Its trifluoromethyl group and halogen-substituted aromatic ring offer unique reactivity and metabolic stability to target molecules. However, the presence of even minor impurities can lead to undesirable side reactions, reduced yields, and the introduction of potentially toxic byproducts that are difficult to separate from the final product.

This guide provides a comprehensive framework for assessing the purity of commercial this compound. As a Senior Application Scientist, my aim is to move beyond a simple recitation of analytical techniques. Instead, this document will equip you with the scientific rationale behind the selection of methods, detailed experimental protocols to serve as a robust starting point for your own method development, and a comparative perspective on this and alternative fluorinated building blocks.

The Criticality of Purity: Understanding Potential Impurities

The synthetic routes to this compound often involve multi-step processes, including chlorination and fluorination reactions. These processes can give rise to a range of potential impurities that must be identified and quantified.

Common Impurity Classes:

  • Isomeric Impurities: Incomplete or non-selective halogenation can lead to the formation of positional isomers, such as other chloro-difluorobenzotrifluoride isomers. These are often the most challenging to separate due to their similar physicochemical properties.

  • Starting Materials and Intermediates: Unreacted precursors or intermediates from the synthetic pathway can be carried through to the final product.

  • Byproducts of Halogenation: Over- or under-halogenated species, as well as byproducts from side reactions, can be present. For instance, the synthesis of a related compound, 3-chloro-4-fluorobenzotrifluoride, is known to sometimes produce the 4-chloro-3-fluorobenzotrifluoride isomer[1].

  • Residual Solvents: Solvents used during the synthesis and purification steps may be present in the final product.

  • Water Content: The presence of water can be detrimental to many downstream reactions that require anhydrous conditions.

The following diagram illustrates a conceptual workflow for the comprehensive purity assessment of this compound.

qNMR_Principle cluster_0 Sample Preparation cluster_1 NMR Measurement cluster_2 Data Analysis Analyte Known mass of This compound NMR_Tube NMR Tube Analyte->NMR_Tube Internal_Standard Known mass of certified internal standard Internal_Standard->NMR_Tube Solvent Deuterated Solvent Solvent->NMR_Tube NMR_Spectrometer Acquire ¹⁹F NMR spectrum with quantitative parameters NMR_Tube->NMR_Spectrometer Integration Integrate signals of analyte and internal standard NMR_Spectrometer->Integration Calculation Calculate purity based on integral ratio, masses, and molecular weights Integration->Calculation Absolute_Purity Absolute Purity (%) Calculation->Absolute_Purity Result

References

A Senior Application Scientist's Guide to Byproduct Identification in 3-Chloro-4,5-difluorobenzotrifluoride Synthesis via LC-MS

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The chemical intermediate 3-Chloro-4,5-difluorobenzotrifluoride is a critical building block in the synthesis of pharmaceuticals and agrochemicals. Its purity is paramount, as even trace-level byproducts can impact the safety and efficacy of the final active ingredient. This guide provides a comprehensive comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) methodologies for the robust identification and characterization of process-related impurities. We will delve into the rationale behind selecting optimal chromatographic conditions and mass spectrometric parameters, supported by experimental workflows and data interpretation strategies, to ensure the highest level of confidence in byproduct profiling.

The Synthetic Landscape and the Genesis of Byproducts

The industrial synthesis of this compound often involves multi-step processes, such as the halogen exchange (Halex) reaction on a chlorinated precursor. A common route involves reacting 3,5-dichloro-4-fluorobenzotrifluoride with a fluoride source like potassium fluoride at elevated temperatures. Another pathway involves the chlorination of 4-fluorobenzotrifluoride.

These synthetic routes, while effective, can generate a profile of structurally similar byproducts. Understanding the potential side reactions is the first step in developing a targeted analytical method.

Potential Byproduct Classes:

  • Isomeric Impurities: Positional isomers (e.g., 2-Chloro-4,5-difluorobenzotrifluoride or 5-Chloro-3,4-difluorobenzotrifluoride) can arise from minor rearrangements or impurities in starting materials.

  • Incomplete Reaction Products: Residual starting materials or intermediates, such as 3,5-dichloro-4-fluorobenzotrifluoride, may persist in the final product.

  • Over-reaction Products: The introduction of additional halogen atoms can lead to dichlorinated or trifluorinated species. For instance, the formation of 3,4,5-trifluorobenzotrifluoride has been noted as an undesirable byproduct in similar syntheses.

  • Hydrolysis Products: Although the benzotrifluoride group is relatively stable, harsh reaction conditions could potentially lead to hydrolysis, forming corresponding benzoic acid derivatives.

The analytical challenge lies in separating and identifying these closely related compounds, which often exist at low concentrations within the main product matrix. This necessitates a high-resolution, high-sensitivity analytical approach, for which LC-MS is ideally suited.

Comparative Analysis of LC-MS Methodologies

The power of LC-MS lies in its hyphenated nature: the liquid chromatograph separates the components of a mixture in time, and the mass spectrometer provides mass-to-charge (m/z) information, which is crucial for identification. The success of byproduct analysis hinges on the judicious selection of both LC and MS parameters.

Liquid Chromatography (LC) Strategy: Maximizing Separation

The goal is to achieve baseline resolution of the main component from its potential impurities. Given the aromatic and halogenated nature of this compound and its likely byproducts, the choice of stationary phase is critical.

Parameter Option 1: C18 (Octadecylsilane) Option 2: Phenyl-Hexyl Scientific Rationale & Recommendation
Stationary Phase A general-purpose reversed-phase column offering excellent hydrophobic retention.A reversed-phase column with a phenyl group linked by a hexyl chain.While C18 is a workhorse, Phenyl-Hexyl columns are highly recommended for this application. The phenyl group provides unique π-π interactions with the aromatic rings of the analytes, offering an alternative selectivity that can resolve structurally similar isomers which may co-elute on a C18 column. This enhanced selectivity for aromatic compounds is a distinct advantage.
Mobile Phase Acetonitrile/Water or Methanol/Water gradients.Acetonitrile/Water or Methanol/Water gradients.Methanol is known to promote stronger π-π interactions with phenyl phases compared to acetonitrile, which can increase the retention of aromatic compounds and potentially improve separation. A gradient starting with a higher aqueous percentage and ramping up the organic modifier (Methanol) is a robust starting point.
Additive 0.1% Formic Acid0.1% Formic AcidWhile the analytes are not highly ionizable, a small amount of acidifier like formic acid is good practice to ensure consistent pH, improve peak shape, and promote protonation for positive-ion mass spectrometry.
Mass Spectrometry (MS) Strategy: Confident Identification

After chromatographic separation, the mass spectrometer must ionize the analytes and measure their mass with high accuracy.

Parameter Option 1: Electrospray Ionization (ESI) Option 2: Atmospheric Pressure Chemical Ionization (APCI) Scientific Rationale & Recommendation
Ionization Source A soft ionization technique ideal for polar, large, and less volatile molecules. It works by applying a high voltage to a liquid to create an aerosol.Uses a corona discharge to ionize vaporized samples; highly effective for less polar and more volatile compounds.This compound is a relatively small, nonpolar, and volatile molecule. For these reasons, APCI is the superior choice . ESI is less efficient for such compounds, while APCI is specifically designed to handle analytes that are amenable to gas-phase chemistry, providing more robust and sensitive ionization.
Mass Analyzer Quadrupole / Triple Quadrupole (QqQ)High-Resolution Mass Spectrometry (HRMS) - e.g., Time-of-Flight (TOF) or OrbitrapFor unknown byproduct identification, HRMS is mandatory . While a QqQ is excellent for quantifying known targets, its lower resolution is insufficient for this task. HRMS provides highly accurate mass measurements (sub-ppm), which allows for the confident determination of a byproduct's elemental composition—the first and most critical step in its identification.

Experimental Workflow and Data Interpretation

A systematic approach is essential for moving from a complex sample to confidently identified byproducts.

Detailed Experimental Protocol
  • Sample Preparation: Dilute the this compound synthesis reaction mixture or final product in a suitable solvent (e.g., Methanol or Acetonitrile) to a concentration of approximately 1 mg/mL. Further dilute as necessary to avoid detector saturation by the main peak.

  • LC System:

    • Column: Phenyl-Hexyl, 2.7 µm particle size, 2.1 x 100 mm.

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Methanol + 0.1% Formic Acid.

    • Gradient: Start at 40% B, ramp to 95% B over 15 minutes, hold for 3 minutes, return to initial conditions.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40 °C.

  • MS System:

    • Ionization Source: APCI, positive ion mode.

    • Gas Temperature: 350 °C.

    • Vaporizer Temperature: 300 °C.

    • Capillary Voltage: 3500 V.

    • Mass Analyzer: TOF or Orbitrap.

    • Acquisition Mode: Full Scan MS from m/z 100-500. For deeper structural analysis, acquire data in a data-dependent MS/MS mode (or All-Ions Fragmentation mode).

    • Mass Resolution: > 30,000 FWHM.

Data Interpretation Workflow Diagram

G cluster_0 Data Acquisition cluster_1 Initial Data Processing cluster_2 Byproduct Investigation A Inject Sample into LC-HRMS B Analyze Total Ion Chromatogram (TIC) A->B C Identify Low-Level Peaks (Potential Byproducts) B->C D Extract High-Resolution Mass Spectrum for Peak C->D E Determine Elemental Composition (from Accurate Mass) D->E G Analyze Isotopic Pattern (Confirm presence of Cl) D->G F Propose Putative Structure(s) E->F H Analyze MS/MS Fragmentation Data F->H G->F I Confirm Structure H->I

Caption: Workflow for byproduct identification using LC-HRMS data.

Case Study: Hypothetical Byproduct Identification

Let's assume during analysis, a small peak is detected eluting just after the main product.

  • High-Resolution Mass: The mass spectrum of the peak shows a monoisotopic mass of m/z 231.9675 . The main product, this compound (C₇H₂ClF₅), has a calculated exact mass of 215.9762.

  • Elemental Composition: Using the accurate mass of 231.9675, a formula calculator suggests C₇H₂Cl₂F₄ with a mass error of -0.8 ppm. This is a highly confident formula assignment.

  • Isotopic Pattern: The spectrum shows an ion at m/z 233.9646 with an intensity approximately 65% of the m/z 231.9675 peak. This characteristic A+2 peak is indicative of a molecule containing two chlorine atoms.

  • Structural Hypothesis: The elemental formula C₇H₂Cl₂F₄ suggests a dichlorinated, tetrafluorinated benzotrifluoride. A plausible hypothesis is an over-chlorination byproduct, such as 3,X-Dichloro-Y,Z-difluorobenzotrifluoride .

  • MS/MS Fragmentation: To confirm the structure, we analyze the fragmentation pattern. Aromatic halides often lose their halogen atoms or show fragmentation around the trifluoromethyl group. Observing a neutral loss of a chlorine radical (Cl•) followed by a loss of CF₂ would provide strong evidence for the proposed structure.

Hypothetical Data Summary:

Analyte Retention Time (min) Observed m/z Elemental Formula Mass Error (ppm) Key MS/MS Fragment (m/z)
Main Product 8.52215.9760C₇H₂ClF₅-0.9196.9731 ([M-F]⁺)
Byproduct 1 9.15231.9675C₇H₂Cl₂F₄-0.8196.9984 ([M-Cl]⁺)
Byproduct 2 7.98199.9813C₇H₃F₅1.1180.0123 ([M-F]⁺)

Conclusion and Best Practices

The robust identification of byproducts in the synthesis of this compound is a critical component of quality control in the pharmaceutical and agrochemical industries. While standard C18 columns and quadrupole mass spectrometers have their place, a scientifically rigorous approach for unknown impurity profiling demands more advanced tools.

Key Recommendations:

  • Employ Orthogonal Chromatography: Utilize a Phenyl-Hexyl column to leverage π-π interactions for superior separation of aromatic isomers.

  • Select the Right Ionization: For nonpolar analytes like benzotrifluoride derivatives, APCI provides more efficient and reliable ionization than ESI.

  • Harness High Resolution: HRMS (TOF or Orbitrap) is essential. The ability to obtain sub-ppm mass accuracy is non-negotiable for determining elemental compositions and confidently identifying unknown byproducts.

  • Utilize All Data: Combine retention time, accurate mass, isotopic patterns, and MS/MS fragmentation data to build a comprehensive and undeniable case for the structure of each byproduct.

By implementing this comparative and logic-driven LC-MS strategy, researchers and drug development professionals can achieve a profound understanding of their synthetic process, ensuring the purity, safety, and quality of their final products.

Safety Operating Guide

A Senior Application Scientist's Guide to Personal Protective Equipment for 3-Chloro-4,5-difluorobenzotrifluoride

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work with novel chemical entities demands a proactive and deeply informed approach to safety. This guide provides essential, immediate safety and logistical information for handling 3-Chloro-4,5-difluorobenzotrifluoride. My objective is to move beyond a simple checklist, explaining the causality behind each safety recommendation to build a self-validating system of laboratory practice.

Hazard Assessment: The Foundation of Safety

Understanding the probable hazards of this compound is the critical first step in constructing an effective PPE and handling plan. Based on its structural motifs (a halogenated, trifluoromethylated benzene ring), we must anticipate the following hazards, which are common to this chemical class:

  • Flammability: Many benzotrifluoride derivatives are flammable liquids.[5][6][7] Vapors can be heavier than air and may travel to an ignition source.[8] Therefore, all work must be conducted away from heat, sparks, and open flames, and equipment must be properly grounded.[9]

  • Skin and Eye Irritation: Direct contact with similar halogenated aromatic compounds is known to cause skin irritation and serious eye irritation.[10][11] Prolonged contact could lead to more severe damage.

  • Respiratory Irritation: Inhalation of vapors may cause respiratory tract irritation.[10][11] Working in a well-ventilated area is not just a recommendation; it is a necessity to keep airborne concentrations below permissible exposure limits (PELs) set by OSHA.[4]

  • Aquatic Toxicity: Many related compounds are toxic to aquatic life, mandating stringent disposal protocols to prevent environmental release.[6][9]

Core Personal Protective Equipment (PPE) Protocol

The selection of PPE is a direct response to the anticipated hazards. The goal is to create an impermeable barrier between you and the chemical.

Eye and Face Protection
  • What to Wear: At a minimum, wear chemical splash goggles that conform to ANSI Z87.1 or European Standard EN166.[8][11] When there is any risk of splashing, such as during transfers of quantities greater than a few milliliters, supplement the goggles with a full-face shield.

  • Causality: The trifluoromethyl and halogen groups can increase the reactivity and irritancy of the compound. Standard safety glasses do not provide a seal around the eyes and are insufficient to protect against splashes or potent vapors that can cause serious eye irritation.[10][11] A face shield provides a secondary barrier, protecting the entire face from direct splashes.

Skin and Body Protection
  • Gloves: Wear chemical-resistant gloves at all times. Nitrile gloves are a common starting point for incidental contact, but for prolonged handling or immersion, a glove with a higher degree of chemical resistance, such as butyl rubber or Viton™, should be considered.[12]

    • The Critical Factor of Breakthrough Time: Always check the glove manufacturer's data for breakthrough time specific to halogenated aromatic compounds. Do not just wear any glove; wear the right glove. Disposable gloves should be used and changed immediately upon any sign of contamination.[13]

  • Lab Coat/Clothing: A flame-resistant laboratory coat is mandatory. For larger-scale operations or situations with a high splash potential, a chemically resistant apron or a two-piece splash suit should be utilized.[10][14]

  • Causality: The primary risk is skin irritation from direct contact.[10] Contaminated clothing must be removed immediately as the chemical can be trapped against the skin, prolonging exposure.[9][15] Flame-resistant properties are crucial given the anticipated flammability of the compound.

Respiratory Protection
  • Standard Operations: All handling of this compound must be performed inside a certified chemical fume hood.[2] This is the primary engineering control to minimize inhalation exposure.

  • Non-Standard Operations: In cases of inadequate ventilation, spill cleanup, or when engineering controls are not feasible, a NIOSH-approved respirator is required.[10][13] The minimum acceptable level would be an air-purifying respirator (APR) with organic vapor cartridges. For emergency situations, a self-contained breathing apparatus (SCBA) is necessary.[14][16]

  • Causality: The compound is expected to be volatile and may cause respiratory irritation.[10][11] Engineering controls like a fume hood are designed to capture these vapors at the source. Relying on these controls is the most effective way to protect all personnel in the laboratory.

Operational Plan: From Lab Bench to Disposal

A successful safety plan integrates PPE with procedural controls.

Safe Handling Workflow
  • Preparation: Before handling the chemical, ensure an eyewash station and safety shower are accessible and unobstructed.[8][10]

  • Work Area: Designate a specific area within a chemical fume hood for the procedure. Keep the sash at the lowest possible height.[2]

  • Transfers: Use non-sparking tools and ground all equipment when transferring the liquid to prevent static discharge.[7][9]

  • Heating: If heating is required, use controlled methods such as a heating mantle or oil bath. Never use an open flame.

  • Post-Handling: Wipe down the work area with an appropriate solvent. Treat all cleaning materials as hazardous waste.

Step-by-Step PPE Donning and Doffing
  • Donning (Putting On):

    • Put on your lab coat and secure it.

    • Put on your chemical splash goggles.

    • Put on your inner gloves (e.g., nitrile).

    • Put on your outer, more resistant gloves (e.g., butyl rubber), ensuring the cuffs go over the sleeves of the lab coat.

  • Doffing (Taking Off): This sequence is designed to prevent cross-contamination.

    • Remove the outer gloves first, peeling them off without touching the outside surface with your bare skin. Dispose of them in the designated hazardous waste container.

    • Remove the lab coat by rolling it outwards and away from your body.

    • Remove the face shield (if used) and goggles.

    • Remove the inner gloves last.

    • Wash hands thoroughly with soap and water.[10]

Spill and Disposal Plan
  • Spill Management: In case of a small spill inside a fume hood, absorb the material with a non-combustible absorbent like sand or dry earth.[5][16] Do not use combustible materials like paper towels. Collect the absorbed material using non-sparking tools and place it in a sealed, labeled container for hazardous waste disposal. For larger spills, evacuate the area and follow your institution's emergency procedures.

  • Waste Disposal: Halogenated organic waste must be segregated from non-halogenated waste.[2] Collect all waste containing this compound, including rinsates from glassware, in a designated, properly labeled hazardous waste container.[2] This container must be kept closed and stored in a cool, well-ventilated area.[9] Disposal must be handled by an approved waste disposal plant or licensed collector, often via incineration with a scrubber to handle the resulting acidic gases.[10]

Data Summary & Visual Guide

For clarity, the core PPE requirements are summarized below.

Hazard CategoryRequired Personal Protective Equipment (PPE)Rationale
Eye/Face Hazard Chemical Splash Goggles (ANSI Z87.1 / EN166). Face shield for splash risk.Protects against serious eye irritation from splashes and vapors.[10][11]
Skin Contact Flame-resistant lab coat. Chemical-resistant gloves (e.g., Butyl, Viton™).Prevents skin irritation and chemical burns.[10][13]
Inhalation Use only within a certified chemical fume hood.Primary engineering control to prevent respiratory tract irritation.[2][10][11]
Fire Hazard Flame-resistant lab coat. Use of non-sparking tools.Mitigates risks associated with a flammable liquid.[7][9]

Below is a decision-making workflow to guide the selection of appropriate PPE for various operational scenarios.

PPE_Decision_Flow cluster_start cluster_ppe Required PPE Levels cluster_process start Start: Handling This compound q1 Work inside a certified chemical fume hood? start->q1 ppe_base Base PPE: - Flame-Resistant Lab Coat - Chemical Splash Goggles - Double Gloves (Nitrile + Chemical Resistant) q2 Potential for splash? (e.g., large volume transfer) ppe_base->q2 ppe_splash Enhanced PPE: - Base PPE - + Full Face Shield ppe_resp Maximum PPE: - Enhanced PPE - + NIOSH-Approved Respirator q1->ppe_base  Yes q1->ppe_resp  No   q2:e->ppe_base:s  No q2->ppe_splash  Yes

Caption: Decision workflow for selecting appropriate PPE.

Conclusion

The safe handling of this compound is predicated on a comprehensive understanding of its likely hazards and the disciplined application of engineering controls, correct PPE, and established safety procedures. By treating this and all chemicals with a healthy respect for the unknown and adhering to these evidence-based protocols, we can ensure a safe and productive research environment. Always prioritize safety, and when in doubt, escalate to a higher level of protection.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.